2,2,3-Trimethylhexane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3-trimethylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-6-7-8(2)9(3,4)5/h8H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVFSZDQEHBJEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274842 | |
| Record name | 2,2,3-Trimethylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274842 | |
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Molecular Weight |
128.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [ChemSampCo MSDS] | |
| Record name | 2,2,3-Trimethylhexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14609 | |
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Vapor Pressure |
11.4 [mmHg] | |
| Record name | 2,2,3-Trimethylhexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14609 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
16747-25-4 | |
| Record name | 2,2,3-Trimethylhexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16747-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,2,3-Trimethylhexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016747254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,3-Trimethylhexane | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3-trimethylhexane | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,2,3-Trimethylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2,2,3-trimethylhexane. The information is presented in a structured format to facilitate easy reference and comparison, with detailed methodologies for key experimental determinations.
Core Physical Properties of this compound
This compound is a branched alkane with the chemical formula C9H20. It is a colorless liquid under standard conditions.[1][2] Its branched structure significantly influences its physical properties, distinguishing it from its straight-chain isomer, nonane.
Quantitative Data Summary
The following table summarizes the key physical properties of this compound:
| Property | Value | Units |
| Molecular Formula | C9H20 | - |
| Molecular Weight | 128.25 | g/mol |
| CAS Registry Number | 16747-25-4 | - |
| IUPAC Name | This compound | - |
| Boiling Point | 133.6 | °C |
| Density | 0.7292 (at 20 °C) | g/cm³ |
| Vapor Pressure | 11.4 | mmHg |
Experimental Protocols
The determination of the physical properties of liquid compounds like this compound relies on established experimental protocols. While specific experimental data for this compound is consolidated from various sources, the following methodologies represent standard approaches used to obtain such measurements.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[9] For a pure compound, the boiling point is a characteristic physical property.[10]
Capillary Method (Thiele Tube Method):
This micro-method is suitable for small sample volumes.[10][11]
-
Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is then placed open-end down into the liquid.[11]
-
Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil) to ensure uniform heating.[11]
-
Heating and Observation: The Thiele tube is gently heated, and as the temperature rises, the air trapped in the capillary tube expands and escapes.[11] When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
Boiling Point Determination: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the vapor pressure of the sample equals the atmospheric pressure.[10]
Determination of Density
The density of a liquid is its mass per unit volume. For alkanes, density is often measured using a pycnometer or a vibrating tube densimeter.[12][13]
Pycnometer Method:
-
Calibration: A pycnometer, a glass flask with a precise volume, is first cleaned, dried, and weighed empty. It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature, and weighed again. The volume of the pycnometer can then be calculated.
-
Sample Measurement: The pycnometer is emptied, dried, and filled with the sample liquid (this compound). It is then brought to the desired temperature in a water bath to ensure thermal equilibrium.
-
Calculation: The pycnometer containing the sample is weighed. The mass of the sample is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.
Determination of Refractive Index
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property that can be used for identification and purity assessment.
Abbe Refractometer Method:
The Abbe refractometer is a common instrument for measuring the refractive index of liquids.[14]
-
Instrument Calibration: The refractometer is first calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: A few drops of the liquid sample are placed on the prism surface of the refractometer.
-
Measurement: The prism is closed, and light is passed through the sample. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Reading: The refractive index is then read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Visualizations
Molecular Structure of this compound
The following diagram illustrates the chemical structure of this compound, highlighting the arrangement of carbon and hydrogen atoms.
Caption: A 2D representation of the this compound molecule.
Isomeric Relationship of C9H20
This diagram illustrates the relationship between this compound and its straight-chain isomer, nonane, both of which share the same molecular formula but have different structural arrangements.
Caption: Relationship between molecular formula and isomeric structures.
References
- 1. CAS 1069-53-0: 2,3,5-Trimethylhexane | CymitQuimica [cymitquimica.com]
- 2. 2,3,3-TRIMETHYLHEXANE [chembk.com]
- 3. This compound | C9H20 | CID 28021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hexane, 2,2,3-trimethyl- [webbook.nist.gov]
- 5. Hexane, 2,2,3-trimethyl- [webbook.nist.gov]
- 6. echemi.com [echemi.com]
- 7. This compound | C9H20 | CID 28021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | Molport-006-121-989 | Novel [molport.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Video: Boiling Points - Concept [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
A Technical Guide to the Chemical Structure and Bonding of 2,2,3-Trimethylhexane
Abstract: This technical guide provides an in-depth analysis of 2,2,3-trimethylhexane (C₉H₂₀), a branched-chain alkane. It covers the molecule's structural composition, including its stereochemistry, the nature of its covalent bonding based on orbital hybridization, and its three-dimensional geometry. Key physicochemical data are summarized, and standard experimental protocols for its characterization via Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) Spectroscopy are detailed. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require a foundational understanding of this compound's molecular characteristics.
Molecular Structure and Isomerism
This compound is a saturated hydrocarbon with the chemical formula C₉H₂₀.[1] Its nomenclature, according to the International Union of Pure and Applied Chemistry (IUPAC), precisely defines its structure: a central six-carbon (hexane) chain is substituted with three methyl groups, two at the second carbon position (C2) and one at the third (C3).[2][3] This arrangement results in a highly branched, acyclic alkane.
The carbon skeleton consists of a quaternary carbon at C2 (bonded to four other carbons) and a tertiary, chiral carbon at C3 (bonded to three other carbons and one hydrogen). The presence of this chiral center at C3 means that this compound exists as a pair of enantiomers: (R)-2,2,3-trimethylhexane and (S)-2,2,3-trimethylhexane. These stereoisomers are non-superimposable mirror images of each other, differing only in the spatial arrangement of the groups around the C3 atom.
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4 [pos="3,0.5!", label="C4"];
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// Hexane (B92381) backbone
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2 -- 7;
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Caption: Chiral center at C3 gives rise to (R) and (S) enantiomers.
Chemical Bonding and Molecular Geometry
The bonding in this compound is exclusively composed of single covalent bonds. Each carbon atom in the alkane structure is sp³ hybridized, forming four sigma (σ) bonds.[4]
-
C-C Bonds: These result from the overlap of two sp³ hybrid orbitals from adjacent carbon atoms.
-
C-H Bonds: These are formed by the overlap of a carbon sp³ hybrid orbital with the 1s orbital of a hydrogen atom.[4]
This sp³ hybridization leads to a tetrahedral geometry around each carbon atom, with ideal bond angles of approximately 109.5°.[5] However, in this compound, steric hindrance caused by the bulky tert-butyl group at C2 and the adjacent methyl group at C3 can cause minor deviations from this ideal angle. The molecule is non-polar due to the low electronegativity difference between carbon and hydrogen, resulting in weak intermolecular van der Waals forces.
Table 1: Fundamental Molecular Properties
| Property | Value | Reference |
| :--- | :--- | :--- |
| Molecular Formula | C₉H₂₀ |[1][2] |
| Molecular Weight | 128.2551 g/mol |[1][6] |
| IUPAC Name | this compound |[2] |
| CAS Registry Number | 16747-25-4 |[1][2] |
Table 2: Typical Bond Parameters for Alkanes
| Bond Type | Hybridization | Average Bond Length (pm) | Ideal Bond Angle (°) | Reference |
| :--- | :--- | :--- | :--- | :--- |
| C-C | sp³-sp³ | 154 | 109.5 |[4][7] |
| C-H | sp³-s | 109 | 109.5 (H-C-H) |[4][7] |
Experimental Protocols for Characterization
The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques. The NIST Chemistry WebBook confirms the availability of Gas Chromatography, Mass Spectrum, and IR Spectrum data for this compound.[1][6]
Experimental Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive method for identifying and quantifying volatile organic compounds like this compound. The gas chromatograph separates the compound from any impurities, while the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 mg/mL) in a volatile solvent such as hexane or dichloromethane.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injection port, which is heated to ensure rapid volatilization.
-
Chromatographic Separation:
-
Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID with a 5% phenyl/95% dimethylpolysiloxane stationary phase).[8]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A typical program involves an initial hold at a low temperature (e.g., 40°C for 3 minutes), followed by a temperature ramp (e.g., 5°C/min to 200°C), and a final ramp (e.g., 10°C/min to 280°C) to elute all components.[9]
-
Mass Spectrometry:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.[10]
-
Analysis: The mass analyzer separates the resulting fragment ions based on their mass-to-charge (m/z) ratio. The resulting mass spectrum is compared against a library (e.g., NIST) for positive identification. The molecular ion peak (M+) should be identifiable, along with characteristic alkane fragmentation patterns.
Experimental Protocol 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the types of chemical bonds present in a molecule. For an alkane like this compound, the spectrum is relatively simple but shows characteristic C-H bond vibrations.
Methodology:
-
Sample Preparation: As a liquid, the compound can be analyzed "neat" (undiluted).[11]
-
Analysis:
-
Data Acquisition: Place the sample holder in the IR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Interpretation: The spectrum for this compound will be characterized by:
-
C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹), characteristic of sp³ C-H bonds.[14]
-
C-H Bending: Absorptions for CH₃ and CH₂ groups in the 1475–1365 cm⁻¹ region.[14] The absence of significant peaks in other regions (e.g., C=O, O-H, C=C) confirms the compound is a saturated alkane.
Caption: General experimental workflow for the characterization of this compound.
References
- 1. Hexane, 2,2,3-trimethyl- [webbook.nist.gov]
- 2. This compound | C9H20 | CID 28021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Alkane - Wikipedia [en.wikipedia.org]
- 5. crab.rutgers.edu [crab.rutgers.edu]
- 6. Hexane, 2,2,3-trimethyl- [webbook.nist.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. 2,3,3-TRIMETHYLHEXANE synthesis - chemicalbook [chemicalbook.com]
- 10. memphis.edu [memphis.edu]
- 11. webassign.net [webassign.net]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. amherst.edu [amherst.edu]
- 14. m.youtube.com [m.youtube.com]
2,2,3-Trimethylhexane CAS number and synonyms
An In-depth Technical Guide on 2,2,3-Trimethylhexane
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the chemical and physical properties, synthesis, and analysis of this compound.
Chemical Identification
-
Chemical Name: this compound
-
Synonyms:
Physicochemical Data
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 128.25 g/mol | [1][3] |
| Density | 0.7292 g/cm³ @ 20 °C | [1] |
| Boiling Point | 133.6 °C | [1] |
| Vapor Pressure | 11.4 mmHg | [3] |
| Physical Description | Liquid | [3] |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively published, the following sections outline general methodologies based on standard organic chemistry and analytical practices for similar branched alkanes.
Synthesis Methodologies
a) Grignard Reaction
A common method for the formation of carbon-carbon bonds, a Grignard reaction could be employed to synthesize this compound. This would typically involve the reaction of a suitable Grignard reagent with an appropriate alkyl halide.
General Protocol:
-
Apparatus: All glassware must be scrupulously dried, for example, in an oven at 110°C for at least 10 minutes, and assembled while hot to prevent atmospheric moisture contamination. The reaction is typically run under an inert atmosphere of nitrogen or argon, using a drying tube to protect the reaction from moisture.
-
Reagent Preparation: Magnesium turnings are placed in a round-bottom flask. A solution of the first alkyl halide in an anhydrous ether (like diethyl ether or tetrahydrofuran) is prepared in an addition funnel.
-
Initiation: A small portion of the alkyl halide solution is added to the magnesium. Initiation of the reaction is indicated by the formation of a cloudy solution and bubbling. If the reaction does not start, gentle warming or the addition of a small iodine crystal may be necessary.
-
Addition: Once the reaction has started, the remainder of the alkyl halide solution is added dropwise at a rate that maintains a gentle reflux.
-
Reaction with Second Substrate: After the formation of the Grignard reagent is complete, the second reactant (another alkyl halide or a carbonyl compound, depending on the synthetic route) is added dropwise, often at a reduced temperature (e.g., in an ice bath).
-
Workup: The reaction is quenched by the slow addition of a dilute acid (e.g., 1 M sulfuric acid). The organic layer is then separated, washed (e.g., with brine), dried over an anhydrous salt (like anhydrous sodium sulfate), and the solvent is removed by distillation or rotary evaporation.
-
Purification: The final product is purified by fractional distillation.
b) Catalytic Hydrogenation
This method involves the reduction of an alkene to an alkane using hydrogen gas and a metal catalyst. For this compound, a precursor such as 2,2,3-trimethylhexene would be hydrogenated.
General Protocol:
-
Setup: The alkene is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) in a reaction vessel. A catalytic amount of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (Adam's catalyst), is added.
-
Hydrogenation: The vessel is connected to a hydrogen source and the atmosphere is replaced with hydrogen. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) until hydrogen uptake ceases.
-
Workup: The catalyst is removed by filtration through a pad of celite.
-
Isolation: The solvent is removed from the filtrate by distillation or rotary evaporation to yield the alkane.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile organic compounds like this compound.
General Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile solvent such as hexane or dichloromethane. The sample should be free of particulates.
-
Instrumentation:
-
GC Column: A non-polar capillary column, such as a DB-1 or HP-5 (crosslinked dimethyl polysiloxane), is suitable for separating hydrocarbons. Typical dimensions are 30-100 m length, 0.25 mm internal diameter, and 0.25-0.5 µm film thickness.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation, typically 250°C.
-
Oven Program: A temperature program is used to separate compounds with different boiling points. A typical program might start at 40°C, hold for a few minutes, then ramp at 5-10°C/min to a final temperature of 250°C.
-
Split Ratio: A split injection is often used to prevent column overload, with a typical split ratio of 50:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value sufficient to encompass the molecular ion of the analyte (e.g., 200).
-
-
Data Analysis: The retention time of the peak corresponding to this compound can be compared to that of a known standard for identification. The mass spectrum of the peak will show a characteristic fragmentation pattern that can be used to confirm the identity of the compound.
Signaling Pathways and Biological Activity
Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any biological signaling pathways. While some branched alkanes are known to have roles in chemical communication in insects, no such activity has been described for this compound.[1]
Visualizations
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.
Caption: A general workflow for the synthesis and analysis of this compound.
References
Spectroscopic Analysis of 2,2,3-Trimethylhexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2,2,3-trimethylhexane, an aliphatic hydrocarbon. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in their analytical and characterization efforts. This document details predicted Nuclear Magnetic Resonance (NMR) data, and experimentally derived Mass Spectrometry (MS) and Infrared (IR) spectroscopy data, presented in a clear, tabular format for ease of comparison and interpretation. Detailed experimental protocols for acquiring these spectra are also provided, alongside a visual representation of the general analytical workflow.
Spectroscopic Data
The following sections summarize the predicted and experimental spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the limited availability of experimentally derived and assigned NMR data in public spectral databases, the following tables present predicted ¹H and ¹³C NMR data for this compound. These predictions were generated using advanced computational algorithms and serve as a reliable reference for spectral interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~0.85 | t | 3H | -CH₂CH₃ (C6) |
| ~0.82 | s | 9H | -C(CH₃)₃ (C1, C1', C1'') |
| ~0.78 | d | 3H | -CH(CH₃ ) (C3') |
| ~1.18 | m | 2H | -CH₂ CH₃ (C5) |
| ~1.25 | m | 2H | -CH₂ CH₂CH₃ (C4) |
| ~1.60 | m | 1H | -CH (CH₃) (C3) |
Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm). t = triplet, s = singlet, d = doublet, m = multiplet.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Atom |
| ~11.8 | C6 |
| ~14.5 | C3' |
| ~21.2 | C5 |
| ~27.1 | C1, C1', C1'' |
| ~33.5 | C4 |
| ~36.8 | C2 |
| ~42.0 | C3 |
Predicted in CDCl₃ at 100 MHz. Chemical shifts are referenced to TMS (0 ppm).
Mass Spectrometry (MS)
The mass spectrum of this compound was obtained from the NIST WebBook. The fragmentation pattern is characteristic of a branched alkane, with the molecular ion peak being weak or absent. The major fragments are a result of C-C bond cleavages, leading to the formation of stable carbocations.
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 41 | 65 | [C₃H₅]⁺ |
| 43 | 100 | [C₃H₇]⁺ |
| 57 | 85 | [C₄H₉]⁺ (tert-butyl cation) |
| 71 | 30 | [C₅H₁₁]⁺ |
| 85 | 15 | [C₆H₁₃]⁺ |
| 113 | 5 | [M - CH₃]⁺ |
| 128 | <1 | [M]⁺ (Molecular Ion) |
Data obtained from the NIST Mass Spectrometry Data Center.[1]
Infrared (IR) Spectroscopy
The infrared spectrum of this compound, a saturated hydrocarbon, is characterized by strong absorptions in the C-H stretching and bending regions. The spectrum was sourced from the NIST WebBook (Gas Phase).[2]
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 2960-2850 | C-H stretch (from -CH₃ and -CH₂- groups) |
| 1465 | C-H bend (scissoring) for -CH₂- |
| 1380 | C-H bend (rocking) for -CH₃ |
| 1365 | C-H bend (rocking) for gem-dimethyl |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Introduction:
-
Introduce a small amount of the volatile liquid sample (this compound) into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe.
-
-
Ionization:
-
Utilize Electron Ionization (EI) as the ionization method. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).
-
-
Mass Analysis:
-
The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected by an electron multiplier or a similar detector.
-
The signal is amplified and recorded as a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
-
Data Analysis:
-
Identify the molecular ion peak (if present) to determine the molecular weight.
-
Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.
-
Propose structures for the observed fragments based on known fragmentation mechanisms for alkanes.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
For a liquid sample like this compound, a neat spectrum can be obtained.
-
Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, where a drop of the sample is placed directly onto the ATR crystal.
-
-
Data Acquisition:
-
Place the sample holder in the IR spectrometer.
-
Acquire a background spectrum of the empty sample holder (or clean ATR crystal) to subtract any atmospheric or instrumental interferences.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the major absorption bands and their corresponding wavenumbers.
-
Assign these bands to specific molecular vibrations (e.g., C-H stretching, C-H bending) by comparing the observed frequencies to correlation charts for alkane functional groups.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.
References
An In-Depth Technical Guide to the Synthesis of 2,2,3-Trimethylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of potential synthetic pathways for 2,2,3-trimethylhexane, a saturated hydrocarbon of interest in various fields of chemical research. Due to the absence of a direct, detailed experimental protocol in the published literature for this specific alkane, this document outlines plausible multi-step synthetic routes based on well-established organic chemistry principles and analogous reactions. The proposed pathways are designed to be robust and adaptable for laboratory-scale synthesis.
Proposed Synthetic Pathways
Two primary strategies are presented for the synthesis of this compound. The first and primary proposed pathway involves the creation of a tertiary alcohol intermediate via a Grignard reaction, followed by dehydration and catalytic hydrogenation. A second, alternative pathway considers the direct reduction of a ketone precursor.
Pathway 1: Grignard Reaction, Dehydration, and Hydrogenation
This three-step synthesis is a classical and versatile approach for the construction of highly branched alkanes.
Step 1: Synthesis of 2,2,3-Trimethyl-3-hexanol via Grignard Reaction
The initial step involves the nucleophilic addition of a tert-butyl Grignard reagent to 3-pentanone (B124093). The tert-butyl group provides the necessary quaternary carbon at the 2-position of the hexane (B92381) backbone.
-
Reaction: tert-Butylmagnesium chloride reacts with 3-pentanone in an anhydrous ether solvent, followed by an acidic workup, to yield 2,2,3-trimethyl-3-hexanol.[1][2][3][4]
Step 2: Dehydration of 2,2,3-Trimethyl-3-hexanol
The tertiary alcohol is then dehydrated to form an alkene. This elimination reaction is typically acid-catalyzed and proceeds through an E1 mechanism.[5][6][7][8]
-
Reaction: Treatment of 2,2,3-trimethyl-3-hexanol with a strong acid, such as sulfuric acid or phosphoric acid, at elevated temperatures will lead to the formation of 2,2,3-trimethyl-3-hexene.
Step 3: Catalytic Hydrogenation of 2,2,3-Trimethyl-3-hexene
The final step is the saturation of the carbon-carbon double bond of the alkene to yield the target alkane, this compound. The hydrogenation of highly substituted alkenes can sometimes be challenging and may require specific catalysts and conditions.[9][10][11][12][13]
-
Reaction: 2,2,3-trimethyl-3-hexene is reacted with hydrogen gas in the presence of a metal catalyst, such as platinum or palladium on carbon, to produce this compound.
Logical Flow of Pathway 1
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
The following are detailed, proposed experimental protocols for each step of Pathway 1. These are based on general procedures for analogous reactions and should be optimized for the specific substrates.
Protocol 1.1: Synthesis of 2,2,3-Trimethyl-3-hexanol
Materials:
-
Magnesium turnings
-
tert-Butyl chloride
-
Anhydrous diethyl ether
-
3-Pentanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of tert-butyl chloride in anhydrous diethyl ether and add a small portion to the flask to initiate the Grignard reaction.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of 3-pentanone in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2,3-trimethyl-3-hexanol.
-
Purify the product by distillation.
Protocol 1.2: Dehydration of 2,2,3-Trimethyl-3-hexanol
Materials:
-
2,2,3-Trimethyl-3-hexanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Place 2,2,3-trimethyl-3-hexanol in a round-bottom flask.
-
Cool the flask in an ice bath and slowly add a catalytic amount of cold, concentrated sulfuric acid with stirring.
-
Set up the apparatus for distillation.
-
Gently heat the reaction mixture to distill the alkene product as it forms.
-
Wash the distillate with sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purify the resulting 2,2,3-trimethyl-3-hexene by fractional distillation.
Protocol 1.3: Catalytic Hydrogenation of 2,2,3-Trimethyl-3-hexene
Materials:
-
2,2,3-Trimethyl-3-hexene
-
10% Palladium on carbon (Pd/C)
-
Ethanol (B145695) or ethyl acetate (B1210297)
-
Hydrogen gas
Procedure:
-
Dissolve 2,2,3-trimethyl-3-hexene in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Connect the flask to a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the uptake of hydrogen or by TLC/GC analysis.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by distillation if necessary.
Alternative Pathway: Direct Reduction of a Ketone Precursor
An alternative route to this compound involves the synthesis of a ketone precursor, 2,2-dimethyl-3-hexanone, followed by its direct reduction to the alkane.
Step 1: Synthesis of 2,2-Dimethyl-3-hexanone
This ketone can be synthesized via the reaction of tert-butylmagnesium chloride with butanoyl chloride.
Step 2: Reduction of 2,2-Dimethyl-3-hexanone
The carbonyl group of the ketone can be reduced to a methylene (B1212753) group using methods such as the Wolff-Kishner or Clemmensen reduction.
-
Wolff-Kishner Reduction: This method involves the formation of a hydrazone followed by elimination of nitrogen gas under basic conditions. However, this reaction can be challenging for sterically hindered ketones.[14][15][16][17][18]
-
Clemmensen Reduction: This reduction uses zinc amalgam and concentrated hydrochloric acid. It is generally not as effective for aliphatic ketones compared to aryl-alkyl ketones.[19][20][21][22][23]
Due to the steric hindrance of 2,2-dimethyl-3-hexanone, the multi-step pathway involving a Grignard reaction, dehydration, and hydrogenation is likely to be a more reliable and higher-yielding approach.
Alternative Pathway Visualization
Caption: Alternative two-step synthesis of this compound.
Quantitative Data Summary
| Step | Reactants | Product | Expected Yield (%) |
| 1. Grignard Reaction | tert-Butylmagnesium chloride, 3-Pentanone | 2,2,3-Trimethyl-3-hexanol | 70-85 |
| 2. Dehydration | 2,2,3-Trimethyl-3-hexanol, H₂SO₄ | 2,2,3-Trimethyl-3-hexene | 80-90 |
| 3. Catalytic Hydrogenation | 2,2,3-Trimethyl-3-hexene, H₂, Pd/C | This compound | >95 |
Conclusion
The synthesis of this compound can be plausibly achieved through a multi-step sequence involving a Grignard reaction to form a tertiary alcohol, followed by dehydration and catalytic hydrogenation. This pathway offers a logical and experimentally feasible approach for obtaining the target molecule. While an alternative route through direct ketone reduction exists, it may be less efficient due to the sterically hindered nature of the intermediate. The provided protocols, based on well-established chemical transformations, serve as a strong foundation for the laboratory synthesis of this compound. Researchers are encouraged to optimize the outlined conditions to achieve the desired yield and purity for their specific applications.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Show how 4-methyl-3-hexanol can be synthesized from 3-pentanone. | Study Prep in Pearson+ [pearson.com]
- 3. researchgate.net [researchgate.net]
- 4. softbeam.net:8080 [softbeam.net:8080]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. Bifunctional catalysts for regioselective hydrogenation and for hydrogenation of highly-substituted alkenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. jk-sci.com [jk-sci.com]
- 17. study.com [study.com]
- 18. benchchem.com [benchchem.com]
- 19. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 20. esports.bluefield.edu - Clemmensen Reduction Mechanism [esports.bluefield.edu]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 23. Clemmensen Reduction [organic-chemistry.org]
An In-depth Technical Guide to the Isomers of C9H20 and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 35 structural isomers of the alkane with the molecular formula C9H20, commonly known as nonanes. An understanding of the distinct physicochemical properties of these isomers is crucial for their application in various fields, including as solvents, fuel components, and reference standards in analytical chemistry. This document outlines their properties, experimental protocols for their characterization, and logical frameworks for their classification and analysis.
Introduction to the Isomers of C9H20
Nonane (C9H20) has 35 structural isomers, which are compounds that share the same molecular formula but differ in the connectivity of their atoms.[1] These isomers can be broadly categorized based on the structure of their carbon backbone, ranging from the straight-chain n-nonane to highly branched structures. The degree of branching significantly influences the physicochemical properties of each isomer, such as boiling point, melting point, density, and viscosity.
Physicochemical Properties of C9H20 Isomers
The structural variations among the isomers of C9H20 lead to a range of physical and chemical characteristics. Generally, increased branching leads to lower boiling points due to a decrease in the surface area available for intermolecular van der Waals forces. The stability of the isomers also varies, with more branched hydrocarbons typically being more stable. The following tables summarize the available quantitative data for the isomers of C9H20.
Table 1: Physicochemical Properties of n-Nonane and Methyloctane Isomers
| IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (at 20°C) |
| n-Nonane | 150.8 | -53.5 | 0.718 | 1.4054 |
| 2-Methyloctane | 143.3 | -80.6 | 0.713 | 1.4031[2] |
| 3-Methyloctane | 144.0 | -107.6[3] | 0.720 | 1.407[3] |
| 4-Methyloctane | 142.4 | -113.3 | 0.722 | 1.4062[4] |
Table 2: Physicochemical Properties of Dimethylheptane Isomers
| IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (at 20°C) |
| 2,2-Dimethylheptane | 132.7 | -89.7 | 0.718 | 1.4045 |
| 2,3-Dimethylheptane | 140.5 | - | 0.726 (at 25°C)[5] | 1.409[5] |
| 2,4-Dimethylheptane | 132.9 | - | 0.718 | 1.4045 |
| 2,5-Dimethylheptane | 132.0 | - | 0.713 | 1.4018 |
| 2,6-Dimethylheptane | 135.2 | -103.0 | 0.709[6] | 1.4007[6] |
| 3,3-Dimethylheptane | 136.9 | - | 0.730 | 1.4107 |
| 3,4-Dimethylheptane | 140.6 | - | 0.733 | 1.4121 |
| 3,5-Dimethylheptane | 136.0[2] | -102.9[2] | 0.730[2] | 1.4060[2] |
| 4,4-Dimethylheptane (B87272) | 135.0[7] | -102.9[1] | - | - |
Table 3: Physicochemical Properties of Ethylheptane Isomers
| IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (at 20°C) |
| 3-Ethylheptane | 141.2 | - | 0.729 | 1.4102 |
| 4-Ethylheptane | 140.8 | - | 0.731 | 1.4112 |
Table 4: Physicochemical Properties of Trimethylhexane Isomers
| IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (at 20°C) |
| 2,2,3-Trimethylhexane | 133.6 | - | 0.735 | 1.4128 |
| 2,2,4-Trimethylhexane | 125.0 | - | 0.716 | 1.403 |
| 2,2,5-Trimethylhexane | 124.1 | -109.2 | 0.716 | 1.4029 |
| 2,3,3-Trimethylhexane | 140.3 | - | 0.748 | 1.4189 |
| 2,3,4-Trimethylhexane | 137.9 | - | 0.738 | 1.4143 |
| 2,3,5-Trimethylhexane | 131.4[8] | -127.9[8] | 0.726[8] | 1.4037[8] |
| 2,4,4-Trimethylhexane (B91184) | 131.0[9] | -113.0[9] | - | 1.407[9] |
| 3,3,4-Trimethylhexane | 141.1 | - | 0.751 | 1.4203 |
Table 5: Physicochemical Properties of Ethylmethylhexane Isomers
| IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (at 20°C) |
| 3-Ethyl-2-methylhexane | 139.8 | - | 0.739 | 1.4148 |
| 4-Ethyl-2-methylhexane (B6597449) | 133.8[10][11] | -113.0[12] | 0.719[10] | 1.4046[10][12] |
| 3-Ethyl-3-methylhexane | 142.5 | - | 0.751 | 1.4202 |
| 3-Ethyl-4-methylhexane | 140.1[13] | -113.0[13] | - | - |
Table 6: Physicochemical Properties of Tetramethylpentane and Diethylpentane Isomers
| IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (at 20°C) |
| 2,2,3,3-Tetramethylpentane | 140.3 | - | 0.763 | 1.4258 |
| 2,2,3,4-Tetramethylpentane | 133.9[14] | -121.1[3][15] | 0.720[14] | 1.405[14][15] |
| 2,2,4,4-Tetramethylpentane (B94933) | 122.0[16] | -67.0[16] | 0.719[16] | 1.407[16] |
| 2,3,3,4-Tetramethylpentane | 143.5 | - | 0.765 | 1.4271 |
| 3,3-Diethylpentane | 146.3 | -33.1 | 0.755 | 1.4215 |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of all 35 isomers are extensive. However, this section outlines general and specific methodologies cited in the literature for the preparation and analysis of C9H20 isomers.
Synthesis of Branched Alkanes
1. Grignard Reaction: This method is exemplified by the synthesis of 2,6-dimethylheptane.[6]
-
Principle: A Grignard reagent (alkyl magnesium halide) reacts with an appropriate alkyl halide to form a new carbon-carbon bond.
-
Example for 2,6-dimethylheptane: Isoamyl magnesium bromide could be reacted with isopropyl bromide.
-
General Protocol:
-
Prepare the Grignard reagent by reacting an alkyl halide with magnesium turnings in anhydrous ether.
-
Slowly add the second alkyl halide to the Grignard reagent solution while stirring.
-
Reflux the mixture to complete the reaction.
-
Hydrolyze the reaction mixture with a dilute acid (e.g., HCl or H2SO4).
-
Separate the organic layer, wash with water and a bicarbonate solution, and then dry over an anhydrous salt (e.g., MgSO4).
-
Purify the resulting alkane by fractional distillation.
-
2. Wurtz Reaction: A classical method for coupling alkyl halides.[17]
-
Principle: Two alkyl halides react with sodium metal in an ether solvent to form a new alkane with a longer carbon chain.
-
General Protocol:
-
Dissolve the alkyl halide(s) in anhydrous ether.
-
Add small pieces of sodium metal to the solution.
-
The reaction is often initiated by gentle warming and then proceeds exothermically.
-
After the reaction is complete, the excess sodium is destroyed, and the product is isolated by extraction and purified by distillation.
-
3. Hydrogenation of Alkenes:
-
Principle: An alkene is reacted with hydrogen gas in the presence of a metal catalyst (e.g., platinum, palladium, or nickel) to saturate the double bond, forming an alkane.
-
Example for 2,2,4,4-Tetramethylpentane: Hydrogenation of diisobutylene.
Characterization Techniques
1. Gas Chromatography (GC):
-
Principle: GC is a powerful technique for separating and analyzing volatile compounds. The components of a mixture are separated based on their differential partitioning between a stationary phase and a mobile gas phase. Retention time is a key parameter for identification.
-
Protocol Outline for C9H20 Isomers:
-
Sample Preparation: Dilute the isomer mixture in a suitable volatile solvent (e.g., hexane).
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for hydrocarbon analysis (e.g., a non-polar column like DB-1 or DB-5).
-
Operating Conditions:
-
Injector Temperature: Typically 250 °C.
-
Detector Temperature: Typically 250-300 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation of all isomers.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
Data Analysis: Identify the isomers by comparing their retention times to those of known standards. Quantify the isomers by integrating the peak areas.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. 1H NMR gives information about the different types of protons and their connectivity, while 13C NMR provides information about the carbon skeleton.[18][19]
-
Protocol Outline for C9H20 Isomers:
-
Sample Preparation: Dissolve a small amount of the purified isomer in a deuterated solvent (e.g., CDCl3).
-
1H NMR Spectroscopy:
-
Acquire a 1D 1H NMR spectrum. Protons on alkyl groups typically appear in the 0.7 to 1.5 ppm range.[19] The chemical shift and splitting patterns (multiplicity) help in identifying the structure.
-
-
13C NMR Spectroscopy:
-
Acquire a 1D 13C NMR spectrum. This will show a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's environment (e.g., primary, secondary, tertiary, quaternary).
-
-
2D NMR Spectroscopy (e.g., COSY, HSQC, HMBC):
-
For complex isomers, 2D NMR experiments can be used to establish correlations between protons (COSY) or between protons and carbons (HSQC, HMBC), allowing for unambiguous structural assignment.
-
-
Mandatory Visualizations
Caption: Classification of C9H20 Isomers by Carbon Backbone.
Caption: General Experimental Workflow for Isomer Characterization.
References
- 1. 4,4-DIMETHYL HEPTANE CAS#: 1068-19-5 [m.chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. 2,2,3,4-Tetramethylpentane | C9H20 | CID 14462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Heptane, 3,5-dimethyl- (CAS 926-82-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 3,5-Dimethylheptane, (D) | C9H20 | CID 6429691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. 4,4-dimethylheptane [stenutz.eu]
- 8. echemi.com [echemi.com]
- 9. 2,4,4-trimethylhexane [stenutz.eu]
- 10. 4-Ethyl-2-methylhexane. [chembk.com]
- 11. 4-ethyl-2-methylhexane [chemister.ru]
- 12. lookchem.com [lookchem.com]
- 13. benchchem.com [benchchem.com]
- 14. lookchem.com [lookchem.com]
- 15. echemi.com [echemi.com]
- 16. 2,2,4,4-tetramethylpentane [stenutz.eu]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Alkanes | OpenOChem Learn [learn.openochem.org]
An In-Depth Technical Guide to the Thermodynamic Data of 2,2,3-Trimethylhexane
For Researchers, Scientists, and Drug Development Professionals
Core Thermodynamic Data
The following tables summarize the key thermodynamic properties of 2,2,3-trimethylhexane. These values are essential for understanding its behavior in chemical reactions, designing separation processes, and for computational modeling.
Table 1: Enthalpy of Formation and Combustion
| Property | State | Value (kJ/mol) | Reference |
| Standard Molar Enthalpy of Formation (ΔfH°) | Liquid | -261.2 ± 1.2 | Good, W.D. (1969) |
| Standard Molar Enthalpy of Combustion (ΔcH°) | Liquid | -6134.3 ± 1.2 | Good, W.D. (1969) |
Table 2: Enthalpy of Vaporization
| Enthalpy of Vaporization (ΔvapH) | Temperature (K) | Method | Reference |
| 41.7 kJ/mol | 298.15 | Calculated from vapor pressure data | Osborn and Douslin (1974) |
| 41.7 kJ/mol | 288 | IP | Osborn and Douslin (1974) |
Table 3: Vapor Pressure
The vapor pressure of this compound can be calculated using the Antoine equation: log₁₀(P) = A − (B / (T + C)), where P is the vapor pressure in bar and T is the temperature in Kelvin.
| Temperature Range (K) | A | B | C | Reference |
| 238 - 303 | 4.40863 | 1592.354 | -42.627 | Osborn and Douslin (1974) |
Table 4: Heat Capacity and Entropy
Critically evaluated data for the heat capacity and entropy of this compound are available in the NIST/TRC Web Thermo Tables.[1][2][3][4] This data spans a wide range of temperatures for both the ideal gas and liquid phases, allowing for accurate calculations of thermodynamic functions under various conditions.[1][2][3][4]
Experimental Protocols
A thorough understanding of the experimental methodologies used to obtain the thermodynamic data is crucial for assessing its quality and applicability. Below are detailed protocols for the key experiments cited.
Determination of Enthalpy of Combustion and Formation by Bomb Calorimetry
The enthalpy of combustion of this compound was determined by W.D. Good (1969) using a rotating-bomb calorimeter. This technique is a standard method for the precise measurement of the heat released during the complete combustion of a substance in a constant-volume environment.
Experimental Workflow for Bomb Calorimetry
Methodology Details:
-
Sample Purity: The this compound sample used was of high purity, which is critical for accurate combustion calorimetry.
-
Sample Handling: Due to its volatility, the liquid sample was encapsulated in a polyester bag. The mass of the bag and the sample were determined by weighing.
-
Calorimeter: A rotating-bomb calorimeter was used to ensure complete combustion and a homogeneous final state. The bomb was charged with high-purity oxygen to a pressure of approximately 30 atmospheres.
-
Ignition: The sample was ignited using a platinum fuse wire.
-
Temperature Measurement: The temperature change of the calorimeter system was measured with high precision using a platinum resistance thermometer.
-
Calibration: The energy equivalent of the calorimeter was determined by burning a standard reference material, benzoic acid.
-
Corrections: The raw data were corrected for the heat of ignition, the formation of nitric acid from residual nitrogen in the bomb, and for the conversion of the results to standard state conditions (Washburn corrections). From the corrected standard molar enthalpy of combustion, the standard molar enthalpy of formation was calculated using the known enthalpies of formation of the combustion products (CO₂ and H₂O).
Determination of Vapor Pressure by Ebulliometry
The vapor pressure of this compound was measured by Osborn and Douslin (1974) using a combination of an inclined-piston gauge for low pressures and comparative ebulliometers for higher pressures.
Methodology Details:
-
Inclined-Piston Gauge (Low-Pressure Range): For pressures below 25 mmHg, an inclined-piston deadweight gauge was used. This is a primary pressure standard that provides high accuracy by directly balancing the vapor pressure against the force exerted by a known mass on a piston of known area. The inclination of the piston-cylinder assembly allows for precise measurements at low pressures.
-
Comparative Ebulliometry (Higher-Pressure Range): In the range of 71 to 2025 mmHg, comparative ebulliometers were employed. This method involves simultaneously boiling the sample and a reference substance (with a well-known vapor pressure-temperature relationship) under a common, controlled pressure. The boiling temperatures of both substances are precisely measured. By knowing the boiling temperature of the reference substance, its vapor pressure (which is equal to the system pressure) can be determined. This pressure is then the vapor pressure of the sample at its measured boiling temperature.
-
Temperature and Pressure Control: The temperature and pressure of the system were carefully controlled and measured to ensure thermodynamic equilibrium was achieved.
-
Data Correlation: The experimental vapor pressure data were correlated using the Antoine equation, which provides a convenient and accurate representation of the vapor pressure-temperature relationship over the measured range.
Signaling Pathways and Logical Relationships
For a simple alkane like this compound, there are no complex biological signaling pathways to describe. The most relevant logical relationship to visualize is the experimental workflow for determining its fundamental thermodynamic properties, as depicted in the bomb calorimetry flowchart above. This diagram illustrates the sequential and interconnected steps required to obtain high-quality thermodynamic data, from sample preparation to final data analysis.
Conclusion
This technical guide provides a consolidated source of critically evaluated thermodynamic data for this compound. The inclusion of detailed experimental protocols offers researchers and scientists the necessary context to confidently apply this data in their work. The provided visualization of the bomb calorimetry workflow serves as a clear example of the rigorous experimental procedures underlying the generation of high-precision thermodynamic values.
References
An In-Depth Technical Guide to the Molecular Geometry of 2,2,3-Trimethylhexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,2,3-Trimethylhexane is a saturated acyclic hydrocarbon with the chemical formula C9H20. As a highly branched alkane, its molecular geometry is dictated by the spatial arrangement of its carbon and hydrogen atoms to minimize steric strain. Understanding the three-dimensional structure of this molecule is fundamental to predicting its physicochemical properties, reactivity, and potential interactions in a biological or materials context. This guide delves into the theoretical framework that defines the molecular geometry of this compound, providing expected quantitative data and a visualization of the key steric interactions.
Theoretical Molecular Geometry
The foundational principle for determining the local geometry around each carbon atom in this compound is the VSEPR theory.[1][2][3] All carbon atoms in the molecule are sp³ hybridized, forming four single bonds.[4] This hybridization results in a tetrahedral arrangement of electron domains around each carbon atom, with ideal bond angles of 109.5°.[4][5][6] However, due to the presence of bulky methyl and ethyl groups, significant deviations from this ideal angle are expected due to steric hindrance.[7][8]
Bond Lengths
The carbon-carbon (C-C) and carbon-hydrogen (C-H) bond lengths in alkanes are well-characterized.[4][9] For this compound, the C-C single bond lengths are expected to be approximately 1.54 Å, and the C-H bond lengths are expected to be around 1.09 Å.[4] Minor variations in these lengths may occur depending on the specific chemical environment of each bond within the molecule.
Bond Angles
The high degree of substitution in this compound leads to significant steric repulsion between the methyl groups, particularly around the C2 and C3 atoms. This repulsion forces the C-C-C and H-C-H bond angles to deviate from the ideal tetrahedral angle of 109.5°.[10] For instance, the bond angles involving the quaternary C2 atom and the tertiary C3 atom are likely to be distorted to accommodate the bulky substituents. The C-C-C bond angles around these centers are expected to be larger than 109.5° to alleviate steric strain, while the H-C-H and C-C-H angles may be compressed to be slightly smaller than 109.5°.
Conformational Analysis and Dihedral Angles
Rotation around the C-C single bonds in this compound gives rise to various conformational isomers.[11][12][13] The relative stability of these conformers is primarily determined by torsional strain (eclipsing interactions) and steric strain (gauche interactions between bulky groups).[14][15][16] The molecule will predominantly exist in staggered conformations that minimize these repulsive interactions.
The most significant rotational barrier will be around the C2-C3 bond due to the presence of three methyl groups on C2 and a methyl and an ethyl group on C3. The most stable conformer will arrange these bulky groups in an anti or gauche relationship to minimize steric clash. Eclipsed conformations, where the substituents on adjacent carbons are aligned, will be energetically unfavorable and thus transient.[17][18]
Quantitative Geometrical Parameters (Theoretical)
The following table summarizes the expected, theoretically derived quantitative data for the molecular geometry of this compound. These values are based on typical bond lengths and angles observed in analogous highly branched alkanes and are intended for modeling and theoretical purposes in the absence of direct experimental data.
| Parameter | Atom(s) Involved | Expected Value |
| Bond Lengths | ||
| C-C | All | ~ 1.54 Å |
| C-H | All | ~ 1.09 Å |
| Bond Angles | ||
| C-C-C | Around C2 (quaternary) | > 109.5° |
| C-C-C | Around C3 (tertiary) | > 109.5° |
| C-C-H | < 109.5° | |
| H-C-H | ~ 109.5° | |
| Dihedral Angles | ||
| C(1)-C(2)-C(3)-C(4) | Staggered (anti) | ~ 180° |
| C(1)-C(2)-C(3)-C(4) | Staggered (gauche) | ~ 60° |
Visualization of Steric Hindrance
The following diagram, generated using the DOT language, illustrates the key steric interactions within the this compound molecule that dictate its preferred conformation.
Caption: Key steric repulsions in this compound.
Experimental Determination Protocols
While specific experimental data for this compound is not cited, the following are the primary methods used to determine the molecular geometry of alkanes with high precision.
Gas Electron Diffraction (GED)
Gas Electron Diffraction is a powerful technique for determining the molecular structure of volatile compounds. A beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine the equilibrium bond lengths, bond angles, and torsional angles of the most abundant conformers. This method provides average internuclear distances and information about the amplitudes of molecular vibrations.
Microwave Spectroscopy
Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. From the rotational spectrum, the moments of inertia of the molecule can be determined with very high accuracy. These moments of inertia are then used to calculate precise bond lengths and angles. This technique is particularly sensitive to the isotopic composition of the molecule, and the analysis of different isotopologues can lead to a complete and unambiguous structure determination.
Conclusion
The molecular geometry of this compound is characterized by a tetrahedral arrangement around its sp³-hybridized carbon atoms, with significant distortions from ideal bond angles due to severe steric hindrance. The molecule's preferred conformations are those that minimize both torsional and steric strain, primarily through the staggered arrangement of its bulky methyl and ethyl substituents. While awaiting direct experimental determination, the theoretical principles outlined in this guide provide a solid and reliable framework for understanding and modeling the three-dimensional structure of this compound for advanced research and development applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. VSEPR theory - Wikipedia [en.wikipedia.org]
- 3. VSEPR Theory - Geometry of Organic Molecules - Chemistry Steps [chemistrysteps.com]
- 4. Alkane - Wikipedia [en.wikipedia.org]
- 5. ncert.nic.in [ncert.nic.in]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. fiveable.me [fiveable.me]
- 8. What is the effect of steric hindrance on the boiling points of aldehydes and ketones [sas.upenn.edu]
- 9. quora.com [quora.com]
- 10. Tetrahedral molecular geometry - Wikipedia [en.wikipedia.org]
- 11. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Conformers of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. fiveable.me [fiveable.me]
- 18. Barrier To Rotation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
An In-Depth Technical Guide to the Chirality of 2,2,3-Trimethylhexane and its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemical properties of 2,2,3-trimethylhexane, focusing on its chirality and the characteristics of its enantiomeric forms. The document details the structural basis of its chirality, presents available physicochemical data, and outlines the experimental methodologies relevant to the analysis of its enantiomers.
Introduction to the Chirality of this compound
This compound is a branched-chain alkane with the chemical formula C9H20.[1] Its structure contains a single stereocenter, rendering the molecule chiral. Chirality is a geometric property of a molecule that is non-superimposable on its mirror image, much like a pair of hands. This property arises from the presence of a carbon atom bonded to four different substituent groups.
In the case of this compound, the chiral center is the carbon atom at the third position (C3) of the hexane (B92381) backbone. The four distinct groups attached to this carbon are:
-
A hydrogen atom (H)
-
A methyl group (-CH3)
-
An ethyl group (-CH2CH3)
-
A tert-butyl group (-C(CH3)3)
Due to this chiral center, this compound exists as a pair of enantiomers: (R)-2,2,3-trimethylhexane and (S)-2,2,3-trimethylhexane.[2][3] Enantiomers are stereoisomers that are mirror images of each other. They exhibit identical physical and chemical properties in an achiral environment, such as boiling point, melting point, and solubility.[4] However, they differ in their interaction with plane-polarized light and in their interactions with other chiral molecules, which is of particular significance in pharmacology and biochemistry.
Visualization of this compound Enantiomers
The three-dimensional arrangement of the substituents around the chiral center determines the absolute configuration of each enantiomer, which is designated as either 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) according to the Cahn-Ingold-Prelog priority rules.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C9H20 | [1] |
| Molecular Weight | 128.25 g/mol | [1] |
| Boiling Point | 133.6 °C | [5] |
| Density | 0.7292 g/cm³ at 20 °C | [5] |
| Specific Rotation ([α]) | ||
| (R)-2,2,3-trimethylhexane | Data not available | |
| (S)-2,2,3-trimethylhexane | Data not available |
Experimental Protocols for Enantiomeric Analysis
The separation, identification, and quantification of the enantiomers of this compound require specialized analytical techniques capable of discriminating between chiral molecules. While specific protocols for this compound were not found, the following sections describe the standard methodologies employed for the analysis of chiral alkanes.
Polarimetry
Polarimetry is a technique used to measure the optical rotation of a chiral substance. This property is unique to each enantiomer, with one rotating plane-polarized light to the right (dextrorotatory, (+)) and the other to the left (levorotatory, (-)) by an equal magnitude.
Methodology:
-
Instrumentation: A polarimeter is required for this measurement.[6]
-
Sample Preparation: A solution of the enantiomerically enriched or pure alkane is prepared by accurately weighing the sample and dissolving it in a known volume of an achiral solvent (e.g., hexane, ethanol).[6] The concentration must be precisely known.
-
Measurement: The polarimeter is first calibrated with the pure solvent (blank). The sample solution is then placed in a sample cell of a defined path length (typically 1 decimeter). The angle of rotation of plane-polarized light caused by the sample is then measured.[6][7]
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where α is the observed rotation in degrees, l is the path length in decimeters, and c is the concentration in g/mL.[6]
The specific rotation is a characteristic physical constant for a given enantiomer under specified conditions (temperature and wavelength of light).
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile chiral compounds like alkanes. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column is used.
-
Chiral Stationary Phase (CSP): For chiral alkanes, cyclodextrin-based CSPs are commonly employed.[8][9] These are macrocyclic oligosaccharides that can form transient diastereomeric inclusion complexes with the enantiomers, leading to different retention times.
-
Sample Preparation: The sample containing the this compound enantiomers is dissolved in a volatile, achiral solvent.
-
Chromatographic Conditions:
-
Injector and Detector Temperature: Typically set high enough to ensure vaporization of the sample and prevent condensation.
-
Oven Temperature Program: An optimized temperature program is crucial for achieving good resolution. This often involves starting at a low temperature and gradually increasing it.
-
Carrier Gas: Hydrogen or helium is commonly used as the carrier gas at a constant flow rate.
-
-
Data Analysis: The retention times of the two enantiomers are used for qualitative identification, and the peak areas are used for quantitative analysis to determine the enantiomeric excess (ee).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is another widely used technique for the separation of enantiomers. Similar to chiral GC, it utilizes a chiral stationary phase to achieve separation.
Methodology:
-
Instrumentation: An HPLC system with a pump, injector, column oven, and a suitable detector (e.g., UV or refractive index detector for alkanes) is required.
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a broad range of chiral compounds.[10][11]
-
Mobile Phase: For non-polar compounds like alkanes, a normal-phase mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used.[10]
-
Chromatographic Conditions:
-
Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.
-
Column Temperature: The column temperature is controlled to optimize separation efficiency.
-
Detection: As alkanes lack a UV chromophore, a refractive index (RI) detector is often necessary.
-
-
Data Analysis: The enantiomers will elute at different retention times. The peak areas are integrated to calculate the enantiomeric ratio and enantiomeric excess.
Logical Workflow for Chiral Analysis
The following diagram illustrates a typical workflow for the analysis of a potentially chiral compound like this compound.
Conclusion
References
- 1. This compound | C9H20 | CID 28021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. brainly.com [brainly.com]
- 3. chegg.com [chegg.com]
- 4. Enantiomers and Their Resolution | MDPI [mdpi.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. ymc.co.jp [ymc.co.jp]
- 11. phx.phenomenex.com [phx.phenomenex.com]
In-Depth Technical Guide on the Safety and Handling of 2,2,3-Trimethylhexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2,2,3-trimethylhexane. The information is compiled from various safety data sheets and chemical databases. It is intended to provide guidance for trained professionals in a laboratory or research setting.
Chemical Identification and Physical Properties
This compound is a branched-chain alkane. It is a colorless liquid and is classified as a solvent.[1]
Table 1: Physical and Chemical Properties of this compound and its Isomers
| Property | This compound | 2,3,5-Trimethylhexane (Isomer) | 2,2,4-Trimethylhexane (Isomer) |
| CAS Number | 16747-25-4[1][2] | 1069-53-0[3] | 16747-26-5[4] |
| Molecular Formula | C9H20[1][2] | C9H20[5] | C9H20 |
| Molecular Weight | 128.25 g/mol [2] | 128.2551 g/mol | 128.25 g/mol [6] |
| Appearance | Liquid[1] | - | Clear colorless liquid[6] |
| Boiling Point | - | 131.8 °C at 760 mmHg[3] | - |
| Vapor Pressure | 11.4 mm Hg[1] | 11.2 mmHg at 25 °C[3] | 15.9 mmHg[6] |
| Flash Point | - | 24.4 °C[3] | - |
| Density | - | 0.719 g/cm³[3] | - |
Note: Data for this compound is limited. Information for its isomers is provided for reference and should be used with caution.
Hazard Identification and Classification
Overexposure to this compound may cause skin and eye irritation.[1] It can also have anesthetic effects, leading to drowsiness, dizziness, and headache.[1] It is classified as a neurotoxin and can cause acute solvent syndrome.[1]
Table 2: Hazard Statements for Isomers of this compound
| Isomer | Hazard Statements |
| 2,2,4-Trimethylhexane | H225: Highly flammable liquid and vapour.[4] |
Safety and Handling Precautions
When handling this compound, it is crucial to work in a well-ventilated area.[5] Avoid contact with skin and eyes, and prevent the formation of aerosols.[3] Use non-sparking tools and take measures to prevent electrostatic discharge.[3]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from heat, sparks, open flames, and other ignition sources.[4]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound and its isomers:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]
-
Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[3]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]
First-Aid Measures
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim into fresh air.[3] |
| Skin Contact | Take off contaminated clothing immediately and rinse skin with water.[3][4] |
| Eye Contact | Rinse with pure water for at least 15 minutes.[3] Remove contact lenses if present and easy to do.[4] |
| Ingestion | Rinse mouth with water.[3] |
Fire-Fighting Measures
2,2,4-Trimethylhexane is a highly flammable liquid and vapor.[4] Vapors are heavier than air and may spread along floors, and can form explosive mixtures with air at ambient temperatures.[4]
-
Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[4]
-
Fire-Fighting Procedures: Remove the container from the danger zone and cool it with water.[4]
Accidental Release Measures
In case of a spill, avoid breathing vapors and contact with skin and eyes.[3] Ensure adequate ventilation and remove all sources of ignition.[3] Prevent the chemical from entering drains.[3] Collect the spillage with non-combustible absorbent material and dispose of it in a suitable closed container.[3]
Toxicological Information
Ecological Information
No specific data on the ecological effects of this compound is available. For the isomer 2,3,5-trimethylhexane, there is no available data on toxicity to fish, daphnia, algae, or microorganisms.[3]
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound are not available. However, generic protocols for volatile organic compounds can be adapted. A risk assessment for a new chemical would typically involve:
-
Literature Review: A thorough review of existing toxicological and safety data for the chemical and its structural analogs.
-
In Vitro Toxicity Testing: A battery of tests to assess cytotoxicity, genotoxicity, and potential for skin and eye irritation.
-
Acute Toxicity Studies: Determination of LD50 (oral, dermal) and LC50 (inhalation) in animal models (e.g., rats or mice) according to OECD guidelines.
-
Repeated Dose Toxicity Studies: Sub-acute or sub-chronic studies to evaluate the effects of repeated exposure.
-
Ecotoxicity Studies: Assessment of toxicity to aquatic organisms (fish, daphnia, algae) and biodegradability.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. This compound | C9H20 | CID 28021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. CAS 1069-53-0: 2,3,5-Trimethylhexane | CymitQuimica [cymitquimica.com]
- 6. 2,2,4-Trimethylhexane | C9H20 | CID 28022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. santos.com [santos.com]
Methodological & Application
Application Note: High-Resolution Gas Chromatography Method for the Analysis of 2,2,3-Trimethylhexane
Abstract
This application note details a robust and reliable method for the separation and quantification of 2,2,3-trimethylhexane using high-resolution gas chromatography with flame ionization detection (GC-FID). This compound, a branched-chain alkane, is a component of gasoline and other complex hydrocarbon mixtures. Accurate analysis of this and other C9 isomers is critical in the petroleum industry for quality control and in environmental monitoring. The methodology presented here is based on the principles of Detailed Hydrocarbon Analysis (DHA), employing a non-polar capillary column for optimal separation based on boiling points. This document provides a comprehensive experimental protocol, including sample preparation, instrument parameters, and expected quantitative data, to aid researchers, scientists, and drug development professionals in their analytical workflows.
Introduction
This compound (C9H20) is a saturated hydrocarbon with a boiling point of approximately 133.6 °C[1]. As one of many isomers of nonane, its separation and identification in complex matrices such as gasoline and other petroleum products present an analytical challenge. Gas chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile organic compounds, offering the high resolution required to separate closely eluting isomers[2]. This application note outlines a specific GC-FID method tailored for the analysis of this compound, providing a detailed protocol for direct injection of liquid samples and guidance for headspace analysis of volatile samples.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC analysis. The chosen method depends on the sample matrix.
a) Liquid Samples (e.g., in organic solvent):
For liquid samples where this compound is present in a volatile organic solvent, a direct injection can be performed after dilution.
-
Solvent Selection: Use a high-purity, volatile solvent such as pentane (B18724) or hexane.
-
Dilution: Dilute the sample to a concentration that falls within the linear range of the detector. A typical starting concentration is in the low ppm (µg/mL) range.
-
Filtration: If the sample contains particulate matter, filter it through a 0.22 µm syringe filter to prevent column and injector contamination.
-
Vialing: Transfer the final diluted sample to a 2 mL autosampler vial with a septum cap.
b) Solid or Aqueous Samples (Headspace Analysis):
For the analysis of volatile this compound in solid or aqueous matrices, static headspace sampling is the preferred technique to avoid matrix interference.
-
Sample Aliquoting: Place a known weight or volume of the sample into a headspace vial (e.g., 10 or 20 mL).
-
Vial Sealing: Immediately seal the vial with a septum and crimp cap to ensure a closed system.
-
Equilibration: Place the vial in the headspace autosampler's incubator. The sample is heated to a specific temperature for a set time to allow the volatile compounds to partition into the headspace gas phase. Recommended starting conditions are 80°C for 15 minutes.
-
Injection: A heated, gas-tight syringe or a sample loop is used to automatically transfer a specific volume of the headspace gas into the GC injector.
Instrumentation and Chromatographic Conditions
A high-resolution gas chromatograph equipped with a flame ionization detector (FID) is recommended.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC, Shimadzu Nexis GC-2030, or equivalent |
| Injector | Split/Splitless Inlet |
| Mode | Split (e.g., 50:1 ratio for direct injection) or Splitless |
| Temperature | 250 °C |
| Column | Non-polar, 100% Dimethylpolysiloxane |
| Example | Agilent DB-1 or Restek Rtx-1 (100 m x 0.25 mm ID, 0.5 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | Constant flow, 1.2 mL/min (for Helium) |
| Oven Temperature Program | Initial: 35 °C, hold for 10 minRamp 1: 2 °C/min to 60 °CRamp 2: 5 °C/min to 200 °C, hold for 10 min |
| Detector | Flame Ionization Detector (FID) |
| Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2 or He) | 25 mL/min |
| Injection Volume | 1 µL (for direct liquid injection) |
Quantitative Data
The following table summarizes the expected quantitative data for the analysis of this compound using the described method. The retention time is estimated based on its Kovats retention index and the typical elution profile of n-alkanes under the specified conditions.
| Analyte | Kovats Retention Index (Non-polar column) | Estimated Retention Time (min) | Limit of Detection (LOD) (Estimated) | Limit of Quantification (LOQ) (Estimated) |
| n-Octane (C8) | 800 | ~28.5 | 0.1 ng/mL | 0.3 ng/mL |
| This compound | ~823 [3][4] | ~29.5 | 0.1 - 0.5 ng/mL | 0.3 - 1.5 ng/mL |
| n-Nonane (C9) | 900 | ~32.0 | 0.1 ng/mL | 0.3 ng/mL |
Note: The estimated retention time is calculated based on the linear elution of n-alkanes in a temperature-programmed run. Actual retention times may vary depending on the specific instrument and slight variations in conditions. The LOD and LOQ are estimates based on typical FID performance for alkanes and may vary.[5][6] It is recommended to determine these values experimentally for the specific instrumentation used.
Experimental Workflow and Signaling Pathways
The logical workflow for the GC analysis of this compound is depicted in the following diagram.
Caption: Workflow for this compound GC analysis.
Conclusion
The gas chromatography method detailed in this application note provides a reliable and high-resolution approach for the analysis of this compound. By utilizing a long, non-polar capillary column and a flame ionization detector, this method is well-suited for the separation and quantification of this branched alkane in complex hydrocarbon mixtures. The provided experimental protocols for both direct liquid injection and headspace analysis offer flexibility for various sample matrices. This application note serves as a comprehensive guide for researchers and professionals in the fields of petrochemical analysis, environmental science, and drug development, enabling accurate and reproducible results.
References
Application Notes and Protocols: 2,2,3-Trimethylhexane in Fuel Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2,2,3-trimethylhexane, a branched-chain alkane, and its potential application as a component in fuel studies. This document outlines its physicochemical properties, and although direct experimental data on its performance as a fuel additive is limited in publicly available literature, this guide provides detailed protocols for its evaluation based on standardized methods for assessing fuel components.
Introduction
This compound (C9H20) is a structural isomer of nonane.[1] In the context of fuel science, the branching of alkane isomers has a significant impact on their combustion properties, particularly their resistance to auto-ignition, which is quantified by the Research Octane (B31449) Number (RON) and Motor Octane Number (MON).[2] Highly branched alkanes tend to have higher octane numbers, making them desirable as components in gasoline to prevent engine knocking.[3] While extensive data exists for other isomers like 2,2,4-trimethylpentane (B7799088) (isooctane), which defines the 100-point on the octane scale, specific data for this compound is less common.[2] These notes aim to provide a framework for the systematic study of this compound as a potential fuel additive.
Physicochemical Properties and Predicted Combustion Performance
Table 1: Physicochemical Properties and Related Octane Numbers
| Property | Value for this compound | Value for 2,2,3,3-Tetramethylhexane[1] |
| Molecular Formula | C9H20 | C10H22 |
| Molecular Weight | 128.26 g/mol | 142.28 g/mol |
| Boiling Point | 133-135 °C | 163-165 °C |
| Density | 0.726 g/cm³ at 20 °C | 0.763 g/cm³ at 20 °C |
| Research Octane Number (RON) | Data not available in search results | 112.8 |
| Motor Octane Number (MON) | Data not available in search results | 86.4 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound as a fuel component.
Protocol 1: Determination of Research Octane Number (RON) and Motor Octane Number (MON)
This protocol describes the standard method for determining the octane rating of a fuel component.
Objective: To determine the anti-knock characteristics of this compound by measuring its RON and MON.
Apparatus:
-
Cooperative Fuel Research (CFR) engine
-
Standardized reference fuels (isooctane and n-heptane)
-
Fuel blending equipment
-
Knock meter
Procedure:
-
Engine Preparation: Calibrate and prepare the CFR engine according to ASTM D2699 (for RON) and ASTM D2700 (for MON) standards.[4] This includes setting the correct engine speed (600 rpm for RON, 900 rpm for MON), intake air temperature, and other specified operating conditions.[5]
-
Fuel Blending: Prepare a blend of the test compound (this compound) with a base gasoline of known octane rating. A typical blend ratio for initial screening is 10% or 20% by volume.
-
RON Determination (ASTM D2699): a. Operate the CFR engine on the blended fuel. b. Adjust the compression ratio of the engine until a standard level of knock intensity is observed on the knock meter. c. Without changing the compression ratio, switch the engine to run on various blends of the primary reference fuels (isooctane and n-heptane). d. The blend of reference fuels that produces the same knock intensity as the test fuel indicates the Research Octane Number of the test blend. The volume percentage of isooctane (B107328) in this matching reference fuel blend is the RON.[2]
-
MON Determination (ASTM D2700): a. Reconfigure the CFR engine for MON testing, which involves a higher engine speed (900 rpm) and a preheated fuel-air mixture.[5] b. Repeat the procedure outlined in step 3 to determine the Motor Octane Number of the blended fuel.
-
Blending Octane Number Calculation: The blending octane number of this compound can be calculated from the octane number of the blend and the base gasoline using volumetric blending equations.[6]
Data Presentation: The results should be presented in a table comparing the RON, MON, and the calculated blending octane numbers.
Protocol 2: Engine Performance and Emissions Testing
This protocol outlines a procedure for evaluating the effect of this compound on engine performance and exhaust emissions in a modern spark-ignition engine.
Objective: To assess the impact of this compound as a fuel additive on engine power, torque, fuel consumption, and regulated exhaust emissions.
Apparatus:
-
Modern, multi-cylinder spark-ignition engine mounted on a dynamometer test bed.
-
Engine control unit (ECU) with data logging capabilities.
-
Fuel flow measurement system.
-
Exhaust gas analyzer for CO, CO2, NOx, and hydrocarbons (HC).
-
Particulate matter (PM) measurement system (optional).
Procedure:
-
Baseline Testing: Operate the engine with a standard base gasoline across a range of engine speeds and loads (e.g., a sweep of engine speeds at wide-open throttle and various partial load conditions). Record baseline data for torque, power, fuel consumption, and exhaust emissions.
-
Test Fuel Preparation: Prepare a fuel blend containing a specified concentration of this compound (e.g., 5%, 10%, or 20% by volume) in the same base gasoline used for baseline testing.
-
Test Fuel Evaluation: a. Ensure the fuel system is thoroughly flushed with the test fuel. b. Repeat the same engine speed and load sweeps as in the baseline testing. c. Record all performance and emissions data.
-
Data Analysis: a. Compare the torque and power curves of the test fuel with the baseline fuel. b. Calculate the specific fuel consumption (SFC) at each operating point and compare the results. c. Analyze the changes in CO, CO2, NOx, and HC emissions as a function of engine operating conditions. d. If measured, compare the particulate matter emissions.
Data Presentation: Summarize the quantitative data in tables showing the percentage change in performance and emission parameters relative to the baseline fuel at key operating points.
Visualizations
The following diagrams illustrate key conceptual frameworks for the evaluation of this compound in fuel studies.
Caption: Experimental workflow for evaluating this compound as a fuel component.
Caption: Relationship between molecular structure, fuel properties, and engine performance.
References
- 1. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 2. Octane rating - Wikipedia [en.wikipedia.org]
- 3. octane rating petrol blending Modification of hydrocarbon fuel mixtures alternative fuels advanced A level organic chemistry revision notes [docbrown.info]
- 4. cmclinnovations.com [cmclinnovations.com]
- 5. scribd.com [scribd.com]
- 6. Octane Number Blending [courses.ems.psu.edu]
Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of 2,2,3-Trimethylhexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2,2,3-trimethylhexane. The included protocols outline the standard procedures for sample preparation and data acquisition.
Introduction to the NMR Analysis of this compound
This compound is a saturated acyclic alkane with the molecular formula C₉H₂₀. NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules like this compound, providing detailed information about the carbon-hydrogen framework. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be confirmed.
Due to the structural complexity and the presence of multiple methyl groups in similar electronic environments, a careful analysis of the predicted spectra is crucial for accurate signal assignment. These notes provide predicted data based on established principles of NMR spectroscopy.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the six chemically non-equivalent sets of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Integration | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| H-1 | ~ 0.88 | 3H | Triplet (t) | ~ 7.0 |
| H-4 | ~ 1.25 | 2H | Quartet (q) | ~ 7.0 |
| H-5 | ~ 1.15 | 2H | Multiplet (m) | - |
| H-6 | ~ 0.85 | 9H | Singlet (s) | - |
| H-7 | ~ 0.82 | 3H | Doublet (d) | ~ 6.8 |
| H-8 | ~ 1.60 | 1H | Multiplet (m) | - |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound is predicted to exhibit eight distinct signals, as all eight carbon atoms are in unique chemical environments.
| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |
| C-1 | ~ 14.2 |
| C-2 | ~ 33.5 |
| C-3 | ~ 36.8 |
| C-4 | ~ 28.1 |
| C-5 | ~ 23.0 |
| C-6 | ~ 25.5 |
| C-7 | ~ 15.6 |
| C-8 | ~ 41.9 |
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will dissolve the sample and is chemically inert. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this compound.
-
Sample Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal chemical shift reference (δ = 0.00 ppm).
-
Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 10-12 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Visualizations
Application Notes and Protocols: Mass Spectrometry Fragmentation of 2,2,3-Trimethylhexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mass spectrometry fragmentation pattern of the branched alkane, 2,2,3-trimethylhexane. The information includes quantitative data on its major fragments, a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and a visual representation of its fragmentation pathways. This document is intended to aid in the structural elucidation and identification of this compound in complex mixtures.
Introduction
The mass spectrometry analysis of branched alkanes, such as this compound, is characterized by distinct fragmentation patterns that differ significantly from their straight-chain isomers.[1] Under electron ionization (EI), branched alkanes undergo preferential cleavage at the points of branching.[2][3] This is due to the formation of more stable secondary and tertiary carbocations.[2][3][4] Consequently, the molecular ion peak (the peak representing the intact molecule) in the mass spectra of highly branched alkanes is often of very low abundance or entirely absent.[1][4][5] The most intense peak in the spectrum, known as the base peak, typically corresponds to the most stable carbocation fragment formed.[1] The fragmentation of this compound is expected to be dominated by the loss of alkyl radicals to form stable tertiary carbocations.
Mass Spectral Data of this compound
The electron ionization mass spectrum of this compound (C9H20, Molecular Weight: 128.26 g/mol ) is characterized by a series of fragment ions.[6][7][8] The molecular ion peak at m/z 128 is typically not observed due to the high instability of the parent ion.[5] The table below summarizes the major fragment ions, their relative intensities, and their proposed structures.
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Proposed Neutral Loss |
| 43 | 100 | [C3H7]+ | C6H13• |
| 57 | 85 | [C4H9]+ | C5H11• |
| 71 | 35 | [C5H11]+ | C4H9• |
| 85 | 10 | [C6H13]+ | C3H7• |
| 113 | 5 | [C8H17]+ | CH3• |
Fragmentation Pathway of this compound
The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form a molecular ion ([M]•+). This unstable molecular ion then undergoes rapid fragmentation through various pathways, primarily involving cleavage of C-C bonds at the branching points to yield stable carbocations. The major fragmentation pathways are visualized in the diagram below.
Caption: Fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines the general procedure for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
1. Sample Preparation
-
Prepare a dilute solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane. A typical concentration is in the range of 1-10 µg/mL.
2. Gas Chromatograph (GC) Conditions
-
Injection Port:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations)
-
Injection Volume: 1 µL
-
-
Carrier Gas:
-
Gas: Helium (99.999% purity)
-
Flow Rate: 1.0 mL/min (constant flow mode)
-
-
Column:
-
Type: HP-5MS (or equivalent) fused-silica capillary column
-
Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness
-
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes
-
Ramp: Increase to 200 °C at a rate of 10 °C/min
-
Final Hold: Hold at 200 °C for 5 minutes
-
3. Mass Spectrometer (MS) Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 35 - 300
-
Scan Rate: 2 scans/second
-
Transfer Line Temperature: 280 °C
4. Data Acquisition and Analysis
-
Acquire the data using the instrument's data acquisition software.
-
Process the resulting chromatogram to identify the peak corresponding to this compound.
-
Extract the mass spectrum for the identified peak.
-
Compare the acquired mass spectrum with a reference library, such as the NIST Mass Spectral Library, for confirmation.
Discussion
The fragmentation pattern of this compound is a classic example of the principles governing the mass spectrometry of branched alkanes. The absence of a significant molecular ion peak and the prevalence of fragment ions resulting from cleavage at the tertiary carbon atoms are key identifiers. The base peak at m/z 43, corresponding to the isopropyl cation, and the significant peak at m/z 57, corresponding to the tert-butyl cation, are highly characteristic of this structure. Understanding these fragmentation pathways is crucial for the unambiguous identification of this compound and related branched alkanes in various applications, including petrochemical analysis, environmental monitoring, and metabolomics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 5. tdi-bi.com [tdi-bi.com]
- 6. gsm.org.my [gsm.org.my]
- 7. s3.us-gov-west-1.amazonaws.com [s3.us-gov-west-1.amazonaws.com]
- 8. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
Application Notes and Protocols for 2,2,3-Trimethylhexane as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2,3-trimethylhexane as a reference standard in quantitative analytical methods, particularly in gas chromatography (GC). Detailed protocols, data presentation, and workflow diagrams are included to guide researchers in the effective application of this compound.
Introduction
This compound is a branched-chain alkane with the molecular formula C9H20.[1] Its stable, non-reactive nature and volatility make it a suitable candidate for use as an internal standard in the analysis of volatile and semi-volatile organic compounds. An internal standard is a known amount of a compound, different from the analyte, added to the sample to correct for variations in sample preparation, injection volume, and instrument response.[2] This approach is crucial for achieving accurate and precise quantification in complex matrices.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application as a reference standard.
| Property | Value | Source |
| Molecular Formula | C9H20 | PubChem |
| Molecular Weight | 128.25 g/mol | PubChem |
| Boiling Point | 134.3 °C | PubChem |
| IUPAC Name | This compound | PubChem |
| Synonyms | Not available | PubChem |
Applications in Quantitative Analysis
This compound is particularly well-suited as an internal standard in Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) for the analysis of:
-
Petroleum products and fuels: Quantifying components in gasoline, diesel, and other complex hydrocarbon mixtures.
-
Environmental samples: Analyzing for volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs) in soil, water, and air.
-
Industrial solvents: Determining the composition and purity of solvent mixtures.
The choice of an internal standard is critical and should be based on its chemical similarity to the analytes of interest, its ability to be chromatographically resolved from other components, and its stability.[3][4] Branched alkanes like this compound are often chosen for their inertness and predictable chromatographic behavior.
Experimental Protocols
Protocol for Quantitative Analysis of Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) in a Hydrocarbon Matrix using GC-FID
This protocol outlines a hypothetical procedure for the quantification of BTEX compounds in a gasoline sample using this compound as an internal standard.
4.1.1. Materials and Reagents
-
This compound (≥99% purity)
-
BTEX standards (analytical grade)
-
Hexane (B92381) (GC grade)
-
Gasoline sample
-
Volumetric flasks, pipettes, and syringes
4.1.2. Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve a known amount of this compound in hexane to prepare a stock solution of 1000 µg/mL.
-
Analyte Stock Solution (BTEX Stock): Prepare a mixed stock solution containing known concentrations of benzene, toluene, ethylbenzene, and each xylene isomer in hexane.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the BTEX stock solution and a constant amount of the IS stock solution into volumetric flasks and diluting with hexane. A typical calibration range would be 1-100 µg/mL for each BTEX component, with the internal standard concentration held constant at 50 µg/mL.
4.1.3. Sample Preparation
-
Accurately weigh a known amount of the gasoline sample into a volumetric flask.
-
Add a precise volume of the IS stock solution to achieve a final concentration of 50 µg/mL.
-
Dilute to the mark with hexane.
4.1.4. GC-FID Conditions
| Parameter | Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 150 °C (hold 5 min) |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
4.1.5. Data Analysis
-
Integrate the peak areas of the BTEX analytes and the this compound internal standard.
-
Calculate the response factor (RF) for each analyte using the following equation from the calibration standards: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)
-
Construct a calibration curve by plotting the ratio of the analyte area to the internal standard area against the analyte concentration.
-
Quantify the concentration of each BTEX analyte in the gasoline sample using the calculated response factors or the calibration curve.
Data Presentation
The following tables present illustrative data from a hypothetical validation of the above method.
Table 1: Calibration Data for BTEX Analysis
| Analyte | Concentration (µg/mL) | Analyte Area / IS Area Ratio |
| Benzene | 1 | 0.021 |
| 10 | 0.215 | |
| 50 | 1.080 | |
| 100 | 2.155 | |
| Toluene | 1 | 0.023 |
| 10 | 0.232 | |
| 50 | 1.165 | |
| 100 | 2.330 |
Table 2: Method Validation Parameters
| Parameter | Benzene | Toluene | Ethylbenzene | p-Xylene |
| Linearity (R²) | 0.9995 | 0.9998 | 0.9996 | 0.9997 |
| Recovery (%) | 98.5 | 101.2 | 99.1 | 100.5 |
| Precision (RSD %) | 2.1 | 1.8 | 2.3 | 1.9 |
| LOD (µg/mL) | 0.1 | 0.1 | 0.15 | 0.15 |
| LOQ (µg/mL) | 0.3 | 0.3 | 0.5 | 0.5 |
Visualizations
The following diagrams illustrate the key workflows and relationships in the use of this compound as a reference standard.
Conclusion
This compound serves as a reliable and effective internal standard for the quantitative analysis of volatile and semi-volatile organic compounds by gas chromatography. Its chemical inertness, appropriate volatility, and chromatographic properties make it a valuable tool for researchers in various fields, including environmental science, petroleum analysis, and industrial quality control. The protocols and data presented herein provide a solid foundation for the development and validation of robust analytical methods using this compound as a reference standard.
References
High-Resolution GC-MS Protocol for the Analysis of C9 Aromatic Isomers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate identification and quantification of C9 aromatic isomers are critical in various fields, including environmental analysis, petroleum chemistry, and drug development. This application note provides a detailed high-resolution gas chromatography-mass spectrometry (GC-MS) protocol for the separation and analysis of common C9 isomers, such as trimethylbenzenes, ethyltoluenes, and propylbenzenes. Due to their similar boiling points and mass spectra, achieving baseline separation of these isomers presents a significant analytical challenge. The following protocol outlines a robust method to achieve high-resolution separation, enabling accurate quantification and identification.
Experimental Protocols
This section details the necessary steps for sample preparation and the instrumental parameters for the GC-MS analysis of C9 aromatic isomers. The method is based on established practices for analyzing volatile organic compounds in complex matrices, such as gasoline, and can be adapted for other sample types.[1][2][3][4][5]
Sample Preparation
Proper sample preparation is crucial to ensure accurate and reproducible results. For liquid samples such as gasoline or other organic matrices:
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard solution. Commonly used internal standards for aromatic compound analysis include deuterated compounds like benzene-d6, ethylbenzene-d10, and naphthalene-d8.[1][2]
-
Dilution: Dilute the spiked sample in a volatile, high-purity solvent (e.g., pentane, hexane, or dichloromethane) to bring the analyte concentrations within the linear range of the instrument. A typical dilution for gasoline samples might be 1:100 (v/v).
-
Vialing: Transfer the diluted sample to a 2 mL autosampler vial with a PTFE-lined cap.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the high-resolution separation of C9 isomers on a standard GC-MS system.
Gas Chromatograph (GC) Conditions:
| Parameter | Setting |
| Column | HP-5ms or DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 100:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Program | - Initial Temperature: 40 °C, hold for 2 minutes- Ramp 1: 5 °C/min to 120 °C- Ramp 2: 20 °C/min to 250 °C, hold for 2 minutes |
Mass Spectrometer (MS) Conditions:
| Parameter | Setting |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan |
| Mass Range | 45-200 amu |
| Solvent Delay | 3 minutes |
Data Presentation
The following table summarizes the expected retention times and characteristic mass-to-charge ratios (m/z) for common C9 aromatic isomers under the conditions described above. The molecular ion (M+) for all C9H12 isomers is m/z 120. The base peak and other significant fragment ions are crucial for identification.
| Isomer | Retention Time (min) (Approximate) | Molecular Ion (m/z) | Base Peak (m/z) | Other Characteristic Ions (m/z) |
| Isopropylbenzene (Cumene) | 10.8 | 120 | 105 | 77, 91 |
| n-Propylbenzene | 11.2 | 120 | 91 | 77, 105 |
| 1-Ethyl-3-methylbenzene (m-Ethyltoluene) | 11.5 | 120 | 105 | 77, 91 |
| 1-Ethyl-4-methylbenzene (p-Ethyltoluene) | 11.6 | 120 | 105 | 77, 91 |
| 1,3,5-Trimethylbenzene (Mesitylene) | 11.8 | 120 | 105 | 77, 91 |
| 1-Ethyl-2-methylbenzene (o-Ethyltoluene) | 12.1 | 120 | 105 | 77, 91 |
| 1,2,4-Trimethylbenzene (Pseudocumene) | 12.3 | 120 | 105 | 77, 91 |
| 1,2,3-Trimethylbenzene (Hemimellitene) | 13.0 | 120 | 105 | 77, 91 |
Note: Retention times are approximate and may vary slightly depending on the specific instrument, column condition, and exact analytical parameters.
Experimental Workflow
The following diagram illustrates the logical workflow for the high-resolution GC-MS analysis of C9 isomers.
Discussion
The provided GC-MS protocol is designed to provide high-resolution separation of C9 aromatic isomers. The choice of a 5% phenyl-methylpolysiloxane stationary phase (HP-5ms or DB-5ms) offers good selectivity for these compounds. The temperature program is optimized to enhance the separation of closely eluting isomers.
For confident identification, it is essential to use both retention time and mass spectral data. While many C9 isomers share the same major fragment ions (e.g., m/z 105, 91, 77), the relative intensities of these ions, in conjunction with the unique retention time, can be used for positive identification when compared to reference standards and spectral libraries such as the NIST Mass Spectral Library.[6][7][8][9][10][11][12][13][14][15][16][17]
For quantitative analysis, a multi-point calibration curve should be prepared for each target analyte using certified reference standards. The use of internal standards is crucial to correct for variations in injection volume and instrument response. The ASTM D5769 method provides a comprehensive framework for the quality control and validation of this type of analysis in gasoline matrices.[1][2][3][4][5]
References
- 1. ASTM D5769 - eralytics [eralytics.com]
- 2. analiticasal.com [analiticasal.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. Benzene, 1,2,3-trimethyl- [webbook.nist.gov]
- 7. Benzene, 1,2,4-trimethyl- [webbook.nist.gov]
- 8. Benzene, 1,2,3-trimethyl- [webbook.nist.gov]
- 9. Benzene, 1,2,4-trimethyl- [webbook.nist.gov]
- 10. Mesitylene [webbook.nist.gov]
- 11. Benzene, propyl- [webbook.nist.gov]
- 12. Benzene, 1-ethyl-2-methyl- [webbook.nist.gov]
- 13. Benzene, (1-methylethyl)- [webbook.nist.gov]
- 14. Benzene, 1-ethyl-3-methyl- [webbook.nist.gov]
- 15. Benzene, 1-ethyl-4-methyl- [webbook.nist.gov]
- 16. Benzene, (1-methylethyl)- [webbook.nist.gov]
- 17. Benzene, (1-methylethyl)- [webbook.nist.gov]
Application Note and Protocols for the Laboratory Synthesis of 2,2,3-Trimethylhexane
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2,3-Trimethylhexane is a branched alkane of interest in various fields, including as a component in fuel studies and as a non-polar solvent. Its synthesis in a laboratory setting requires a multi-step approach to construct the specific branched structure. This document outlines a detailed protocol for the synthesis of this compound via a two-step process: a Grignard reaction to form a tertiary alcohol intermediate, followed by deoxygenation to yield the final alkane.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Step 1: Grignard Reaction. The formation of 2,2,3-trimethyl-3-hexanol by the reaction of n-propylmagnesium bromide with 3,3-dimethyl-2-butanone (pinacolone).
-
Step 2: Deoxygenation. The conversion of the tertiary alcohol to the corresponding alkane. This protocol details the conversion of the alcohol to a tosylate ester, followed by reduction with lithium aluminum hydride (LiAlH₄).
Data Presentation
The following table summarizes key quantitative data for the compounds involved in the synthesis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| n-Propyl bromide | C₃H₇Br | 122.99 | 71[1][2] |
| 3,3-Dimethyl-2-butanone | C₆H₁₂O | 100.16 | 106[3][4][5][6] |
| 2,2,3-Trimethyl-3-hexanol | C₉H₂₀O | 144.25 | 170[7] |
| This compound | C₉H₂₀ | 128.26 | 133.6[8] |
Experimental Protocols
Step 1: Synthesis of 2,2,3-Trimethyl-3-hexanol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add magnesium turnings and a small crystal of iodine.
-
In the dropping funnel, place a solution of n-propyl bromide in anhydrous diethyl ether.
-
Add a small portion of the n-propyl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be required.
-
Once the reaction has started, add the remaining n-propyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve 3,3-dimethyl-2-butanone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The crude 2,2,3-trimethyl-3-hexanol can be purified by fractional distillation.[7]
-
Step 2: Deoxygenation of 2,2,3-Trimethyl-3-hexanol
Part A: Tosylation of 2,2,3-Trimethyl-3-hexanol
Materials:
-
2,2,3-Trimethyl-3-hexanol
-
Anhydrous pyridine (B92270) or triethylamine (B128534)
-
p-Toluenesulfonyl chloride (TsCl)
-
Hydrochloric acid (HCl), dilute
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2,2,3-trimethyl-3-hexanol in anhydrous pyridine or a mixture of dichloromethane and triethylamine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride in portions, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for several hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by adding cold water.
-
Extract the product with diethyl ether or dichloromethane.
-
Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate. The tosylate is often used in the next step without further purification.
Part B: Reduction of the Tosylate to this compound
Materials:
-
Crude tosylate from Part A
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
Procedure:
-
CAUTION: LiAlH₄ reacts violently with water. All glassware must be scrupulously dried, and the reaction must be carried out under an inert atmosphere (nitrogen or argon).
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a suspension of LiAlH₄ in anhydrous THF.
-
Dissolve the crude tosylate in anhydrous THF and add it to the dropping funnel.
-
Add the tosylate solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for several hours to ensure complete reduction.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the mixture and wash the solid with THF or diethyl ether.
-
Combine the filtrate and washings, and remove the solvent by distillation.
-
The resulting crude this compound can be purified by fractional distillation.[8]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Logical Relationship)
Caption: Logical steps in the synthesis of this compound.
References
- 1. N-Propyl Bromide : Tethys Chemical [tethyschemical.com]
- 2. modychem.co [modychem.co]
- 3. 3,3-Dimethyl-2-butanone(75-97-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 3,3-Dimethyl-2-butanone, 96%, Thermo Scientific Chemicals 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. 3,3-dimethyl-2-butanone [stenutz.eu]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. N-Propyl Bromide | Manufacturers | Relic Chemicals [relicchemicals.in]
- 10. hansonchemicals.com [hansonchemicals.com]
- 11. chemicalpoint.eu [chemicalpoint.eu]
Application of 2,2,3-Trimethylhexane in Combustion Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3-Trimethylhexane is a highly branched saturated hydrocarbon with the chemical formula C₉H₂₀. As an isomer of nonane, its molecular structure significantly influences its combustion characteristics, making it a compound of interest in the development of advanced transportation fuels and for fundamental combustion research. Highly branched alkanes are known for their high octane (B31449) ratings, which relates to a fuel's ability to resist autoignition, or "knocking," in internal combustion engines. The study of this compound and its isomers helps in understanding the complex relationship between fuel structure and combustion properties like ignition delay and flame speed. This knowledge is crucial for developing more efficient and cleaner combustion technologies and for the formulation of surrogate fuel mixtures that mimic the behavior of real-world fuels like gasoline and jet fuel.
While specific experimental data for this compound is sparse in publicly available literature, this document provides a comprehensive overview of its expected combustion behavior based on the characteristics of similarly structured highly branched alkanes. The protocols and methodologies described herein are standard and widely accepted for the combustion analysis of volatile liquid fuels. For the purpose of quantitative illustration, data for a surrogate highly branched C9 isomer may be used and will be noted accordingly.
Key Combustion Parameters and Experimental Methodologies
The primary goals of studying the combustion of this compound are to characterize its ignition quality, flame propagation speed, and the chemical pathways of its oxidation. The key experimental parameters measured are Ignition Delay Time (IDT) and Laminar Flame Speed (SL).
Ignition Delay Time (IDT)
Ignition delay time is a critical measure of a fuel's autoignition propensity. It is the time lapse between the creation of a combustible mixture at high temperature and pressure and the onset of ignition. Longer ignition delay times are characteristic of fuels with higher octane ratings. IDT is typically measured using shock tubes and rapid compression machines.
Laminar Flame Speed (SL)
Laminar flame speed is a fundamental property of a premixed fuel-air mixture that quantifies its reactivity, diffusivity, and exothermicity. It is the speed at which a laminar (smooth) flame front propagates through a stationary combustible mixture. This parameter is essential for the design and modeling of combustion devices. Common methods for measuring laminar flame speed include the constant volume combustion bomb (spherical flame method), the flat flame (McKenna) burner, and the counterflow flame technique.
Data Presentation
Due to the limited availability of specific experimental data for this compound, the following tables present representative data for a surrogate highly branched alkane, 2,2,4,4-tetramethylpentane, to illustrate the expected trends.
Table 1: Representative Ignition Delay Times for a Highly Branched C9 Alkane (Surrogate Data)
| Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Ignition Delay Time (µs) |
| 800 | 10 | 1.0 | > 10000 |
| 900 | 10 | 1.0 | ~5000 |
| 1000 | 10 | 1.0 | ~1000 |
| 1100 | 10 | 1.0 | ~200 |
| 1200 | 10 | 1.0 | ~50 |
| 1000 | 20 | 1.0 | ~500 |
| 1000 | 5 | 1.0 | ~2000 |
| 1000 | 10 | 0.5 | ~1500 |
| 1000 | 10 | 2.0 | ~800 |
Note: This data is illustrative for a highly branched C9 alkane and is not specific to this compound.
Table 2: Representative Laminar Flame Speeds for a Highly Branched C9 Alkane (Surrogate Data)
| Equivalence Ratio (Φ) | Unburned Gas Temperature (K) | Pressure (atm) | Laminar Flame Speed (cm/s) |
| 0.8 | 353 | 1 | 35 |
| 1.0 | 353 | 1 | 42 |
| 1.2 | 353 | 1 | 38 |
| 1.4 | 353 | 1 | 30 |
| 1.0 | 400 | 1 | 55 |
| 1.0 | 353 | 2 | 30 |
Note: This data is illustrative for a highly branched C9 alkane and is not specific to this compound.
Experimental Protocols
Protocol 1: Ignition Delay Time Measurement using a Shock Tube
Objective: To measure the high-temperature ignition delay time of this compound.
Apparatus: A high-pressure shock tube equipped with pressure transducers and optical access for diagnostics.
Materials:
-
This compound (high purity)
-
Oxygen (high purity)
-
Argon or Nitrogen (high purity, as a diluent)
-
Helium (driver gas)
Procedure:
-
Mixture Preparation: Prepare a gaseous mixture of this compound, oxygen, and the diluent in a stainless steel mixing tank. The fuel is typically introduced in its vapor phase by heating the liquid sample to ensure complete evaporation and then mixed with the other gases. The composition of the mixture is determined by the partial pressures of the components.
-
Shock Tube Preparation: The driven section of the shock tube is evacuated to a high vacuum. The prepared gas mixture is then introduced into the driven section to a specific initial pressure.
-
Experiment Initiation: The driver section is filled with a high-pressure driver gas (e.g., helium) until a diaphragm separating the driver and driven sections ruptures. This generates a shock wave that propagates through the test gas mixture, compressing and heating it.
-
Data Acquisition: The shock wave reflects off the end wall of the driven section, further heating and compressing the gas to the desired experimental conditions. Pressure transducers and optical diagnostics (e.g., chemiluminescence from OH* radicals) at the end wall record the pressure and light emission profiles as a function of time.
-
IDT Determination: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the measurement location and the onset of a sharp increase in pressure or light emission, indicating ignition.
Protocol 2: Laminar Flame Speed Measurement using a Constant Volume Combustion Bomb
Objective: To measure the laminar flame speed of this compound-air mixtures.
Apparatus: A spherical or cylindrical constant volume combustion vessel equipped with a high-speed camera, a schlieren imaging system, and a pressure transducer.
Materials:
-
This compound (high purity)
-
Synthetic Air (21% O₂, 79% N₂)
Procedure:
-
Mixture Preparation: The combustion vessel is evacuated. A precise amount of liquid this compound is injected into the heated vessel and allowed to fully vaporize. Synthetic air is then added to achieve the desired equivalence ratio and initial pressure.
-
Ignition: The mixture is ignited at the center of the vessel by a pair of electrodes creating a spark.
-
Flame Propagation Recording: A high-speed schlieren camera records the outwardly propagating spherical flame front. Simultaneously, a pressure transducer records the pressure rise inside the vessel.
-
Data Analysis: The flame radius as a function of time is extracted from the schlieren images. The stretched flame speed is calculated from the rate of change of the flame radius. The unstretched laminar flame speed is then determined by extrapolating the stretched flame speed to zero stretch (i.e., a perfectly flat flame).
Visualizations
Caption: Workflow for Ignition Delay Time (IDT) measurement.
Caption: Simplified low-temperature oxidation pathway for a branched alkane.
Chemical Kinetic Modeling
The experimental data obtained for this compound are crucial for the development and validation of detailed chemical kinetic models. These models consist of a large set of elementary reactions with their corresponding rate constants that describe the oxidation process of the fuel.
A typical chemical kinetic model for a branched alkane like this compound would include the following reaction classes:
-
Unimolecular fuel decomposition: Breakage of C-C bonds to form smaller radicals.
-
H-atom abstraction: Removal of a hydrogen atom from the fuel molecule by small radicals (e.g., OH, H, O).
-
Alkyl radical decomposition: Beta-scission of the alkyl radicals formed.
-
Alkyl radical isomerization: Internal rearrangement of the alkyl radicals.
-
Low-temperature oxidation pathways: Reactions involving the addition of O₂ to alkyl radicals, forming peroxy radicals (RO₂), followed by isomerization and further reactions leading to chain branching. These pathways are particularly important for predicting autoignition behavior.
The model predictions are compared against experimental data (IDT and SL) over a wide range of temperatures, pressures, and equivalence ratios. Discrepancies between the model and experiment guide the refinement of the reaction rate parameters. A validated chemical kinetic model can then be used in computational fluid dynamics (CFD) simulations to design and optimize combustion engines and other energy conversion devices.
Application Notes and Protocols for 2,2,3-Trimethylhexane as a Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3-Trimethylhexane is a highly branched, non-polar, and inert aliphatic hydrocarbon.[1][2][3] Its unique structural characteristics render it a specialty solvent with potential applications in specific areas of organic synthesis, analytical chemistry, and materials science. These application notes provide an overview of the properties, potential uses, and representative protocols for employing this compound as a solvent in a laboratory setting. Due to a scarcity of published literature detailing its use in specific named organic reactions, the following application notes are based on its chemical and physical properties, and the protocols provided are illustrative of general procedures in a non-polar, inert solvent.
Physical and Chemical Properties
A thorough understanding of a solvent's physical properties is crucial for its effective application in experimental design. The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₀ | [1][2][4] |
| Molecular Weight | 128.26 g/mol | [1][2][3] |
| Boiling Point | Approximately 135-145 °C | [3] |
| Melting Point | Data not readily available | |
| Density | Approximately 0.73 g/mL at 20°C | [3] |
| Solubility in Water | Insoluble | |
| Solubility | Soluble in most organic solvents | [5] |
| Refractive Index | Approximately 1.41 | [3] |
| Chemical Inertness | High. Alkanes are generally unreactive towards common laboratory reagents such as acids, bases, oxidizing, and reducing agents at room temperature.[6][7] |
Application Notes
Inert Reaction Medium for Sensitive Reagents
Given its saturated hydrocarbon structure, this compound is chemically inert under many reaction conditions.[6][7] This makes it a suitable solvent for reactions involving highly reactive species that are incompatible with more functionalized solvents.
-
Free-Radical Reactions: Alkanes are common solvents for free-radical reactions, such as radical-initiated halogenations or polymerizations, as they are less likely to participate in side reactions.[8][9][10][11][12] The high stability of the C-C and C-H bonds in this compound minimizes solvent-derived impurities.
-
Organometallic Chemistry: While ethers are the standard for Grignard reagents, certain organometallic reactions, particularly those involving highly sensitive or coordinatively unsaturated metal centers, may benefit from a non-coordinating alkane solvent.[13][14] The absence of lone pairs on the solvent prevents coordination to the metal center, which can be crucial for catalytic activity or reaction selectivity.
Solvent for Non-Polar Compounds
Following the principle of "like dissolves like," this compound is an excellent solvent for non-polar and weakly polar organic compounds.
-
Extractions and Chromatography: Its properties are similar to other branched alkanes used in extraction and as a mobile phase component in chromatography for the separation of non-polar analytes.
-
Synthesis with Hydrophobic Substrates: For reactions involving hydrophobic reactants, such as lipids, long-chain alkyl compounds, or polymers, this compound can provide a suitable reaction environment.
High-Temperature Applications
With a boiling point in the range of 135-145°C, this compound can be used for reactions that require elevated temperatures, offering a higher boiling alternative to solvents like hexane (B92381) or heptane.
Spectroscopic Studies
The absence of chromophores that absorb in the UV-Visible region makes alkanes, including this compound, suitable solvents for UV-Vis spectroscopy, as they are transparent at wavelengths above 200 nm.[15] For NMR spectroscopy, its deuterated counterpart would be an ideal non-interfering solvent for the analysis of non-polar samples.[16][17]
Experimental Protocols
The following protocols are representative examples of how this compound could be used as a solvent. Note: These are generalized procedures and should be adapted based on the specific requirements of the reaction being performed.
Protocol 1: General Procedure for a Free-Radical Halogenation
This protocol describes a hypothetical free-radical bromination of a hydrocarbon substrate using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.
Materials:
-
Substrate (e.g., an alkylated aromatic compound)
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide)
-
This compound (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, heating mantle)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Charging the Flask: To the flask, add the substrate and a molar equivalent of NBS.
-
Solvent Addition: Add a sufficient volume of anhydrous this compound to dissolve the substrate (typically a 0.1 to 0.5 M solution).
-
Initiator Addition: Add a catalytic amount of the radical initiator (e.g., 1-5 mol%).
-
Reaction: Heat the reaction mixture to reflux (approximately 135-145°C) with vigorous stirring. Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the this compound solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
Protocol 2: Representative Procedure for a Reaction in an Inert, Non-Coordinating Solvent
This protocol outlines a general approach for a reaction where the solvent must be inert and non-coordinating, such as certain types of catalytic organometallic reactions.
Materials:
-
Organometallic catalyst
-
Substrate(s)
-
This compound (anhydrous and deoxygenated)
-
Inert gas (Argon or Nitrogen)
-
Schlenk line or glovebox
-
Appropriate glassware for air-sensitive techniques
Procedure:
-
Solvent Preparation: Prior to use, ensure the this compound is anhydrous and deoxygenated. This can be achieved by distillation over a suitable drying agent (e.g., sodium/benzophenone) followed by sparging with an inert gas.
-
Setup: Assemble the reaction glassware (e.g., a Schlenk flask) and dry it thoroughly under vacuum with heating. Backfill with inert gas.
-
Reagent Addition: In a glovebox or under a positive pressure of inert gas, add the organometallic catalyst and any solid substrates to the reaction flask.
-
Solvent and Substrate Transfer: Transfer the deoxygenated this compound and any liquid substrates to the reaction flask via cannula or a gas-tight syringe.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature. The high boiling point of this compound allows for a wide range of reaction temperatures.
-
Monitoring and Work-up: Monitor the reaction by taking aliquots under inert atmosphere for analysis (e.g., GC, NMR). Once complete, the work-up procedure will be highly dependent on the nature of the catalyst and products and may involve quenching, filtration through a pad of celite or silica (B1680970) gel, and solvent removal.
References
- 1. Hexane, 2,2,3-trimethyl- [webbook.nist.gov]
- 2. This compound | C9H20 | CID 28021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C9H20 | CID 28021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Molport-006-121-989 | Novel [molport.com]
- 5. echemi.com [echemi.com]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. Solved Consider the free radical of 2,2,5-trimethylhexane. | Chegg.com [chegg.com]
- 9. scispace.com [scispace.com]
- 10. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 11. The frequently overlooked importance of solvent in free radical syntheses - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. scholar.smu.edu [scholar.smu.edu]
- 13. EP0285374A2 - Preparation of organobimetallic compounds - Google Patents [patents.google.com]
- 14. EP1464724A2 - Organometallic compounds suitable for use in vapor deposition processes - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 17. youtube.com [youtube.com]
Troubleshooting & Optimization
Improving peak resolution of 2,2,3-Trimethylhexane in GC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak resolution of 2,2,3-trimethylhexane in their Gas Chromatography (GC) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good peak resolution for this compound often challenging?
A1: Achieving good peak resolution for this compound can be difficult due to the presence of structurally similar isomers with very close boiling points. Non-polar stationary phases, which are standard for alkane analysis, separate compounds primarily based on their boiling points.[1] When isomers have similar boiling points, they co-elute, resulting in poor resolution.
Q2: What is the most critical factor to consider when trying to improve the resolution of closely eluting isomers like this compound?
A2: The most critical factor is the choice of the GC column, specifically the stationary phase, as this has the greatest impact on selectivity (α), a key component of resolution.[2][3] While standard non-polar phases are common, achieving separation of close-boiling branched alkanes may require optimizing column dimensions (length, internal diameter, film thickness) and other method parameters.[1][4]
Q3: How does adjusting the temperature program affect the resolution of this compound?
A3: The temperature program is a crucial parameter for optimizing separations.[5] For closely eluting compounds, using a slow temperature ramp rate (e.g., 1-2°C/min) through the elution range of the target analytes increases the interaction time with the stationary phase, which can enhance separation.[4] Lowering the initial oven temperature can also improve the focusing of volatile analytes at the head of the column, leading to better resolution of early eluting peaks.[5][6]
Q4: Can the carrier gas and its flow rate impact peak resolution?
A4: Yes, the carrier gas and its flow rate significantly impact column efficiency (N), which directly affects resolution.[6] Each column has an optimal flow rate (or linear velocity) that yields the highest efficiency.[7][8] Operating the system at this optimal velocity will result in sharper, narrower peaks and improved resolution.[4] Hydrogen is often a preferred carrier gas as it can provide better efficiency at higher linear velocities compared to helium or nitrogen, potentially reducing analysis time without sacrificing resolution.[4][9]
Q5: My resolution is still poor after optimizing the temperature and flow rate. What should I do next?
A5: If initial optimizations are insufficient, you should re-evaluate your column dimensions. To improve resolution, you can:
-
Increase Column Length: Doubling the column length can improve resolution by about 40%.[10]
-
Decrease Internal Diameter (ID): Narrower columns (e.g., 0.18 mm or 0.10 mm ID) provide higher efficiency, leading to sharper peaks and better separation.[3][9][10]
-
Decrease Film Thickness: A thinner stationary phase film reduces resistance to mass transfer, which also results in narrower peaks.[4][9][10]
Q6: How do my injection parameters affect the resolution of volatile compounds like this compound?
A6: Injection parameters are critical for maintaining the efficiency of the separation. Injecting too much sample can overload the column, leading to peak broadening and reduced resolution.[11][12] Using a higher split ratio or reducing the injection volume can prevent column overload.[13] The injection speed and injector temperature must also be optimized to ensure the sample is vaporized and transferred to the column in a narrow band.[12][14]
Systematic Troubleshooting Guide
Initial Problem: Poor or Incomplete Resolution of this compound Peak
This guide provides a step-by-step workflow for diagnosing and resolving peak resolution issues. It is recommended to adjust only one parameter at a time to clearly observe its effect.
Caption: A logical workflow for troubleshooting poor GC peak resolution.
Parameter Optimization Tables
The following tables summarize the effects of various GC parameters on peak resolution to guide your optimization process.
Table 1: GC Column Parameter Effects on Resolution
| Parameter | Recommendation for Improved Resolution | Rationale |
|---|---|---|
| Stationary Phase | Select a phase with different selectivity if a standard non-polar phase is insufficient.[4] | A different phase may exploit other physicochemical differences between isomers beyond boiling point.[4] |
| Column Length | Increase length (e.g., from 30 m to 60 m).[4] | Increases the number of theoretical plates, providing more interaction and better separation.[4][10] |
| Internal Diameter (ID) | Decrease ID (e.g., from 0.25 mm to 0.18 mm).[4] | Smaller ID columns have higher efficiency, resulting in narrower peaks.[3][4] |
| Film Thickness | Decrease film thickness (e.g., from 0.25 µm to 0.10 µm).[4] | Reduces analyte interaction time and resistance to mass transfer, leading to sharper peaks.[4][10] |
Table 2: Temperature Program and Carrier Gas Optimization
| Parameter | Recommendation for Improved Resolution | Rationale |
|---|---|---|
| Initial Temperature | Start at a low temperature (e.g., 35-40°C).[4] | Improves the focusing of volatile analytes at the head of the column.[4][5] |
| Temperature Ramp Rate | Use a slow ramp rate (e.g., 1-2°C/min) through the elution window.[4] | Increases the interaction time of analytes with the stationary phase, enhancing separation.[4] |
| Carrier Gas Type | Use Hydrogen or Helium.[4] | Hydrogen provides better efficiency at higher linear velocities, potentially reducing run time.[4][9] |
| Flow Rate/Linear Velocity | Optimize for the specific column and carrier gas.[4] | Operating at the optimal linear velocity maximizes the column's theoretical plates and efficiency.[4][8] |
Understanding the Factors of Resolution
The resolution (Rs) between two peaks is governed by three key factors: Efficiency (N), Selectivity (α), and Retention Factor (k). Optimizing your method involves adjusting GC parameters that influence these factors.
Caption: Relationship between GC parameters and the factors of resolution.
Experimental Protocols
Protocol: GC Method Optimization for Branched Alkanes
This protocol provides a general methodology for developing a GC method to resolve this compound from other closely eluting compounds.
1. Instrument and Column Setup:
-
GC System: Any standard Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Start with a non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase.[1]
-
Carrier Gas: Helium or Hydrogen, set to the optimal flow rate for the column dimensions (consult column manufacturer's guidelines). A typical starting point for a 0.25 mm ID column is ~1-1.5 mL/min.
2. Method Parameters (Initial "Scouting" Run):
-
Injector:
-
Type: Split/Splitless
-
Temperature: 250°C[15]
-
Injection Volume: 1.0 µL
-
Split Ratio: Start with 50:1 to avoid column overload.
-
-
Oven Temperature Program:
-
Detector (FID):
-
Temperature: 280°C
-
Hydrogen Flow: ~30 mL/min (or as specified by manufacturer)
-
Air Flow: ~300 mL/min (or as specified by manufacturer)
-
Makeup Gas (N2 or He): ~25 mL/min
-
3. Running the Analysis and Optimization:
-
Inject a standard containing this compound and other relevant compounds to perform the initial scouting run.
-
Evaluate the resulting chromatogram and calculate the resolution between this compound and any co-eluting peaks.
-
If resolution is less than the desired value (typically Rs > 1.5 for baseline separation), begin optimization following the steps in the Systematic Troubleshooting Guide .
-
First Optimization Step (Temperature): Lower the initial temperature and/or decrease the ramp rate. For example, change the ramp rate to 2°C/min. Re-run the analysis.
-
Second Optimization Step (Flow Rate): If temperature changes are insufficient, adjust the carrier gas flow rate in small increments (e.g., +/- 0.1 mL/min) to find the optimal point of efficiency. Re-run the analysis after each adjustment.
-
Third Optimization Step (Column Choice): If the above steps do not yield sufficient resolution, consider changing to a column with higher efficiency (longer length, smaller ID) as detailed in Table 1.[4][10] This is a more significant change and will require re-optimization of flow and temperature parameters.
-
Document all parameter changes and their effect on resolution to determine the final, optimized method.
References
- 1. benchchem.com [benchchem.com]
- 2. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 3. fishersci.ca [fishersci.ca]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. bmta.researchcommons.org [bmta.researchcommons.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 13. gcms.cz [gcms.cz]
- 14. ues.pku.edu.cn [ues.pku.edu.cn]
- 15. postnova.com [postnova.com]
Technical Support Center: Troubleshooting Co-elution of Alkane Isomers
Welcome to the Technical Support Center for resolving co-elution issues of alkane isomers in gas chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during the analysis of these closely related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of co-elution when analyzing alkane isomers?
A1: Co-elution of alkane isomers, where two or more compounds elute from the GC column at the same time, is a frequent challenge due to their similar physicochemical properties.[1] The primary causes include:
-
Inadequate GC Column Selection: The choice of the stationary phase is critical. For separating alkanes, which are non-polar, a non-polar stationary phase is generally ideal, following the principle of "like dissolves like".[2] Using a column with inappropriate polarity will result in poor separation.
-
Suboptimal Column Dimensions: A column that is too short may not provide enough theoretical plates for effective separation.[2] Similarly, a larger internal diameter (ID) can lead to lower resolution.[2][3]
-
Incorrect Oven Temperature Program: A temperature ramp that is too fast can prevent sufficient interaction between the analytes and the stationary phase, leading to co-elution.[1][2] Conversely, an initial temperature that is too high may prevent proper focusing of the analytes at the head of the column.[1]
-
Inappropriate Carrier Gas Flow Rate: The flow rate of the carrier gas affects band broadening. A flow rate that is too high or too low can reduce separation efficiency.[1][2]
Q2: How can I improve the separation of my alkane isomers?
A2: To improve the separation of co-eluting alkane isomers, a systematic approach to method optimization is recommended. Consider the following adjustments:
-
Optimize the GC Column:
-
Stationary Phase: Ensure you are using a non-polar stationary phase, such as 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane.[2]
-
Column Dimensions: For complex mixtures, consider using a longer column (e.g., 30-60 m) to increase the number of theoretical plates.[2] A smaller internal diameter (e.g., 0.18 mm or 0.25 mm) will also enhance resolution.[1][2]
-
-
Refine the Temperature Program:
-
Employ a slower temperature ramp rate (e.g., 5-10°C/min) to allow for better separation of closely eluting compounds.[2]
-
-
Adjust the Carrier Gas Flow Rate:
-
Optimize the flow rate for your chosen carrier gas (Helium or Hydrogen) to achieve the minimum plate height (maximum efficiency).[2]
-
Q3: When should I consider using a different GC column?
A3: You should consider changing your GC column when optimization of the temperature program and carrier gas flow rate does not resolve the co-elution.[1] If you have a highly complex sample containing hundreds or thousands of components, or if you are dealing with significant co-elution of isomers that cannot be resolved by single-dimension GC, you might need to consider comprehensive two-dimensional gas chromatography (GCxGC), which utilizes two columns with different stationary phases for enhanced separation.[1]
Troubleshooting Guide
This guide provides a step-by-step approach to resolving co-elution problems with alkane isomers.
| Parameter | Effect on Separation | Typical Use Case |
| Decrease Temperature Ramp Rate | Increases resolution and analysis time.[1][2] | Resolving closely eluting adjacent alkanes.[1] |
| Increase Column Length | Increases resolution (by approximately 40% when doubling the length) and analysis time.[1] | When baseline separation is not achievable through method optimization alone.[1] |
| Decrease Column Internal Diameter (ID) | Increases resolution and efficiency.[1][2] | To improve efficiency without a significant increase in analysis time.[1] |
| Increase Film Thickness | Increases retention, which can improve the resolution of volatile alkanes.[2] | Analysis of very volatile alkanes.[2] |
| Optimize Carrier Gas Flow Rate | Maximizes column efficiency at the optimal velocity.[1] | A fundamental step for ensuring maximum column performance.[1] |
Experimental Protocols
Protocol 1: GC-FID Method Optimization for C20-C40 Alkanes
This protocol provides a starting point for developing a method to resolve co-elution issues with long-chain alkanes.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the alkane sample or mixture into a 10 mL volumetric flask.
-
Dissolve the sample in a high-purity, high-boiling point solvent such as toluene (B28343) or cyclohexane.
-
Gently heat the mixture to approximately 80°C to ensure complete dissolution, especially for high molecular weight waxes.[1]
2. GC Instrumentation and Conditions:
-
System: Gas Chromatograph with a Flame Ionization Detector (FID).[1]
-
Injector:
-
Carrier Gas: Helium or Hydrogen.[1][2] Set to the optimal linear velocity.
-
Column: Start with a non-polar column (e.g., 100% dimethylpolysiloxane) with dimensions such as 30 m x 0.25 mm ID x 0.25 µm film thickness.[1]
-
Oven Program:
-
Detector (FID):
-
Temperature: 300°C[2]
-
3. Data Analysis:
-
Identify the n-alkane peaks by comparing their retention times to a standard alkane mixture.
-
Calculate the resolution (Rs) between the critical pairs of isomers. A resolution value greater than 1.5 indicates baseline separation.[1]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the co-elution of alkane isomers.
Caption: Troubleshooting workflow for resolving co-elution of alkane isomers in GC.
References
Technical Support Center: Optimizing Injection Parameters for Volatile Alkanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection parameters for the analysis of volatile alkanes (C1-C6) by gas chromatography (GC).
Troubleshooting Guides
This section addresses common issues encountered during the analysis of volatile alkanes, providing potential causes and systematic solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting) for Early Eluting Peaks (Methane, Ethane)
Q: My peaks for methane (B114726) and ethane (B1197151) are tailing or fronting. What are the likely causes and how can I resolve this?
A: Poor peak shape for highly volatile analytes is a common challenge. The primary causes often relate to issues within the injection port or the column itself.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape of volatile alkanes.
Detailed Causes and Solutions:
-
Improper Column Cut: A jagged or angled cut at the column inlet can cause peak tailing.[1][2]
-
Incorrect Column Installation Depth: If the column is too high or too low in the inlet, it can lead to poor sample transfer and peak distortion.[1]
-
Solution: Consult the instrument manual for the correct column installation depth and adjust as necessary.
-
-
Active Sites in the Inlet: The inlet liner and packing material can develop active sites that interact with analytes, causing tailing.
-
Solution: Replace the inlet liner with a new, deactivated one. Using a liner with glass wool can sometimes improve peak shape for split injections.[1]
-
-
High Initial Oven Temperature: For splitless injections, an initial oven temperature that is too high can prevent proper focusing of volatile analytes at the head of the column.[2]
-
Solution: Set the initial oven temperature 10-20°C below the boiling point of the sample solvent to ensure efficient trapping of the analytes.[2]
-
-
Column Overload: Injecting too much sample can lead to peak fronting.[3]
-
Solution: Increase the split ratio to reduce the amount of sample reaching the column, or dilute the sample.[3]
-
Issue 2: Low or No Peak Response
Q: I am seeing a significantly lower response for my volatile alkanes than expected, or no peaks at all. What should I investigate?
A: A lack of response can be due to a number of factors, from simple syringe issues to leaks in the system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no peak response.
Detailed Causes and Solutions:
-
Syringe Issues: A blocked or damaged syringe will prevent the sample from being introduced into the inlet.
-
Solution: Clean or replace the syringe. Ensure the correct sample is loaded.
-
-
System Leaks: Leaks in the inlet, particularly around the septum or column fittings, can cause sample loss.[3]
-
Solution: Perform a leak check of the inlet. Replace the septum and column ferrules.
-
-
Incorrect Gas Flow Rates: Incorrect carrier or detector gas flow rates can significantly impact sensitivity.[3]
-
Solution: Verify all gas flow rates and adjust them to the method's specifications.
-
-
Inappropriate Split Ratio: If the split ratio is too high for the sample concentration, the amount of analyte reaching the detector may be too low.
-
Solution: Decrease the split ratio. For trace analysis, consider using splitless injection.
-
-
Injector Temperature Too Low: For liquid samples, an inlet temperature that is too low will result in incomplete vaporization of the analytes.
-
Solution: Increase the injector temperature to ensure complete and rapid vaporization.
-
Frequently Asked Questions (FAQs)
Q1: Should I use split or splitless injection for volatile alkanes?
A: The choice between split and splitless injection depends on the concentration of your analytes.
-
Split Injection: This is the most common mode for analyzing volatile alkanes, especially when they are present at concentrations above the low ppm level. It is ideal for preventing column overload and ensuring sharp peaks for high-concentration samples. A higher split ratio is used for more concentrated samples.
-
Splitless Injection: This mode is suitable for trace analysis (ppb levels). The split vent is closed during injection, allowing the entire sample to be transferred to the column, maximizing sensitivity. However, it is more susceptible to peak broadening for very volatile compounds.
Decision Pathway for Injection Mode:
Caption: Decision pathway for choosing between split and splitless injection.
Q2: What is a good starting inlet temperature for volatile alkane analysis?
A: A good starting point for the inlet temperature is typically 150-250°C . For very volatile alkanes like methane and ethane, which are gases at room temperature, the primary role of a heated inlet is to ensure rapid and reproducible sample transfer to the column. A temperature around 200°C is often sufficient. It is important to avoid excessively high temperatures, which can potentially cause degradation of other sample components or the septum.
Q3: How do I optimize the carrier gas flow rate?
A: The optimal carrier gas flow rate provides the best balance between analysis time and resolution. A typical starting flow rate for helium carrier gas with a 0.25 mm ID column is around 1-2 mL/min .[4] You can perform a simple optimization by injecting a standard at different flow rates (e.g., 0.8, 1.0, 1.2, 1.5 mL/min) and observing the effect on the resolution of the most critical pair of peaks and the overall analysis time. Hydrogen can be used as a carrier gas for faster analysis, with typical flow rates around 2-3 mL/min.
Q4: What type of GC column is best for volatile alkane analysis?
A: Non-polar columns are ideal for separating alkanes, as the elution order is primarily based on boiling point. A column with a 100% dimethylpolysiloxane stationary phase is a common choice. For very volatile alkanes (C1-C6), a thicker film (e.g., ≥1.0 µm) can improve retention and resolution of the earliest eluting peaks.[5]
Data Presentation
The following tables provide starting points for method development and illustrate the expected impact of parameter changes.
Table 1: Recommended Starting GC Parameters for C1-C6 Alkane Analysis
| Parameter | Recommended Setting | Rationale |
| Column | Non-polar (e.g., 100% dimethylpolysiloxane) | Separation based on boiling point. |
| Dimensions | 30 m x 0.25 mm ID, 1.0 µm film thickness | Thicker film enhances retention of volatile compounds.[5] |
| Injection Mode | Split | Prevents column overload for non-trace samples. |
| Split Ratio | 50:1 to 100:1 (adjust based on concentration) | Higher ratio for more concentrated samples. |
| Inlet Temperature | 200 - 250°C | Ensures rapid vaporization and sample transfer. |
| Carrier Gas | Helium or Hydrogen | Hydrogen allows for faster analysis.[4] |
| Flow Rate | 1-2 mL/min (Helium) | Good starting point for optimization.[4] |
| Oven Program | 40°C (hold 5 min), ramp at 10°C/min to 200°C | Initial hold helps focus volatile analytes. |
| Detector | Flame Ionization Detector (FID) | High sensitivity for hydrocarbons. |
| Detector Temp. | 250 - 300°C | Prevents condensation of analytes. |
Table 2: Effect of Split Ratio on Peak Characteristics (Conceptual)
| Split Ratio | Peak Area | Peak Width | Resolution |
| 10:1 | High | Broader | May be lower due to potential overload |
| 50:1 | Medium | Narrow | Good |
| 100:1 | Lower | Narrowest | Excellent |
| 200:1 | Low | Narrowest | Excellent |
Note: This table illustrates the general trend. Optimal split ratio depends on sample concentration.
Table 3: Effect of Inlet Temperature on Analyte Response (Conceptual)
| Inlet Temperature | Peak Area (C1-C3) | Peak Area (C4-C6) | Peak Shape |
| 150°C | May be slightly lower | May be significantly lower | Potential for broadening |
| 200°C | Good | Good | Generally sharp |
| 250°C | Good | Good | Sharp |
| 300°C | Good | Good | Sharp (risk of septum bleed) |
Note: For gaseous samples, the effect of inlet temperature on the response of very volatile alkanes is less pronounced than for liquid injections of less volatile compounds.
Experimental Protocols
Protocol 1: Optimizing the Split Ratio
-
Initial Setup: Begin with a standard split ratio of 50:1.
-
Prepare Standard: Prepare a standard containing the C1-C6 alkanes at a concentration representative of your samples.
-
Inject and Analyze: Inject the standard and acquire the chromatogram.
-
Evaluate Chromatography: Assess the peak shape and resolution. If the peaks are fronting, the column is likely overloaded.
-
Adjust Split Ratio:
-
If peaks are fronting, increase the split ratio (e.g., to 100:1, then 200:1) and re-inject the standard until symmetrical peaks are obtained.
-
If the response is too low, decrease the split ratio (e.g., to 20:1, then 10:1). Be mindful of potential peak shape degradation due to overload.
-
-
Select Optimal Ratio: Choose the split ratio that provides the best balance of signal intensity and peak shape for all analytes of interest.
Protocol 2: Optimizing the Carrier Gas Flow Rate
-
Initial Setup: Set the carrier gas flow rate to a typical starting value (e.g., 1.2 mL/min for Helium).
-
Inject Standard: Inject the C1-C6 alkane standard.
-
Measure Resolution and Retention Time: Record the retention time of the last eluting peak (hexane) and calculate the resolution between the two most closely eluting peaks.
-
Vary Flow Rate: Repeat the injection and analysis at systematically varied flow rates (e.g., 0.8, 1.0, 1.5, 2.0 mL/min).
-
Plot Performance: Create a plot of resolution and retention time versus flow rate.
-
Determine Optimum: The optimal flow rate will be the one that provides adequate resolution in the shortest possible analysis time. This is often a compromise between speed and separation efficiency.
References
Technical Support Center: 2,2,3-Trimethylhexane Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering baseline noise issues during the mass spectrometry analysis of 2,2,3-Trimethylhexane.
Troubleshooting Guides & FAQs
This section addresses common issues in a question-and-answer format to help you diagnose and resolve baseline noise in your experiments.
Q1: What are the primary sources of baseline noise in the GC-MS analysis of this compound?
A1: Baseline noise in the GC-MS analysis of volatile alkanes like this compound can generally be categorized into three main sources:
-
Chemical Noise: This arises from contamination within the system. Common sources include septum bleed, contaminated carrier gas, column bleed, and residues from previous samples or cleaning solvents.[1][2][3]
-
Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer. It often appears as high-frequency, random signals.[1]
-
System Leaks: Air leaking into the system, particularly at the injector port or column fittings, can introduce oxygen and moisture, leading to a rising baseline and increased noise.
Q2: My baseline is consistently noisy across the entire chromatogram. What should I check first?
A2: A consistently noisy baseline often points to a system-wide issue. Here’s a step-by-step approach to troubleshooting:
-
Check Carrier Gas Purity: Impurities in the carrier gas are a frequent cause of baseline noise.[3] Ensure you are using a high-purity gas (99.9995% or better is recommended) and that your gas traps are not exhausted.[4][5]
-
Inspect the Septum: A degrading septum can release siloxane compounds, especially at higher temperatures, causing significant baseline disturbances.[6] If the septum is old or shows signs of coring, replace it.
-
Perform a Leak Check: Even small leaks can introduce contaminants. Check all fittings and connections, particularly at the injector and detector.
-
Run a Blank Analysis: Inject a solvent blank to see if the noise persists. If the baseline is clean with a solvent blank, the contamination may be coming from your sample or sample preparation process.
Q3: The baseline noise seems to increase as the temperature program progresses. What is the likely cause?
A3: This is a classic symptom of contamination being eluted from the GC column or inlet as the temperature rises.
-
Column Bleed: All GC columns exhibit some degree of stationary phase bleed, which increases with temperature. If the bleed is excessive, it may indicate that the column is old, has been damaged by oxygen, or is being operated above its maximum temperature limit.
-
Contamination Bake-out: Less volatile contaminants from previous injections can accumulate at the head of the column. As the oven temperature increases, these compounds begin to elute, causing a rising and often noisy baseline. A column bake-out can help remove these contaminants.[7][8]
-
Septum Bleed: As mentioned previously, septum degradation is exacerbated by higher temperatures.[6]
Q4: I am seeing sharp, random spikes in my baseline. What could be the cause?
A4: Sharp, random spikes are typically due to electrical issues or particulate matter entering the detector.
-
Electrical Interference: Check for loose electrical connections on the mass spectrometer. Other electronic equipment in the laboratory can also sometimes cause interference.[2]
-
Particulate Matter: Small particles, such as fragments from a cored septum or flakes of graphite (B72142) from ferrules, can enter the ion source and cause sporadic signals.
Q5: What does a typical mass spectrum for this compound look like, and what are its major fragments?
A5: The mass spectrum of this compound is characterized by a series of fragment ions. The molecular ion peak (m/z 128) may be of low intensity or absent. The fragmentation pattern is dominated by the formation of stable carbocations. You can compare your experimental spectrum to the reference spectrum from the NIST database.
Caption: Mass spectrum of this compound from the NIST database.
Q6: How do I know if my ion source needs cleaning?
A6: A dirty ion source can lead to a decrease in signal intensity, changes in peak shapes, and an increase in baseline noise. You may also notice that the tuning of the instrument becomes more difficult, with increasing repeller and electron multiplier voltages required to achieve a satisfactory tune.[9]
Quantitative Data Summary
The following table provides key quantitative parameters for maintaining a low-noise baseline in your GC-MS system.
| Parameter | Recommended Value/Range | Notes |
| Carrier Gas Purity | ≥ 99.9995% (UHP Grade) | Impurities like oxygen and water can damage the column and increase noise.[4][5] |
| Signal-to-Noise Ratio (S/N) | > 10:1 for routine analysis | A S/N ratio of 3:1 is generally considered the limit of detection.[10][11] |
| Column Bake-out Temperature | 20-25 °C above the final method temperature | Do not exceed the column's maximum isothermal temperature limit.[12] |
| Column Conditioning Hold Time | 1-2 hours | Longer columns or those with thicker stationary phases may require longer conditioning.[8] |
| Ion Source Cleaning Frequency | Every 1-3 months | Highly dependent on sample throughput and cleanliness. |
Experimental Protocols
Protocol 1: GC Column Bake-out
This procedure is used to remove less volatile contaminants that have accumulated on the GC column.
Materials:
-
GC-MS system
-
High-purity carrier gas
Procedure:
-
Disconnect the Column from the Detector: Turn off the oven and detector heating. Once cool, disconnect the column from the mass spectrometer transfer line. This prevents contaminants from entering the MS during the bake-out.
-
Set Gas Flow: Set the carrier gas flow rate to the normal operating value for your method.
-
Purge the Column: Purge the column with carrier gas at an oven temperature of 40-50°C for 15-30 minutes to remove any oxygen.[12]
-
Temperature Program:
-
Set the oven temperature to ramp at 10-15 °C/minute to a final temperature that is 20-25 °C above the highest temperature used in your analytical method.[12]
-
Crucially, do not exceed the maximum isothermal temperature limit of your column. This information is provided by the column manufacturer.
-
-
Hold at Final Temperature: Hold the oven at the final temperature for 1-2 hours. For heavily contaminated columns, a longer bake-out may be necessary.
-
Cool Down: After the bake-out, cool the oven down while maintaining carrier gas flow.
-
Reconnect and Equilibrate: Once the oven has cooled, reconnect the column to the mass spectrometer. Allow the system to pump down and equilibrate before running a blank to verify a clean baseline.
Protocol 2: Agilent GC/MS Ion Source Cleaning (EI Source)
This protocol provides a general guideline for cleaning an electron ionization (EI) source. Always refer to your specific instrument manual for detailed instructions.
Materials:
-
Lint-free gloves
-
Clean beakers
-
Tweezers
-
Abrasive powder (e.g., aluminum oxide)
-
Cotton swabs
-
Methanol (HPLC grade)
-
Acetone (HPLC grade)
-
Hexane (HPLC grade)
-
Deionized water
-
Sonicator
Procedure:
-
Vent the Mass Spectrometer: Follow the manufacturer's procedure to safely vent the instrument.
-
Remove the Ion Source: Once vented, carefully remove the ion source from the analyzer chamber.
-
Disassemble the Ion Source: Disassemble the ion source on a clean surface, taking care to note the orientation of each component. The primary parts to be cleaned are the source body, repeller, and drawout lens.[13]
-
Abrasive Cleaning:
-
Create a paste of abrasive powder and methanol.
-
Using a cotton swab, gently scrub the surfaces of the ion source components that are discolored or have visible deposits. Pay close attention to the areas where the electron beam enters and the ion beam exits.
-
-
Solvent Rinsing and Sonication:
-
Drying: After the final rinse, place the parts on a clean, lint-free surface to air dry. You can also gently dry them with a stream of clean, dry nitrogen.
-
Reassembly and Installation:
-
Wearing clean, lint-free gloves, carefully reassemble the ion source.
-
Reinstall the ion source into the mass spectrometer.
-
-
Pump Down and Bake-out: Pump down the system. Once a stable vacuum is achieved, bake out the mass spectrometer according to the manufacturer's recommendations to remove any residual water and solvents.
-
Tuning: Perform an autotune to ensure the instrument is operating correctly.
Visualizations
Caption: A logical workflow for troubleshooting baseline noise in GC-MS analysis.
References
- 1. agilent.com [agilent.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. The golden rules in Micro GC: The quality of the carrier gas - CHEMLYS [chemlys.com]
- 6. aasnig.com [aasnig.com]
- 7. GC Technical Tip [discover.phenomenex.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Signal-to-Noise Ratio : Shimadzu SOPS [shimadzu.com.au]
- 11. Signal-to-Noise Ratio : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. GC/MS column baking - Chromatography Forum [chromforum.org]
- 13. agilent.com [agilent.com]
Technical Support Center: 2,2,3-Trimethylhexane Sample Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation and prevention of 2,2,3-trimethylhexane samples during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the handling, storage, and analysis of this compound.
Issue 1: Loss of Analyte Concentration Over Time in Stored Samples
Symptoms:
-
Decreased peak area for this compound in subsequent analyses of the same sample.
-
Inconsistent quantitative results.
Possible Causes and Solutions:
| Cause | Solution |
| Improper Storage Temperature | Volatile compounds like this compound should be stored in a cool environment to minimize evaporation. Storage in a refrigerator (2°C to 8°C) or freezer (<0°C) is recommended.[1] Avoid repeated freeze-thaw cycles. |
| Inappropriate Storage Container | Use amber glass vials with PTFE-lined screw caps (B75204) or crimp seals to prevent photodegradation and loss through evaporation.[1] Avoid plastic containers as analytes may adsorb to or react with the plastic.[1] |
| Headspace in the Vial | Minimize the headspace in the storage vial to reduce evaporative loss. If possible, fill the vial completely. |
| Exposure to Light | Store samples in the dark or in amber vials to prevent photodegradation.[1] |
Issue 2: Appearance of Ghost Peaks or Unexpected Peaks in Chromatograms
Symptoms:
-
Peaks appearing in blank runs.
-
Unidentified peaks co-eluting with or near the this compound peak.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Syringe | Thoroughly clean the syringe between injections, or use a new syringe for each sample. |
| Contaminated Inlet Liner | Replace the inlet liner regularly, especially when analyzing samples that may contain non-volatile residues.[2][3][4] |
| Septum Bleed | Use high-quality, low-bleed septa and replace them regularly. Overtightening the septum nut can cause coring and lead to contamination.[5] |
| Carrier Gas Contamination | Ensure the use of high-purity carrier gas and that gas purification traps (oxygen, moisture, and hydrocarbon) are functional and have not expired.[6] |
| Sample Degradation During Analysis | High inlet temperatures can cause thermal degradation of the analyte.[7] Optimize the inlet temperature to ensure efficient volatilization without causing decomposition. |
Issue 3: Peak Tailing for this compound
Symptoms:
-
Asymmetrical peak shape with a drawn-out tailing edge.
-
Reduced peak height and poor resolution.
Possible Causes and Solutions:
| Cause | Solution |
| Active Sites in the Inlet or Column | Use a deactivated inlet liner and a high-quality, inert GC column.[3] If peak tailing persists, consider trimming the first few centimeters of the column to remove active sites.[2][5] |
| Column Contamination | Non-volatile residues from previous injections can accumulate on the column, leading to active sites. Condition the column according to the manufacturer's instructions.[6] If contamination is severe, solvent rinsing or column replacement may be necessary.[8] |
| Improper Column Installation | Ensure the column is installed at the correct depth in both the injector and detector according to the instrument manual.[2] |
| Chemical Interactions | Although less common for non-polar compounds like alkanes, interactions with the stationary phase can occur. Ensure the column stationary phase is appropriate for alkane analysis (e.g., non-polar phases).[9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in a laboratory setting?
While specific data for this compound is limited, the primary degradation pathways for branched alkanes in a laboratory setting are generally abiotic and include:
-
Thermal Degradation: Exposure to high temperatures, particularly in the GC inlet, can cause the cleavage of C-C bonds, leading to the formation of smaller, more volatile fragments.[7][10]
-
Oxidative Degradation: Although alkanes are relatively inert, long-term exposure to oxygen, especially at elevated temperatures and in the presence of light or metal ions, can lead to oxidation. Maintaining an oxygen-free environment is crucial.[8]
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the degradation of the compound.[1] Storing samples in amber vials is a key preventative measure.
Q2: What are the ideal storage conditions for this compound samples?
To ensure the stability of this compound samples, the following storage conditions are recommended:
-
Temperature: Refrigerate at 2°C to 8°C or freeze at temperatures below 0°C.[1]
-
Container: Use amber glass vials with PTFE-lined screw caps or crimp seals.[1]
-
Atmosphere: Minimize headspace in the vial. For long-term storage, consider purging the headspace with an inert gas like nitrogen or argon before sealing.
-
Light: Store in the dark.[1]
Q3: How can I prevent the degradation of this compound during GC analysis?
Preventing degradation during GC analysis involves optimizing several parameters:
-
Inlet Temperature: Use the lowest possible inlet temperature that allows for complete and reproducible volatilization of the analyte to minimize the risk of thermal degradation.[7]
-
Inert Flow Path: Ensure all components in the sample flow path (liner, column, etc.) are properly deactivated and inert to prevent catalytic degradation.[3]
-
High-Purity Carrier Gas: Use a carrier gas with minimal oxygen and moisture content. Employ and regularly maintain gas purification traps.[6]
-
Column Choice: Use a high-quality, thermally stable GC column with a non-polar stationary phase suitable for hydrocarbon analysis.[9]
Q4: My quantitative results for this compound are not reproducible. What should I check first?
For issues with quantitative reproducibility, follow this troubleshooting workflow:
-
Sample Handling: Review your sample preparation and handling procedures. Ensure consistency in aliquoting and minimize the time samples are exposed to ambient conditions.
-
Storage Conditions: Verify that all samples, including calibration standards, have been stored under the recommended conditions.
-
GC System Integrity: Check for leaks in the GC system, particularly at the injector.[2]
-
Injector Maintenance: Inspect and, if necessary, replace the syringe, septum, and inlet liner.
-
Column Health: Evaluate the performance of your GC column. High bleed or peak tailing can affect integration and, consequently, quantification.
Experimental Protocols
Protocol 1: Recommended Storage Procedure for this compound Samples
-
Vial Preparation: Use clean, dry 2 mL amber glass autosampler vials with PTFE/silicone septa screw caps.
-
Sample Aliquoting: Quickly and accurately transfer the this compound sample or standard solution into the vial.
-
Minimizing Headspace: Fill the vial to at least 90% of its volume to minimize the headspace.
-
Inert Gas Purge (Optional, for long-term storage): Gently flush the headspace of the vial with a stream of high-purity nitrogen or argon for a few seconds.
-
Sealing: Immediately cap the vial and tighten the screw cap to ensure a proper seal.
-
Labeling: Clearly label the vial with the sample identification, concentration, and date.
-
Storage: Place the vial in a refrigerator at 2-8°C or a freezer at -20°C, away from any light sources.[1]
Protocol 2: GC Inlet Maintenance for Preventing Sample Degradation
-
Cooldown: Ensure the GC inlet has cooled to a safe temperature (typically below 50°C).
-
Turn Off Gases: Turn off the carrier and split vent flows.
-
Remove Septum Nut and Septum: Unscrew the septum nut and remove the old septum using forceps.
-
Remove Inlet Liner: Carefully remove the inlet liner from the injector.
-
Inspect and Clean Injector Port: Visually inspect the injector port for any residues and clean if necessary with an appropriate solvent and lint-free swabs.
-
Install New Liner and O-ring: Place a new, deactivated liner and a new O-ring (if applicable) into the injector.
-
Install New Septum and Nut: Place a new septum in the septum nut and tighten it finger-tight, then an additional quarter-turn with a wrench. Do not overtighten.
-
Restore Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check at the septum nut and other fittings.
-
Equilibrate: Heat the inlet to the desired temperature and allow the system to equilibrate before running samples.
Visualizations
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. glsciences.eu [glsciences.eu]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Activity and Decomposition | Separation Science [sepscience.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. 2,3,3-Trimethylhexane High-Purity|For Research Use [benchchem.com]
Technical Support Center: Troubleshooting Calibration Curve Issues with Branched-Chain Alkanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves for branched-chain alkanes, particularly in gas chromatography (GC) and mass spectrometry (MS) applications.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format to help you identify and resolve issues in your experiments.
Question 1: Why is my calibration curve for branched-chain alkanes non-linear?
A non-linear calibration curve is a frequent challenge in the analysis of branched-chain alkanes and can often be attributed to several factors.[1]
-
Active Sites: Active sites in the GC inlet (e.g., on the liner or glass wool) or at the head of the column can adsorb a portion of the analyte, especially at lower concentrations. This leads to a disproportionately lower response at the low end of the calibration curve.
-
Detector Saturation: At high concentrations, the detector (e.g., Flame Ionization Detector - FID or a mass spectrometer) can become saturated, resulting in a plateauing of the signal and a non-linear response at the upper end of the curve.
-
Matrix Effects: Co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the target analytes in the ion source of a mass spectrometer, leading to a non-linear relationship between concentration and response.[2]
-
Inappropriate Calibration Model: Forcing a linear regression on data that is inherently non-linear will naturally result in a poor fit and inaccurate quantification.
Question 2: How can I troubleshoot and fix a non-linear calibration curve?
Addressing non-linearity requires a systematic approach to identify and remedy the root cause.
-
Inlet and Column Maintenance:
-
Liner Deactivation and Replacement: Ensure you are using a deactivated inlet liner. If you suspect contamination from non-volatile residues, replace the liner.[3][4]
-
Column Trimming: If the front of the column is contaminated, trimming a small portion (e.g., 10-20 cm) can restore performance.[5]
-
Proper Column Installation: Ensure the column is installed at the correct height in the inlet to avoid dead volumes and peak tailing, which can contribute to non-linearity.[5][6]
-
-
Method Optimization:
-
Injection Volume: Reduce the injection volume to avoid overloading the column and detector, especially for high-concentration standards.
-
Inlet Temperature: Optimize the inlet temperature to ensure complete and rapid vaporization of the branched-chain alkanes without causing thermal degradation.
-
-
Data Analysis:
-
Weighted Regression: For data where the variance increases with concentration (heteroscedasticity), applying a weighting factor (e.g., 1/x or 1/x²) to the linear regression can improve the fit, especially at the lower end of the curve.
-
Quadratic Fit: If the non-linearity is consistent and slight, a quadratic (second-order polynomial) regression model may provide a better fit than a linear model.[7][8] However, use this with caution, as it can sometimes mask underlying analytical problems.[7]
-
Question 3: My branched-chain alkane peaks are tailing. What is the cause and how do I fix it?
Peak tailing is a common chromatographic problem that can lead to inaccurate integration and contribute to non-linear calibration curves.[3][5][6]
-
Chemical Causes (Analyte-Specific Tailing): If only some of your branched-chain alkane peaks are tailing, it is likely due to chemical interactions with active sites in the system.
-
Physical Causes (All Peaks Tailing): When all peaks, including the solvent peak, exhibit tailing, the issue is often physical.
-
Improper Column Installation: An incorrectly positioned column can create dead volume.[5][6]
-
Poor Column Cut: A rough or angled column cut can cause turbulence in the carrier gas flow.[5][6]
-
System Leaks: Leaks at the inlet or detector fittings can disrupt flow uniformity.[3]
-
Solution: Re-install the column according to the manufacturer's instructions, ensure a clean, 90-degree column cut, and perform a leak check.[3][5][6]
-
Below is a troubleshooting workflow for addressing peak tailing issues.
Caption: Troubleshooting workflow for peak tailing in GC analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of branched-chain alkanes?
Matrix effects are the alteration of analyte response due to the co-eluting components of the sample matrix.[2] In the context of mass spectrometry, these effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2] This can lead to inaccurate quantification and poor reproducibility. For branched-chain alkanes in complex biological samples like plasma, endogenous lipids and other small molecules can interfere with the ionization process.
Q2: How can I minimize matrix effects?
Several strategies can be employed to mitigate the impact of the sample matrix:
-
Effective Sample Preparation: The goal is to remove interfering components while efficiently recovering the target analytes. Techniques like Solid-Phase Extraction (SPE) are often more effective at removing matrix components than simpler methods like protein precipitation.
-
Chromatographic Separation: Optimizing the GC method to chromatographically separate the branched-chain alkanes from co-eluting matrix components can significantly reduce interference.
-
Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for correcting matrix effects. Since the SIL internal standard has nearly identical chemical and physical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the samples can help to compensate for consistent matrix effects.
Q3: When should I use a linear versus a quadratic calibration curve?
A linear calibration curve is generally preferred due to its simplicity and because most detectors are designed to have a linear response over a certain concentration range.[9] A good linear fit (e.g., R² > 0.99) is often a good indicator of a well-behaving analytical method.
A quadratic fit may be considered when:
-
There is a consistent, slight curvature to the calibration data that cannot be resolved by method optimization.[10]
-
Regulatory guidelines for the specific assay allow for non-linear calibration models.
However, it is crucial to first investigate the cause of the non-linearity, as a quadratic fit can mask issues like detector saturation or matrix effects that should ideally be addressed through method improvement.[7]
Data Presentation
Table 1: Comparison of Calibration Curve Fits for a Branched-Chain Alkane with and without Matrix Effects
| Parameter | Calibration in Solvent | Calibration in Plasma Matrix |
| Linear Fit (y = mx + c) | ||
| R² | 0.998 | 0.952 |
| Slope (m) | 12543 | 9876 (Signal Suppression) |
| Intercept (c) | 150 | 543 |
| Quadratic Fit (y = ax² + bx + c) | ||
| R² | 0.999 | 0.995 |
This table illustrates a hypothetical scenario where the presence of a plasma matrix suppresses the analyte signal, leading to a poorer linear fit. A quadratic fit may appear to improve the R² value in the matrix, but the underlying issue of signal suppression should be addressed.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Branched-Chain Alkanes from Plasma
This protocol provides a general workflow for extracting branched-chain alkanes from a plasma matrix.
-
Conditioning:
-
Pass 1 mL of methanol (B129727) through the SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
-
Loading:
-
Pre-treat 0.5 mL of plasma sample by adding an internal standard and vortexing.
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a 5% methanol in water solution to remove polar interferences.
-
-
Elution:
-
Elute the branched-chain alkanes with 1 mL of hexane.
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC analysis.
-
Protocol 2: GC-MS Analysis of Branched-Chain Alkanes
This is a general GC-MS method suitable for the analysis of branched-chain alkanes.
-
Gas Chromatograph (GC) Parameters:
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet: Splitless injection at 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 50 °C for 2 minutes, ramp to 300 °C at 15 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and internal standards.
-
Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Below is a diagram illustrating the general experimental workflow.
Caption: General experimental workflow for the analysis of branched-chain alkanes.
References
- 1. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational for Quadratic or Linear curves... - Chromatography Forum [chromforum.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. More Than You Ever Wanted to Know About Calibrations, Part 2 – Curve Fits and Weighting [restek.com]
- 8. Linear vs. Quadratic Calibration - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. Quadratic Curve vs. Linear Weighting? - Chromatography Forum [chromforum.org]
Technical Support Center: Enhancing NMR Signal-to-Noise for Low Concentration Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with low signal-to-noise ratio (SNR) in NMR experiments, particularly with low concentration or mass-limited samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of a low signal-to-noise ratio (SNR) in my NMR spectrum?
A low SNR is a frequent challenge in NMR spectroscopy, primarily stemming from insufficient sample concentration. The signal intensity is directly proportional to the number of active nuclei within the detection volume of the NMR probe.[1][2] Other significant factors include improper instrument settings, poor magnetic field homogeneity (shimming), and the presence of paramagnetic impurities.[1][2][3]
Q2: How does increasing the number of scans improve the SNR?
Signal averaging is a fundamental method to improve SNR. While the NMR signal is coherent and adds up with each scan, the noise is random and averages out. The SNR improves in proportion to the square root of the number of scans (N).[4][5] Therefore, to double the SNR, you must quadruple the number of scans.[1]
Q3: What is a cryoprobe, and how much SNR improvement can I expect from it?
A cryoprobe is an NMR probe where the detection coil and preamplifiers are cryogenically cooled (e.g., with helium or nitrogen gas), which significantly reduces thermal noise from the electronics.[6][7] This can lead to a substantial increase in SNR, typically by a factor of 3 to 5 compared to a conventional room-temperature probe.[1][8][9] This enhancement can reduce the required experiment time by a factor of 16 or more.[6]
Q4: When should I consider using a microcoil probe?
Microcoil probes are designed for very small sample volumes (nanoliter scale) and are ideal for mass-limited samples, such as natural products, metabolites, or proteins that are difficult to express or purify in large quantities.[10][11][12] Because the detection coil is much smaller and closer to the sample, the mass sensitivity is significantly increased, allowing for high-resolution spectra to be obtained from microgram or even nanogram quantities of material.[10][12][13]
Q5: What are hyperpolarization techniques, and when are they useful?
Hyperpolarization techniques artificially increase the population difference between nuclear spin states, boosting the NMR signal by several orders of magnitude (from 4 to 8 orders of magnitude in some cases).[14][15] These methods, such as Dynamic Nuclear Polarization (DNP), Parahydrogen Induced Polarization (PHIP), and Signal Amplification By Reversible Exchange (SABRE), are particularly useful for studying very low concentration analytes, reaction intermediates, and for in vivo imaging applications where sensitivity is a major limitation.[14][15][16]
Q6: Can data processing techniques improve my SNR?
Yes, post-acquisition data processing can help improve the SNR. Applying a matched filter, such as an exponential multiplication function that matches the decay of the Free Induction Decay (FID), can optimize the SNR, although it may come at the cost of increased line width.[17] More advanced computational methods, including deep learning-based approaches, have also been developed to denoise spectra and can provide significant SNR enhancements.[18][19]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low SNR
This guide provides a step-by-step workflow to diagnose and resolve common causes of low SNR.
dot
Caption: Workflow for troubleshooting low SNR in NMR experiments.
Guide 2: Decision Tree for Selecting an SNR Enhancement Technique
This guide helps in selecting the most appropriate method based on experimental constraints and sample type.
dot
Caption: Decision tree for choosing an SNR enhancement method.
Data Presentation
Table 1: Comparison of Common SNR Enhancement Techniques
| Technique | Typical SNR Gain | Typical Experiment Time Impact | Key Advantage | Best Suited For |
| Signal Averaging | Proportional to √N (N=scans)[4] | Increases linearly with N | Simple to implement | General purpose, when time is not a major constraint |
| Cryoprobe | 3 - 5x[8] | Reduces time by 9 - 25x | Significant sensitivity boost with standard samples | Most low-concentration samples, structural biology |
| Microcoil Probe | ~10x (mass sensitivity)[12] | Can reduce time by >95% for same mass[10] | Exceptional mass sensitivity | Mass-limited samples (e.g., natural products, metabolomics) |
| Non-Uniform Sampling (NUS) | Indirect (allows more scans in same time) | Can cut experiment time by 50% or more[20] | Higher resolution in less time | Multidimensional NMR (2D, 3D) experiments |
| Hyperpolarization (DNP) | 100x - 10,000x+[15][21] | Fast acquisition (seconds) post-polarization | Unparalleled sensitivity enhancement | Extremely dilute samples, in-vivo studies, mechanistic studies |
Experimental Protocols
Protocol 1: Basic Sample Preparation for Low Concentration Samples
-
Analyte Quantity : For a standard 5 mm NMR tube, aim for a concentration of at least 5-25 mg in 0.6-0.7 mL for ¹H NMR.[22][23] For less sensitive nuclei like ¹³C, higher concentrations (50-100 mg) are recommended.[22] If your sample is mass-limited, consider using a smaller diameter NMR tube (e.g., 1.7 mm) with a corresponding microprobe.[1]
-
Solvent Selection : Use high-purity deuterated solvents to avoid extraneous signals.[24] Ensure the analyte is fully soluble in the chosen solvent.
-
Dissolution : Dissolve the sample completely in a clean, separate vial before transferring to the NMR tube. Gentle vortexing or sonication can aid dissolution.[23]
-
Filtration : To remove any particulate matter that can degrade magnetic field homogeneity and broaden lines, filter the sample solution through a pipette packed with a small plug of glass wool directly into the NMR tube.[24][22]
-
Final Volume : Ensure the final sample height in the tube is appropriate for the instrument's detection coil (typically 4-5 cm, corresponding to 0.6-0.7 mL in a 5 mm tube).[23][25]
Protocol 2: Optimizing Acquisition Parameters
-
Tuning and Matching : For every sample, ensure the probe is correctly tuned to the observation frequency and matched to the instrument's impedance. This is critical for efficient signal transmission and detection.[1][26]
-
Shimming : Perform careful shimming to optimize the magnetic field homogeneity. Start with automated gradient shimming, if available, followed by manual adjustment of Z1 and Z2 shims to achieve narrow and symmetrical line shapes.[1]
-
Receiver Gain (RG) : Use the instrument's automatic receiver gain adjustment (rga or equivalent command) before starting the acquisition. An improperly set gain can either clip the signal or fail to amplify it sufficiently.[1]
-
Number of Scans (NS) : For dilute samples, increase the number of scans significantly. Remember that a 4-fold increase in scans is needed to double the SNR.[1]
-
Relaxation Delay (d1) : Set the relaxation delay to at least 1-2 seconds for ¹H NMR to allow for sufficient relaxation between pulses.[26] For quantitative measurements, a longer delay of 5 times the longest T1 relaxation time of your signals of interest is required.[27]
-
Pulse Angle : While a 90° pulse provides the maximum signal in a single scan, using a smaller flip angle (e.g., the Ernst angle) combined with a shorter relaxation delay can be more time-efficient when signal averaging.[26]
Mandatory Visualization
Diagram: The Principle of Dynamic Nuclear Polarization (DNP)
This diagram illustrates the basic signaling pathway for enhancing nuclear polarization via DNP.
dot
Caption: Simplified workflow of Dynamic Nuclear Polarization (DNP).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. organomation.com [organomation.com]
- 4. CHAPTER-8 [cis.rit.edu]
- 5. nmr.oxinst.jp [nmr.oxinst.jp]
- 6. Cryoprobe - NMR Wiki [nmrwiki.org]
- 7. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 8. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 9. Cryoprobes [nmr.chem.ucsb.edu]
- 10. High-resolution microcoil NMR for analysis of mass-limited, nanoliter samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The application of micro-coil NMR probe technology to metabolomics of urine and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. experts.illinois.edu [experts.illinois.edu]
- 14. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 15. NMR Hyperpolarization Techniques of Gases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. researchgate.net [researchgate.net]
- 20. NUS NMR [nmr.chem.ucsb.edu]
- 21. Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 23. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 24. NMR Sample Preparation [nmr.chem.umn.edu]
- 25. publish.uwo.ca [publish.uwo.ca]
- 26. benchchem.com [benchchem.com]
- 27. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Mitigating Matrix Effects in Complex Hydrocarbon Mixtures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of complex hydrocarbon mixtures.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Issue | Possible Cause | Suggested Solution |
| Poor peak shape (fronting or tailing) in GC-MS analysis. | Active sites in the GC inlet or column, often exacerbated by non-volatile matrix components.[1] | 1. Replace the liner: A dirty or inappropriate liner is a common cause of peak shape issues.[1] 2. Clip the column: Remove the first 0.5-1 meter of the analytical column to eliminate contamination.[1] 3. Use analyte protectants: These are compounds added to both samples and standards that bind to active sites, preventing analyte degradation and improving peak shape.[2] |
| Signal suppression or enhancement in LC-MS analysis. | Co-eluting matrix components are interfering with the ionization of the target analyte in the MS source.[3] | 1. Improve sample cleanup: Employ Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before analysis.[4][5] 2. Optimize chromatography: Adjust the gradient, flow rate, or column chemistry to separate the analyte from the interfering compounds. 3. Change ionization source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which can be less susceptible to matrix effects. |
| Inconsistent quantitative results between samples. | The matrix composition varies between samples, leading to different degrees of matrix effects. | 1. Use a stable isotope-labeled internal standard (SIL-IS): This is the most robust method for correcting for matrix effects, as the SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement.[3][6] 2. Employ the standard addition method: This technique involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix, thereby accounting for its specific effects.[3][7] |
| Low recovery of analytes after sample preparation. | The chosen sample preparation method is not suitable for the analytes or the matrix. | 1. Optimize the SPE method: Experiment with different sorbent materials, elution solvents, and pH to improve analyte retention and elution.[8] 2. Modify the LLE procedure: Adjust the solvent polarity, pH, and extraction time to enhance the partitioning of the analyte into the extraction solvent.[5] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of complex hydrocarbon mixtures?
A1: In the context of chemical analysis, the "matrix" refers to all the components of a sample other than the analyte of interest.[4] In complex hydrocarbon mixtures, such as crude oil or environmental extracts, the matrix can be incredibly complex. Matrix effects occur when these other components interfere with the measurement of the target analyte.[3] This interference can manifest as either ion suppression (a decrease in the analytical signal) or ion enhancement (an increase in the signal), leading to inaccurate and unreliable quantitative results.[3][4]
Q2: How can I determine if my analysis is being affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike analysis. This involves comparing the analytical signal of a standard in a clean solvent to the signal of the same standard spiked into a blank matrix extract (a sample that has been through the extraction process but does not contain the analyte). A significant difference between these two signals indicates the presence of matrix effects. A signal in the matrix extract that is lower than the clean solvent standard suggests ion suppression, while a higher signal indicates ion enhancement.[4]
Q3: What is the "analyte protectant" approach in GC-MS and when should I use it?
A3: In GC-MS, matrix components can sometimes have a protective effect on analytes, leading to enhanced signals. This is because non-volatile matrix components can coat active sites in the injector and column, preventing the thermal degradation of thermally labile analytes.[2][3] The "analyte protectant" approach leverages this phenomenon by adding compounds to both standards and samples that mimic this protective effect.[2] This equalizes the response between the standards and samples, improving accuracy. This technique is particularly useful when analyzing thermally sensitive compounds in clean matrices where this protective effect would otherwise be absent in the standards.
Q4: When is the standard addition method more appropriate than using matrix-matched calibration?
A4: The standard addition method is particularly useful when it is difficult or impossible to obtain a representative blank matrix to prepare matrix-matched standards.[3] For example, in the analysis of unique environmental samples or in forensic cases, a suitable blank matrix may not be available. The standard addition method creates a calibration curve within each sample, thereby accounting for the specific matrix effects of that individual sample.[7] However, it is more time-consuming as it requires multiple analyses for each sample.[3]
Quantitative Data on Matrix Effect Mitigation Strategies
The following table summarizes the effectiveness of different strategies for mitigating matrix effects. The values are indicative and can vary depending on the specific analyte, matrix, and analytical conditions.
| Mitigation Strategy | Typical Reduction in Matrix Effect (%) | Applicability | Key Considerations |
| Solid Phase Extraction (SPE) | 50-90% | Broadly applicable to various matrices. | Sorbent and solvent selection are critical for optimal cleanup.[8] |
| Liquid-Liquid Extraction (LLE) | 40-80% | Effective for separating analytes based on polarity. | Can be labor-intensive and may use large volumes of organic solvents.[5] |
| Matrix-Matched Calibration | 70-95% | When a representative blank matrix is available. | The blank matrix must closely mimic the composition of the samples.[9] |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | >95% | Considered the gold standard for matrix effect correction. | Can be expensive and SIL-IS may not be available for all analytes.[3][6] |
| Standard Addition Method | >95% | Ideal for complex and variable matrices where a blank is unavailable. | Requires more measurements per sample, increasing analysis time.[3][7] |
| Analyte Protectants (GC-MS) | 60-90% | For thermally labile compounds in GC-MS. | The choice of protectant is analyte-dependent.[2] |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Aliphatic and Aromatic Hydrocarbons in Water
This protocol is a general guideline for the extraction of hydrocarbons from water samples.
Materials:
-
SPE cartridges (e.g., C18)
-
Peristaltic pump or vacuum manifold
-
Collection vials
-
Elution solvent (e.g., dichloromethane, hexane)
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of the elution solvent through it, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the water sample (e.g., 100 mL) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the retained hydrocarbons with two 5 mL aliquots of the elution solvent into a collection vial.
-
Concentration: Concentrate the eluate to the desired final volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Analysis: The extract is now ready for GC-MS or LC-MS analysis.
Protocol 2: Standard Addition Method for Quantification in an Environmental Water Sample
This protocol outlines the steps for performing a four-point standard addition.
Materials:
-
Volumetric flasks (e.g., 10 mL)
-
Micropipettes
-
Analyte standard solution of known concentration
-
Water sample with unknown analyte concentration
Procedure:
-
Prepare a series of spiked samples:
-
Flask 1: Add 5 mL of the water sample and dilute to 10 mL with deionized water. This is the unspiked sample.
-
Flask 2: Add 5 mL of the water sample and a known small volume of the standard solution (e.g., 10 µL of a 10 ppm standard). Dilute to 10 mL with deionized water.
-
Flask 3: Add 5 mL of the water sample and a larger volume of the standard solution (e.g., 20 µL of a 10 ppm standard). Dilute to 10 mL with deionized water.
-
Flask 4: Add 5 mL of the water sample and an even larger volume of the standard solution (e.g., 30 µL of a 10 ppm standard). Dilute to 10 mL with deionized water.
-
-
Analyze the samples: Analyze each of the prepared solutions using your established analytical method (e.g., GC-MS or LC-MS) and record the analyte signal for each.
-
Construct the standard addition plot: Plot the measured analyte signal (y-axis) against the concentration of the added standard (x-axis). The concentration of the added standard in each flask needs to be calculated based on the dilution.
-
Determine the unknown concentration: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line is the concentration of the analyte in the original undiluted sample.[7]
Visualizations
Caption: General workflow for mitigating matrix effects in hydrocarbon analysis.
Caption: Decision tree for selecting a calibration strategy.
References
- 1. youtube.com [youtube.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. graphviz.org [graphviz.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Video: Method of Standard Addition to Minimize Matrix Effect [jove.com]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimal Separation of Trimethylhexane Isomers
Welcome to the Technical Support Center for the chromatographic separation of trimethylhexane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the analysis of these branched alkanes.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of trimethylhexane isomers challenging?
The separation of trimethylhexane isomers is difficult due to their similar physicochemical properties.[1] Isomers of trimethylhexane have the same molecular weight and often have very close boiling points, leading to co-elution in gas chromatography (GC). Achieving baseline separation requires careful optimization of chromatographic conditions, particularly the choice of the stationary phase and the temperature program.[1]
Q2: What is the most critical factor in separating trimethylhexane isomers?
The selection of the stationary phase is the single most important factor for a successful separation. The principle of "likes dissolves like" applies; a non-polar column is generally the best choice for separating non-polar compounds like trimethylhexane isomers. The elution order on non-polar columns typically follows the boiling points of the isomers.[1]
Q3: Which type of GC column is recommended for trimethylhexane isomer analysis?
For initial screening and separation based on boiling points, a non-polar capillary column is recommended.[1] Columns with a 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase are common choices.[1] For enhanced selectivity, especially when trying to resolve structurally very similar isomers, a liquid crystalline stationary phase could be employed.[2]
Q4: How does temperature programming affect the separation?
Temperature programming is a crucial parameter for optimizing the separation of isomers.[1] A slow temperature ramp can improve the resolution between closely eluting peaks. The initial oven temperature should be low enough to allow for proper focusing of the analytes at the head of the column.
Q5: My peaks are tailing. What could be the cause?
Peak tailing can be caused by several factors, including active sites in the inlet liner or on the column itself, an inappropriate injection volume, or a contaminated system. To troubleshoot, you can try cleaning or replacing the inlet liner, trimming the column, or ensuring that an inert column is being used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution/Co-elution of Isomers | - Inappropriate stationary phase.- Suboptimal temperature program.- Column overloading. | - Select a non-polar capillary column with a high number of theoretical plates.- Optimize the temperature program: Start with a low initial temperature and use a slow ramp rate (e.g., 2-5 °C/min).- Reduce the injection volume or dilute the sample. |
| Inconsistent Retention Times | - Fluctuations in carrier gas flow rate.- Leaks in the system.- Column degradation. | - Check the gas supply and regulators for consistent pressure.- Perform a leak check of the injector, detector, and fittings.- Condition the column or replace it if it is old or has been exposed to oxygen at high temperatures. |
| Broad Peaks | - Injection port temperature is too low.- Dead volume in the system.- Column is not properly installed. | - Increase the injector temperature to ensure rapid volatilization of the sample.- Check all fittings and connections for proper installation.- Ensure the column is installed correctly in the injector and detector. |
| Ghost Peaks | - Contamination in the syringe, injector, or carrier gas.- Septum bleed. | - Clean the syringe and run a blank analysis.- Clean the injector and replace the liner and septum.- Use high-purity carrier gas and ensure gas traps are functional. |
Experimental Protocols
GC-MS Analysis of Trimethylhexane Isomers
This protocol provides a general methodology for the separation and identification of trimethylhexane isomers using gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation:
-
Prepare a standard mixture of available trimethylhexane isomers in a volatile solvent like n-hexane at a concentration of approximately 10-100 µg/mL for each isomer.
-
For unknown samples, a 1:100 dilution in n-hexane is a good starting point.[1]
2. Instrumentation:
-
Gas Chromatograph: A GC system equipped with a split/splitless injector and a mass spectrometer (MS) detector. A flame ionization detector (FID) can also be used for quantification.[1]
-
Column: A non-polar capillary column, such as a DB-1, HP-1, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[1]
3. Chromatographic Conditions:
-
Injector Temperature: 250 °C[1]
-
Injection Mode: Split (e.g., 100:1 ratio)[1]
-
Injection Volume: 1 µL[1]
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
MS Detector Parameters:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-200
-
4. Data Analysis:
-
Identify the trimethylhexane isomers based on their mass spectra and retention times.
-
For reliable peak identification across different systems, the use of retention indices (RI) is recommended.[1]
Data Presentation
The separation of trimethylhexane isomers is highly dependent on the stationary phase. The following table provides known Kovats retention indices for some trimethylhexane isomers on a non-polar squalane (B1681988) stationary phase. Retention indices help in the identification of compounds by normalizing retention times to those of n-alkanes.
| Isomer | Stationary Phase | Temperature (°C) | Kovats Retention Index (I) |
| 2,3,4-Trimethylhexane | Squalane | 100 | 850[3] |
| 2,4,4-Trimethylhexane | Squalane | 100 | 810[4] |
Note: The elution order and retention indices will vary with different stationary phases and temperature programs.
Mandatory Visualization
Logical Workflow for Column Selection
The following diagram illustrates a decision-making workflow for selecting the optimal GC column for trimethylhexane isomer separation.
References
Validation & Comparative
A Comparative Guide: Quantifying 2,2,3-Trimethylhexane with GC-FID vs. GC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds is paramount. This guide provides an objective comparison of two common analytical techniques, Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), for the specific task of quantifying 2,2,3-trimethylhexane.
Introduction to the Techniques
Gas Chromatography (GC) is a powerful separation technique used to analyze compounds that can be vaporized without decomposition. The choice of detector following chromatographic separation is crucial and dictates the sensitivity, selectivity, and type of information obtained.
GC-FID operates by passing the column eluent through a hydrogen-air flame. The combustion of organic compounds like this compound creates ions, which generate a measurable electrical current. This current is directly proportional to the mass of carbon atoms entering the flame, making it an excellent quantitative detector for hydrocarbons.[1][2] GC-FID is recognized for its robustness, wide linear dynamic range, and cost-effectiveness.[1][3]
GC-MS combines the separation capabilities of GC with the powerful analytical capabilities of a mass spectrometer.[4][5] As compounds elute from the GC column, they are ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This "molecular fingerprint" allows for highly confident compound identification and quantification.[1][4]
Quantitative Performance: A Head-to-Head Comparison
The selection of an analytical technique is often driven by its performance characteristics. The following table summarizes the typical quantitative performance of GC-FID and GC-MS for the analysis of a branched alkane like this compound.
| Performance Parameter | GC-FID | GC-MS (Full Scan) | GC-MS (SIM Mode) |
| Limit of Detection (LOD) | ~1-5 ng/mL | ~5-15 ng/mL | ~0.1-1 ng/mL |
| Limit of Quantification (LOQ) | ~3-15 ng/mL | ~15-50 ng/mL | ~0.3-3 ng/mL |
| Linearity (R²) | > 0.998 | > 0.995 | > 0.999 |
| Precision (%RSD) | < 5% | < 10% | < 5% |
| Selectivity | Good | High | Excellent |
| Cost (Instrument & Maintenance) | Low | High | High |
Note: These values are typical and can vary depending on the specific instrumentation, method optimization, and sample matrix.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the quantification of this compound using both GC-FID and GC-MS.
GC-FID Experimental Protocol
This protocol is suitable for the routine quantification of this compound in relatively clean sample matrices.
1. Sample and Standard Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile, low-polarity solvent such as hexane (B92381) or pentane.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the sample with the same solvent to ensure the concentration of this compound falls within the calibration range.
-
Internal Standard (Optional but Recommended): To improve precision, add a consistent concentration of an internal standard (e.g., octane (B31449) or a deuterated alkane) to all standards and samples.
2. Instrumentation and Conditions:
-
Instrument: Agilent 7890 Series GC with FID or equivalent.[4]
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[4]
-
Injector: Split/splitless inlet.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 2 minutes
-
-
FID Temperature: 280 °C[4]
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (N₂ or He): 25 mL/min
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound (or the ratio of its peak area to the internal standard's peak area) against the concentration of the standards.
-
Apply a linear regression to the data to obtain the equation of the line and the coefficient of determination (R²).
-
Determine the concentration of this compound in the samples by applying their peak areas to the calibration curve equation.
GC-MS Experimental Protocol
This protocol is ideal for applications requiring higher sensitivity, greater selectivity, or confirmatory identification of this compound, especially in complex matrices.
1. Sample and Standard Preparation:
-
Follow the same procedure as for GC-FID. For trace-level analysis, lower concentration standards will be required.
2. Instrumentation and Conditions:
-
Instrument: Agilent 7890/5977 GC/MSD or equivalent.[4]
-
Column: A high-performance, low-bleed non-polar capillary column, such as a DB-5ms Ultra Inert (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injector: Split/splitless inlet.
-
GC Conditions:
-
Inlet Temperature: 265 °C[4]
-
Injection Volume: 1 µL
-
Injection Mode: Splitless for high sensitivity, or a suitable split ratio for higher concentrations.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 2 minutes
-
-
-
MS Conditions:
-
Transfer Line Temperature: 280 °C[4]
-
Ion Source Temperature: 230 °C[4]
-
Quadrupole Temperature: 150 °C[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: Scan a mass range of m/z 40-200 to obtain complete mass spectra for identification.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor characteristic ions of this compound (e.g., m/z 57, 71, 99).
-
-
3. Data Analysis:
-
Identify the this compound peak based on its retention time and by comparing its mass spectrum to a reference library.
-
Generate a calibration curve using the peak area of a selected quantifying ion.
-
Calculate the concentration of this compound in the samples using the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the logical flow of each experimental protocol.
Caption: Experimental workflow for GC-FID quantification.
Caption: Experimental workflow for GC-MS quantification.
Conclusion and Recommendations
The choice between GC-FID and GC-MS for the quantification of this compound depends on the specific analytical requirements.
Choose GC-FID when:
-
The primary goal is accurate and precise quantification.
-
The sample matrix is relatively clean and free of interfering compounds.
-
Cost-effectiveness and high sample throughput are important factors.
-
Compound identification is not a primary concern.
Choose GC-MS when:
-
High sensitivity and low detection limits are necessary.
-
The sample matrix is complex, and high selectivity is required to resolve this compound from other components.[4]
-
Absolute confirmation of the compound's identity is required.
-
Both qualitative and quantitative information are needed from a single analysis.[1][4]
For many applications, a hybrid approach can be highly effective: using GC-MS to initially identify and confirm the presence of this compound and to develop the analytical method, followed by a transition to the more cost-effective GC-FID for routine quantitative analysis.
References
A Comparative Guide to the Validation of Analytical Methods for C9 Hydrocarbon Isomers
For researchers, scientists, and drug development professionals, the accurate and precise quantification of C9 hydrocarbon isomers is critical in various applications, from petrochemical analysis to environmental monitoring. This guide provides an objective comparison of two prevalent analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of C9 aromatic isomers such as pseudocumene, mesitylene, and hemimellitene. The performance of these methods is evaluated based on key validation parameters supported by experimental data.
Method Comparison: GC-FID vs. GC-MS
Gas chromatography is the cornerstone for separating volatile and semi-volatile compounds like C9 hydrocarbon isomers. The choice of detector, however, significantly influences the method's sensitivity, selectivity, and overall performance.
Gas Chromatography-Flame Ionization Detection (GC-FID) is a widely used technique for quantifying hydrocarbons. It operates by pyrolyzing the analytes as they elute from the GC column and detecting the ions produced. The resulting signal is proportional to the number of carbon atoms in the molecule, making it a robust and universally responsive detector for hydrocarbons.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the qualitative and quantitative capabilities of mass spectrometry. As isomers elute from the column, they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio. This provides not only quantitative data but also structural information, enabling confident identification of individual isomers.
Quantitative Data Summary
The following tables summarize the validation parameters for the analysis of C9 hydrocarbon isomers using GC-FID and GC-MS. The data has been compiled from various studies to provide a comparative overview.
Table 1: Comparison of Validation Parameters for GC-FID and GC-MS in C9 Isomer Analysis
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Key Considerations |
| Linearity (R²) | > 0.99 | > 0.99 | Both methods demonstrate excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | Typically in the low ppm to high ppb range (e.g., 0.01 ppm for pseudocumene).[1][2] | Generally lower than GC-FID, often in the low ppb to ppt (B1677978) range. | GC-MS offers superior sensitivity for trace-level analysis. |
| Limit of Quantification (LOQ) | Typically in the low ppm range. | Typically in the low ppb range. | For precise measurement of low concentrations, GC-MS is the preferred method. |
| Precision (%RSD) | < 5% for C9 fraction analysis; 0.68% for mesitylene.[3][4][5] | < 15% for hydrocarbon analysis in complex matrices. | Both methods offer good precision, with GC-FID often showing slightly better repeatability for less complex samples. |
| Accuracy (% Recovery) | 97.72% - 104.27% for mesitylene.[5] | 65.1% - 105.6% for n-alkanes in fortified sediments.[6] | Accuracy can be influenced by the sample matrix in both methods. |
| Selectivity | Good for well-resolved peaks. | Excellent, due to the ability to distinguish compounds based on their mass spectra, even with co-elution. | GC-MS provides a higher degree of confidence in isomer identification. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative experimental protocols for the analysis of C9 hydrocarbon isomers by GC-FID and GC-MS.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This protocol is a general guideline for the quantitative analysis of C9 aromatic isomers in a solvent matrix.
-
Sample Preparation:
-
Prepare a stock solution of a C9 isomer standard mixture (e.g., pseudocumene, mesitylene, hemimellitene) in a suitable solvent such as hexane (B92381) or dichloromethane.
-
Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.
-
Prepare unknown samples by diluting them in the same solvent to fall within the calibration range.
-
Add an internal standard (e.g., n-dodecane) to all standards and samples for improved precision.
-
-
GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6820 or equivalent.[7]
-
Column: A polar capillary column, such as a PONA (Paraffins, Olefins, Naphthenes, Aromatics) column (100 m x 0.25 mm i.d., 0.5 µm film thickness), is recommended for optimal separation of aromatic isomers.[3][4]
-
Injector: Split/splitless inlet, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 5 minutes.
-
Ramp: 5 °C/min to 200 °C.
-
Hold: 10 minutes at 200 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280 °C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the C9 isomers and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Determine the concentration of the C9 isomers in the unknown samples using the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a framework for the identification and quantification of C9 aromatic isomers.
-
Sample Preparation:
-
Follow the same sample preparation steps as for the GC-FID protocol.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 or equivalent.[8]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.[8]
-
Column: A non-polar or medium-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Injector: Split/splitless inlet, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification. For C9 isomers, characteristic ions would be monitored.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Identify the C9 isomers in the samples by comparing their retention times and mass spectra to those of the standards and library data.
-
For quantification in SIM mode, integrate the peak areas of the selected ions for the C9 isomers and the internal standard.
-
Construct a calibration curve and determine the concentrations of the analytes as described in the GC-FID protocol.
-
Visualizing the Validation Workflow
The process of validating an analytical method is a structured workflow to ensure the reliability and suitability of the method for its intended purpose.
Caption: Workflow for the validation of an analytical method.
References
- 1. Determination of 1,2,4-trimethylbenzene (pseudocumene) in serum of a person exposed to liquid scintillation counting solutions by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Analysis of C9 fraction of pyrolysis gasoline by gas chromatography and gas chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GC Determination of Mesitylene and Trimesic Acid [mat-test.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 2,2,3-Trimethylhexane and Other Octane Rating Standards
In the pursuit of enhanced engine performance and efficiency, the octane (B31449) rating of a fuel is a critical parameter. This guide provides a comprehensive comparison of the anti-knock characteristics of the highly branched alkane, 2,2,3-trimethylhexane, with other key octane rating standards. This analysis is intended for researchers, scientists, and drug development professionals who require a deep understanding of fuel properties and their impact on internal combustion engines.
Understanding Octane Rating
The octane rating of a fuel is a measure of its resistance to autoignition, or "knocking," in an internal combustion engine. Higher octane ratings indicate greater resistance to knocking, allowing for higher compression ratios and improved engine efficiency. The two primary standards for measuring octane rating are the Research Octane Number (RON) and the Motor Octane Number (MON).
-
Research Octane Number (RON): This standard simulates low-speed, mild driving conditions.[1][2][3]
-
Motor Octane Number (MON): This standard represents more severe, high-speed, and high-load engine operation.[4][5][6]
The Anti-Knock Index (AKI), which is commonly displayed at fuel pumps in the United States, is the average of the RON and MON values ((RON+MON)/2).
Data Presentation: Octane Ratings of Selected Hydrocarbons
| Compound | Chemical Formula | Research Octane Number (RON) | Motor Octane Number (MON) |
| n-Heptane | C₇H₁₆ | 0 | 0 |
| Isooctane (B107328) (2,2,4-Trimethylpentane) | C₈H₁₈ | 100 | 100 |
| 2,2,3-Trimethylpentane (B1293788) | C₈H₁₈ | 109.6 | 99.9 |
| 2,2,3,3-Tetramethylhexane (B80486) | C₁₀H₂₂ | 112.8 | 92.4 |
| n-Octane | C₈H₁₈ | -20 | -17 |
| Toluene | C₇H₈ | 120 | 109 |
| Ethanol | C₂H₅OH | 108.6 | 89.7 |
Note: The data for 2,2,3-trimethylpentane and 2,2,3,3-tetramethylhexane are included as close structural analogs to this compound. Generally, increased branching in alkanes leads to higher octane ratings.[7]
Experimental Protocols: Determining Octane Ratings
The determination of RON and MON values is conducted using a standardized Cooperative Fuel Research (CFR) engine, a single-cylinder engine with a variable compression ratio.[1][3]
ASTM D2699: Standard Test Method for Research Octane Number (RON)
This method evaluates the anti-knock performance of a fuel under mild operating conditions.[1][2][3]
Key Experimental Parameters:
-
Engine Speed: 600 rpm[3]
-
Intake Air Temperature: Varies with barometric pressure, typically around 52°C (125°F).
-
Spark Timing: Fixed at 13 degrees before top dead center (BTDC).
Procedure Outline:
-
The CFR engine is warmed up and calibrated using primary reference fuels (blends of isooctane and n-heptane) with known octane numbers.
-
The test fuel is introduced into the engine.
-
The compression ratio is adjusted until a standard level of knock intensity is observed, as measured by a detonation meter.
-
The knock intensity of the test fuel is bracketed by two primary reference fuels, one with a slightly higher and one with a slightly lower octane number.
-
The RON of the test fuel is calculated by interpolation between the octane numbers of the two bracketing reference fuels.[8]
ASTM D2700: Standard Test Method for Motor Octane Number (MON)
This method assesses the anti-knock characteristics of a fuel under more severe engine conditions.[4][5][6]
Key Experimental Parameters:
-
Engine Speed: 900 rpm[5]
-
Intake Air Temperature: Maintained at a constant 149°C (300°F).[9]
-
Spark Timing: Varies with the compression ratio.
Procedure Outline:
-
Similar to the RON test, the CFR engine is warmed up and calibrated with primary reference fuels.
-
The test fuel is run in the engine.
-
The compression ratio is adjusted to produce a standard level of knock.
-
The knocking behavior of the test fuel is compared to that of reference fuel blends.
-
The MON is determined by finding the reference fuel blend that produces the same knock intensity as the test fuel at the same compression ratio.[9]
Logical Relationship of Octane Rating Standards
The following diagram illustrates the relationship between the different octane rating standards and the factors influencing them.
Caption: Relationship between fuel testing and octane rating standards.
Experimental Workflow for Octane Number Determination
The general workflow for determining the octane number of a fuel sample using a CFR engine is depicted below.
Caption: Generalized workflow for octane number determination.
References
- 1. matestlabs.com [matestlabs.com]
- 2. ASTM D2699 RON Test Method [sh-sinpar.com]
- 3. ASTM D2699 - eralytics [eralytics.com]
- 4. ASTM D2700 MON Test Method [sh-sinpar.com]
- 5. ASTM D2700 - eralytics [eralytics.com]
- 6. store.astm.org [store.astm.org]
- 7. octane rating petrol blending Modification of hydrocarbon fuel mixtures alternative fuels advanced A level organic chemistry revision notes [docbrown.info]
- 8. Fuel Octane Rating Procedure A-ASTM D2699 RON [sh-sinpar.com]
- 9. ASTM D2700 MON Octane Engine Calibration/Standardization [sh-sinpar.com]
Navigating the Analytical Maze: An Inter-Laboratory Comparison for the Analysis of 2,2,3-Trimethylhexane
A Hypothetical Proficiency Testing Guide for Researchers and Laboratories
In the precise world of analytical chemistry, ensuring the accuracy and comparability of data across different laboratories is paramount. This is often achieved through inter-laboratory comparisons or proficiency testing (PT). This guide presents a hypothetical inter-laboratory comparison for the quantitative analysis of 2,2,3-trimethylhexane, a volatile organic compound (VOC). While specific public data for this analyte is scarce, this guide, designed for researchers, scientists, and drug development professionals, provides a framework for such a study, complete with detailed experimental protocols, hypothetical comparative data, and workflow visualizations.
The Challenge: Ensuring Consistency in Volatile Analyte Measurement
The accurate quantification of volatile compounds like this compound is critical in various fields, including environmental monitoring, petroleum analysis, and toxicology. Given the compound's volatility, sample preparation and analysis are susceptible to variability, potentially leading to disparate results between laboratories. An inter-laboratory comparison serves as an external quality assessment, allowing participating laboratories to gauge their performance against a consensus value and identify potential areas for methodological improvement.
Hypothetical Proficiency Test Results
In our simulated study, ten laboratories were provided with a proficiency testing (PT) sample containing this compound in a methanol (B129727) matrix at a certified reference concentration of 25.00 µg/mL. Each laboratory was instructed to perform a quantitative analysis using their in-house gas chromatography-mass spectrometry (GC-MS) method. The reported concentrations from each participating laboratory are summarized in the table below.
| Laboratory ID | Reported Concentration (µg/mL) | Deviation from True Value (%) |
| Lab-01 | 24.85 | -0.60 |
| Lab-02 | 25.50 | +2.00 |
| Lab-03 | 23.90 | -4.40 |
| Lab-04 | 26.10 | +4.40 |
| Lab-05 | 24.95 | -0.20 |
| Lab-06 | 22.50 | -10.00 |
| Lab-07 | 25.15 | +0.60 |
| Lab-08 | 24.60 | -1.60 |
| Lab-09 | 26.80 | +7.20 |
| Lab-10 | 24.75 | -1.00 |
Unpacking the Methodology: A Standardized Approach
To ensure a baseline of comparability, a standardized experimental protocol based on common industry practices for VOC analysis is recommended. The following outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol that could be employed for the analysis of this compound.
Sample Preparation
-
Calibration Standards: A stock solution of this compound (certified reference material) is prepared in methanol at a concentration of 1000 µg/mL. A series of calibration standards are then prepared by serial dilution of the stock solution to cover a concentration range of 1.0 µg/mL to 50.0 µg/mL.
-
Internal Standard: An internal standard (IS), such as toluene-d8, is added to all calibration standards and the PT sample to a final concentration of 10 µg/mL to correct for variations in injection volume and instrument response.
-
Sample Dilution: The received PT sample is diluted with methanol to fall within the established calibration range, if necessary.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 150°C
-
Ramp: 25°C/min to 280°C, hold for 5 minutes
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Target Ions for this compound (C9H20, MW: 128.26 g/mol ): m/z 57 (quantifier), 71, 85
-
Target Ions for Toluene-d8 (IS): m/z 98 (quantifier), 69
-
Data Analysis and Quantification
Quantification is performed by generating a calibration curve based on the peak area ratios of the this compound quantifier ion to the internal standard quantifier ion. The concentration of this compound in the PT sample is then calculated from the linear regression of this curve.
Visualizing the Workflow
To better illustrate the logical flow of this inter-laboratory comparison, the following diagrams outline the key stages of the process.
Caption: Workflow of the Inter-laboratory Comparison Study.
Caption: Detailed Experimental Workflow for this compound Analysis.
Conclusion and Outlook
This guide provides a comprehensive, albeit hypothetical, overview of an inter-laboratory comparison for the analysis of this compound. The presented data and protocols underscore the importance of standardized methodologies and external quality control in achieving reliable and comparable analytical results. For laboratories engaged in the analysis of volatile organic compounds, participation in such proficiency testing schemes is a crucial step towards maintaining high standards of data quality and ensuring confidence in their analytical capabilities. Future real-world studies on this compound would be invaluable in establishing a concrete performance baseline for laboratories working with this and similar compounds.
A Comparative Guide to the Quantification of 2,2,3-Trimethylhexane: Accuracy and Precision of Leading Analytical Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile organic compounds (VOCs) is paramount. This guide provides an objective comparison of the performance of two primary analytical techniques for the quantification of 2,2,3-trimethylhexane, a branched C9 alkane: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is supported by established analytical principles and performance data for related hydrocarbon analyses.
The selection of an appropriate analytical method is critical for obtaining reliable quantitative data. Both GC-FID and GC-MS are powerful techniques for the analysis of volatile compounds like this compound, each with distinct advantages and performance characteristics. This guide will delve into the accuracy and precision of these methods, provide detailed experimental protocols, and visualize the analytical workflow.
Performance Comparison: Accuracy and Precision
While specific method validation data for the quantification of this compound is not extensively published, performance characteristics can be inferred from studies on similar C9 isomers and detailed hydrocarbon analysis (DHA) of gasoline and related matrices. The following table summarizes typical accuracy and precision values for the quantification of C9 hydrocarbons using GC-FID and GC-MS. Accuracy is often expressed as percent recovery of a spiked analyte, while precision is typically represented by the relative standard deviation (%RSD) of replicate measurements.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (%RSD) - Repeatability | < 2% | < 5% |
| Precision (%RSD) - Intermediate Precision | < 5% | < 10% |
Note: The data presented in this table are representative values for the analysis of C9 branched alkanes in complex hydrocarbon mixtures and are based on performance data from detailed hydrocarbon analysis methods such as ASTM D6730. Actual performance may vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Workflow for this compound Quantification
The general workflow for quantifying this compound using either GC-FID or GC-MS involves several key steps, from sample preparation to data analysis. The following diagram illustrates this process.
Detailed Experimental Protocols
The following are representative experimental protocols for the quantification of this compound using GC-FID and GC-MS. These protocols are based on established methods for detailed hydrocarbon analysis.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This method is suitable for the routine quantification of this compound in relatively clean matrices where high accuracy and precision are required.
1. Sample and Standard Preparation:
-
Stock Standard: Prepare a stock solution of this compound in a volatile solvent such as pentane or hexane (B92381) at a concentration of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Internal Standard (ISTD): Prepare a stock solution of a suitable internal standard (e.g., n-decane) at 1000 µg/mL. Add the internal standard to all calibration standards and samples to a final concentration of 20 µg/mL.
-
Sample Preparation: Dilute the sample containing this compound with the chosen solvent to bring the analyte concentration within the calibration range. Add the internal standard.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Injector: Split/Splitless inlet.
-
Column: HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar capillary column).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold: 2 minutes at 150°C.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 400 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
3. Data Analysis:
-
Identify the peaks for this compound and the internal standard based on their retention times.
-
Integrate the peak areas.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of this compound in the samples using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for the quantification of this compound in complex matrices where analyte confirmation is necessary.
1. Sample and Standard Preparation:
-
Follow the same procedure as for the GC-FID method.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Injector: Split/Splitless inlet.
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent low-bleed non-polar capillary column).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold: 2 minutes at 150°C.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 40-200 for qualitative analysis and library matching.
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for this compound (e.g., m/z 57, 71, 85, 128) for enhanced sensitivity and selectivity in quantification.
-
3. Data Analysis:
-
Identify this compound by its retention time and mass spectrum.
-
For quantification in SIM mode, integrate the peak area of the most abundant and specific ion.
-
Construct a calibration curve and calculate the concentration as described for the GC-FID method.
Conclusion
Both GC-FID and GC-MS are highly capable and reliable methods for the quantification of this compound.
-
GC-FID is often the method of choice for routine, high-throughput analysis in quality control settings due to its robustness, lower cost, and excellent precision for well-separated analytes. The relative standard deviation for repeatability is typically below 2%.
-
GC-MS provides the significant advantage of mass spectral information, which allows for definitive identification of the analyte, making it indispensable for complex matrices or when analyzing for trace levels. While its precision may be slightly lower than GC-FID in some cases, the enhanced selectivity and sensitivity, particularly in SIM mode, make it a powerful tool for research and development.
The selection between these two techniques will ultimately depend on the specific requirements of the analysis, including the complexity of the sample matrix, the need for analyte confirmation, the required sensitivity, and budgetary considerations. For many applications, a cross-validation approach utilizing both techniques can provide the highest level of confidence in the quantitative results.
A Comparative Guide to the Cross-Validation of Spectroscopic Data for Isomeric Alkanes
For researchers, scientists, and professionals in drug development, the precise differentiation and quantification of isomeric alkanes are crucial. These compounds, sharing the same molecular formula but differing in their structural arrangement, often exhibit distinct physical and chemical properties. This guide provides an objective comparison of three powerful spectroscopic techniques—Near-Infrared (NIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy—for the analysis of isomeric alkanes, supported by experimental data and detailed protocols.
The challenge in distinguishing between alkane isomers lies in their similar chemical compositions. Spectroscopic methods, coupled with chemometric techniques, offer rapid and non-destructive solutions for this analytical problem. This guide explores the principles, performance, and practical application of NIR, Raman, and NMR spectroscopy in the cross-validation of isomeric alkane data.
Comparative Analysis of Spectroscopic Techniques
The choice of spectroscopic technique for the analysis of isomeric alkanes depends on several factors, including the specific isomers of interest, the sample matrix, and the desired level of quantitative accuracy. NIR, Raman, and NMR spectroscopy each offer unique advantages and are sensitive to different molecular properties.
-
Near-Infrared (NIR) Spectroscopy: This technique measures the overtone and combination bands of molecular vibrations, primarily from C-H, O-H, and N-H bonds. While NIR spectra of alkanes can be broad and overlapping, subtle differences between isomers can be extracted using multivariate analysis.[1]
-
Raman Spectroscopy: Raman spectroscopy probes the vibrational, rotational, and other low-frequency modes in a molecule.[2] It relies on the change in polarizability of a molecule's electron cloud during vibration. Since the skeletal structures of alkane isomers differ, their Raman spectra exhibit unique "fingerprints."
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a highly specific technique that exploits the magnetic properties of atomic nuclei.[3] The chemical shift of a nucleus is highly sensitive to its local electronic environment, allowing for the clear distinction between the different carbon and proton environments in isomeric alkanes.[4][5]
The following table summarizes the quantitative performance of these techniques, compiled from studies on alkane isomers and related compounds. It is important to note that the performance metrics can vary depending on the specific isomers, concentration ranges, and chemometric models used.
| Spectroscopic Technique | Analyte/Application | Chemometric Model | R² of Cross-Validation | RMSECV | Reference |
| NIR Spectroscopy | Research Octane Number (RON) in Isomerate | Partial Least Squares (PLS) | > 0.98 | N/A | [6] |
| NIR Spectroscopy | Octane Number in Gasoline | Partial Least Squares (PLS) | 0.94 - 0.99 | N/A | [7] |
| Raman Spectroscopy | Xylene Isomer Quantification | Partial Least Squares (PLS) | N/A | ±0.15% | N/A |
| ¹H NMR Spectroscopy | Hexane (B92381) Isomer Identification | Principal Component Analysis (PCA) | N/A (Qualitative) | N/A | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections outline generalized experimental protocols for the analysis of isomeric alkanes using NIR, Raman, and NMR spectroscopy.
Near-Infrared (NIR) Spectroscopy Protocol
This protocol is adapted for the analysis of liquid alkane isomer mixtures.
1. Instrumentation and Sample Preparation:
-
Spectrometer: A high-performance NIR spectrometer equipped with a transmission or transflectance probe.
-
Sample Vials: Use disposable glass vials with a consistent path length (e.g., 8 mm).
-
Sample Preparation: No specific sample preparation is typically required for liquid alkanes. Ensure samples are at a constant temperature to minimize spectral variations. A built-in temperature controller is recommended.[6]
2. Data Acquisition:
-
Spectral Range: 400–2500 nm.
-
Measurement Mode: Transmission.
-
Procedure:
-
Acquire a reference spectrum using a blank (e.g., air or a suitable solvent).
-
Fill the vial with the alkane isomer sample.
-
Place the vial in the sample holder and acquire the spectrum.
-
3. Data Analysis:
-
Preprocessing: Apply spectral preprocessing techniques such as mean centering, variance scaling, and first or second derivatives to enhance the subtle differences between isomer spectra.
-
Chemometric Modeling: Develop a quantitative calibration model using Partial Least Squares (PLS) regression, correlating the NIR spectra with the known concentrations of the isomers.
-
Cross-Validation: Employ a cross-validation method, such as leave-one-out or k-fold cross-validation, to assess the predictive performance of the model and calculate metrics like R² and RMSECV.[8][9]
Raman Spectroscopy Protocol
This protocol is suitable for the qualitative and quantitative analysis of liquid alkane isomer mixtures.
1. Instrumentation and Sample Preparation:
-
Spectrometer: A Raman spectrometer with a laser excitation source (e.g., 785 nm to minimize fluorescence).
-
Sample Holder: Use glass vials or a cuvette.
-
Sample Preparation: No sample preparation is generally needed for liquid alkanes.
2. Data Acquisition:
-
Laser Power: Adjust the laser power to obtain a good signal-to-noise ratio without causing sample heating or degradation.
-
Integration Time: Use an appropriate integration time to achieve a clear spectrum.
-
Procedure:
-
Obtain a dark spectrum with the laser off.
-
Acquire a spectrum of a reference standard if needed.
-
Focus the laser on the liquid sample and collect the Raman scattered light.
-
3. Data Analysis:
-
Preprocessing: Perform baseline correction to remove fluorescence background and cosmic ray removal.
-
Qualitative Analysis: Identify unique peaks or "fingerprint" regions that differentiate the isomers.
-
Quantitative Analysis: For mixtures, develop a PLS model correlating the Raman spectra with the concentrations of each isomer.
-
Cross-Validation: Validate the PLS model using cross-validation to determine its predictive accuracy.
¹H NMR Spectroscopy Protocol
This protocol is designed for the structural elucidation and potential quantification of alkane isomers.
1. Instrumentation and Sample Preparation:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
NMR Tubes: 5 mm NMR tubes.
-
Solvent: A deuterated solvent (e.g., CDCl₃) is used to avoid signals from the solvent itself.
-
Sample Preparation:
-
Dissolve a small amount of the alkane isomer or mixture in the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
2. Data Acquisition:
-
Experiment: Acquire a standard ¹H NMR spectrum.
-
Parameters: Use appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width, to obtain a high-quality spectrum.
3. Data Analysis:
-
Qualitative Analysis: Analyze the chemical shifts, signal multiplicities (splitting patterns), and integration values to identify the different proton environments and thus distinguish between the isomers.[4][5]
-
Quantitative Analysis: The relative concentrations of isomers in a mixture can be determined by comparing the integrals of their unique, non-overlapping signals.
-
Chemometric Analysis: For complex mixtures, chemometric methods like Principal Component Analysis (PCA) can be applied to the NMR data to visualize clustering based on isomeric composition.
Workflow and Data Validation
The general workflow for cross-validating spectroscopic data for isomeric alkanes involves several key steps, from sample preparation to model validation. This process ensures the development of a robust and reliable analytical method.
Conclusion
The cross-validation of spectroscopic data provides a robust framework for the reliable analysis of isomeric alkanes. NIR spectroscopy, combined with chemometrics, is a powerful tool for quantitative analysis in industrial settings, particularly for complex mixtures like gasoline. Raman spectroscopy offers high specificity and can provide detailed "fingerprints" for isomer identification. NMR spectroscopy remains the gold standard for unambiguous structural elucidation and can provide quantitative information through signal integration.
The selection of the optimal technique depends on the specific analytical challenge. For high-throughput quantitative analysis, NIR is often favored. For detailed structural information and the analysis of samples in aqueous media, Raman is an excellent choice. When unambiguous identification and structural confirmation are paramount, NMR is indispensable. By employing the appropriate spectroscopic method and rigorous cross-validation procedures, researchers can confidently differentiate and quantify isomeric alkanes, ensuring the quality and integrity of their products and research.
References
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. hexane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 hexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C-13 nmr spectrum of hexane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of hexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. metrohm.com [metrohm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Validation of chemometric models - a tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of different capillary columns for alkane separation
For researchers, scientists, and drug development professionals seeking to optimize the separation of alkanes, the choice of a gas chromatography (GC) capillary column is paramount. The selection of the appropriate stationary phase and column dimensions directly impacts resolution, analysis time, and overall data quality. This guide provides a comprehensive comparison of different capillary columns for alkane separation, supported by experimental data and detailed protocols.
The separation of alkanes, being non-polar compounds, is primarily governed by their boiling points and volatility.[1][2] Therefore, the principle of "like dissolves like" is the cornerstone of stationary phase selection, with non-polar phases being the most effective and widely used.[1]
Comparison of Common Capillary Column Stationary Phases
The performance of a capillary column is intrinsically linked to its stationary phase. For alkane analysis, non-polar stationary phases are the industry standard. Below is a comparison of the most common types.
| Stationary Phase | Polarity | Key Characteristics & Applications | Typical Trade Names |
| 100% Dimethylpolysiloxane | Non-polar | The most common and versatile stationary phase for GC. Separates compounds primarily by boiling point. Ideal for the analysis of a wide range of non-polar compounds, including hydrocarbon analyses, and is often the first choice for new methods.[1] | DB-1, HP-1, Rtx-1, SPB-1 |
| 5% Phenyl-95% Dimethylpolysiloxane | Non-polar | Slightly more polar than 100% dimethylpolysiloxane due to the presence of phenyl groups. This provides a different selectivity, particularly for aromatic compounds. It is a general-purpose column suitable for a broad range of applications, including the analysis of alkanes and aromatic hydrocarbons.[1][3] | DB-5, HP-5, Rtx-5, SPB-5 |
| Porous Layer Open Tubular (PLOT) | Varies | These columns have a solid adsorbent coated on the inner wall of the capillary. Alumina (Al₂O₃) PLOT columns are particularly effective for the separation of light hydrocarbons (C1-C10).[4][5] The separation mechanism is based on adsorption, providing excellent resolution for volatile isomers. | HP-PLOT Al₂O₃, Rtx-Alumina BOND |
| Cyclodextrin-based | Chiral | Specifically designed for the separation of enantiomers (chiral analysis). For non-functionalized, chiral alkanes, cyclodextrin-based stationary phases are the most effective. The choice of α-, β-, or γ-cyclodextrin depends on the size of the alkane analytes.[6] | Chiraldex, CycloSil-B |
Performance Data: A Comparative Overview
The following table summarizes typical performance characteristics for the separation of a standard C7-C30 saturated alkane mixture on different non-polar capillary columns.
| Column Type (Stationary Phase) | Dimensions (L x ID x df) | Efficiency (plates/m) | Typical Resolution (for adjacent n-alkanes) | Key Advantages |
| 100% Dimethylpolysiloxane | 30 m x 0.25 mm x 0.25 µm | ~4000-5000 | >1.5 | Robust, versatile, excellent for general hydrocarbon profiling. |
| 5% Phenyl-95% Dimethylpolysiloxane | 30 m x 0.25 mm x 0.25 µm | ~3500-4500 | >1.5 | Enhanced selectivity for compounds with aromatic rings. |
| High-Efficiency (Narrow Bore) | 15 m x 0.10 mm x 0.10 µm | >8000 | >1.5 | Faster analysis times with high resolution. |
Note: Efficiency and resolution are dependent on the specific analytes, GC conditions, and column manufacturer.
Experimental Protocols
Reproducible and high-quality data relies on a well-defined experimental protocol. Below is a typical methodology for the separation of a C7-C30 saturated alkane standard on a non-polar capillary column.
Gas Chromatograph (GC) System:
-
Injector: Split/Splitless injector
-
Detector: Flame Ionization Detector (FID)
-
Carrier Gas: Helium or Hydrogen[1]
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 100% Dimethylpolysiloxane
-
Oven Temperature Program:
-
Injector Temperature: 280 °C
-
Detector Temperature: 320 °C
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Injection Volume: 1 µL
-
Split Ratio: 100:1[1]
Sample Preparation:
-
A standard mixture of C7-C30 saturated alkanes is prepared in a non-polar solvent such as hexane (B92381) or cyclohexane.
-
The concentration of each alkane should be in the range of 100-1000 ppm.
Logical Workflow for Column Selection
The selection of the optimal capillary column for alkane separation can be guided by a logical workflow that considers the sample properties and analytical goals.
References
Navigating the Analytical Landscape for 2,2,3-Trimethylhexane: A Guide to Certified Reference Materials
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds is paramount. Certified Reference Materials (CRMs) serve as the cornerstone of analytical accuracy, providing a benchmark for method validation and quality control. This guide offers a comparative analysis of available reference materials for 2,2,3-Trimethylhexane, a branched alkane relevant in various chemical analyses.
The Challenge: Sourcing a Direct CRM
A direct search for a commercially available Certified Reference Material (CRM) for this compound (CAS No. 16747-25-4) from major suppliers often proves challenging. While physicochemical data for this compound is available from institutions like the National Institute of Standards and Technology (NIST), a readily purchasable CRM is not consistently listed in catalogs.
Alternative 1: Custom Synthesis of a this compound CRM
To address this gap, several leading suppliers of analytical standards, including Sigma-Aldrich, Honeywell, and AnalytiChem, offer custom synthesis services for reference materials.[1][2][3][4] This approach allows for the production of a high-purity this compound standard certified to meet specific quality grades, such as ISO 17034.
Key Advantages:
-
Specificity: The standard is the exact analyte of interest.
-
Certification: Can be produced with comprehensive certification, ensuring traceability and uncertainty values.
-
Purity: Can be synthesized to a high degree of purity to meet stringent analytical needs.
Potential Considerations:
-
Cost: Custom synthesis is generally more expensive than off-the-shelf reference materials.
-
Lead Time: The production process can be lengthy.
Alternative 2: Utilizing a Structurally Similar Branched Alkane CRM
A practical and often more cost-effective alternative is the use of a CRM of a structurally similar, readily available branched alkane. For the purpose of this guide, we will consider 2,2,4-Trimethylpentane (Isooctane) as a suitable alternative. It is a well-characterized compound widely available as a CRM and is frequently used in the analysis of gasoline and other hydrocarbon mixtures.
Key Advantages:
-
Availability: Readily available from numerous suppliers.
-
Cost-Effective: Generally more affordable than a custom-synthesized standard.
-
Well-Characterized: Extensive data is available on its physical and chemical properties.
Potential Considerations:
-
Structural Difference: While similar, it is not the identical molecule, which may influence chromatographic behavior and detector response. Method validation is crucial to account for these differences.
-
Matrix Matching: The suitability of the alternative may depend on the complexity of the sample matrix.
Comparative Data Presentation
The following table summarizes the key specifications for a hypothetical custom-synthesized this compound CRM and a commercially available 2,2,4-Trimethylpentane CRM.
| Feature | Custom this compound CRM (Hypothetical) | 2,2,4-Trimethylpentane CRM (Typical) |
| CAS Number | 16747-25-4 | 540-84-1 |
| Molecular Formula | C₉H₂₀ | C₈H₁₈ |
| Molecular Weight | 128.26 g/mol | 114.23 g/mol |
| Purity | ≥99.5% (customizable) | ≥99.8% |
| Certified Value | Provided with uncertainty | Provided with uncertainty |
| Traceability | Traceable to NIST or other primary standards | Traceable to NIST or other primary standards |
| Format | Neat or in solution (customizable) | Neat or in solution |
| Supplier | Custom synthesis providers (e.g., Sigma-Aldrich, Honeywell) | Multiple major suppliers |
Experimental Protocol: Quantitative Analysis by GC-MS
This section details a general procedure for the quantitative analysis of this compound or a similar branched alkane using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a representative example and may require optimization for specific applications and matrices.
1. Sample Preparation:
-
Accurately prepare a stock solution of the reference standard (either custom this compound or 2,2,4-Trimethylpentane) in a high-purity solvent such as hexane (B92381) or pentane.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples.
-
For unknown samples, perform a suitable extraction or dilution to bring the analyte concentration within the calibration range.
-
Add an appropriate internal standard to all calibration standards and samples to correct for variations in injection volume and instrument response.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the required sensitivity.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 250°C at 20°C/min, hold for 2 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity. Monitor characteristic ions for this compound (e.g., m/z 57, 71, 85) and the chosen alternative/internal standard.
3. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard in both the calibration standards and the unknown samples.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by using the linear regression equation from the calibration curve.
Visualization of the Analytical Workflow
The following diagrams illustrate the decision-making process for selecting a reference material and the general experimental workflow for quantitative analysis.
Caption: Decision pathway for selecting a suitable reference material for this compound analysis.
Caption: General experimental workflow for the quantitative analysis of branched alkanes by GC-MS.
References
Safety Operating Guide
Personal protective equipment for handling 2,2,3-Trimethylhexane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 2,2,3-Trimethylhexane (CAS No. 16747-25-4) in a laboratory setting. The following procedures are designed to minimize risk and ensure a safe research environment.
Summary of Key Safety Information
This compound is a flammable liquid and saturated aliphatic hydrocarbon.[1] Overexposure may lead to skin and eye irritation, as well as potential anesthetic effects such as drowsiness, dizziness, and headache.[1] As a neurotoxin, it is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₂₀ | Echemi[2] |
| Molecular Weight | 128.25 g/mol | Echemi[2] |
| CAS Number | 16747-25-4 | Echemi[2] |
| Appearance | Liquid | Haz-Map[1] |
| Vapor Pressure | 11.4 mmHg | Haz-Map[1] |
| Boiling Point | 133.6 °C | Echemi[2] |
| Density | 0.7292 g/cm³ at 20 °C | Echemi[2] |
Personal Protective Equipment (PPE)
A comprehensive approach to Personal Protective Equipment is mandatory to ensure the safety of all personnel. The following PPE is recommended for handling this compound.
| PPE Category | Recommended Protection | Material/Type |
| Hand Protection | Chemical-resistant gloves are essential to prevent skin contact. | Nitrile, Neoprene, or Viton® gloves. |
| Eye and Face Protection | Protects against splashes and vapors. | Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant splash hazard. |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn to protect against incidental contact. For larger quantities or in the event of a significant spill, chemical-resistant coveralls may be necessary. | Standard laboratory coat. For more extensive protection, consider Tychem® or equivalent chemical-resistant materials. |
| Respiratory Protection | Should be used in poorly ventilated areas or when the occupational exposure limit is likely to be exceeded. The type of respirator will depend on the concentration of the substance in the air. | Air-purifying respirator with an organic vapor cartridge or a supplied-air respirator. |
Experimental Protocols: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to prevent accidents and ensure the integrity of the chemical.
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Use only non-sparking tools.
-
Avoid contact with skin and eyes.
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
Storage:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as oxidizing agents.
-
Store in a designated flammable liquids storage cabinet.
-
Containers should be clearly labeled.[3]
Disposal Plan
Proper disposal of this compound is crucial to protect the environment and comply with regulations. As a flammable liquid, it is classified as a hazardous waste.[4][5]
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.[4] The container should be compatible with flammable liquids.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
General identifiers like "Waste" or "Solvent Waste" are not acceptable; the full chemical name must be used on the label.[4]
Disposal Procedure:
-
Never pour flammable liquids down the drain.[5]
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4][5]
-
Follow all local, state, and federal regulations for the disposal of flammable hazardous waste.[4]
Emergency Spill Response Workflow
The following diagram outlines the logical workflow for responding to a chemical spill of this compound.
Caption: Workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
